molecular formula C22H20Br2N2O2 B8150274 (S)-P7C3-OMe

(S)-P7C3-OMe

Cat. No.: B8150274
M. Wt: 504.2 g/mol
InChI Key: LEICNUMXFWNCSJ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-P7C3-OMe is a useful research compound. Its molecular formula is C22H20Br2N2O2 and its molecular weight is 504.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-(3,6-dibromocarbazol-9-yl)-3-(3-methoxyanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Br2N2O2/c1-28-18-4-2-3-16(11-18)25-12-17(27)13-26-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)26/h2-11,17,25,27H,12-13H2,1H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEICNUMXFWNCSJ-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC[C@@H](CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-P7C3-OMe: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-P7C3-OMe belongs to the P7C3 class of aminopropyl carbazole (B46965) compounds, which have demonstrated significant neuroprotective effects in a variety of preclinical models of neurodegeneration and nerve injury.[1][2] Initially identified through a target-agnostic in vivo screen for compounds that enhance hippocampal neurogenesis, the P7C3 series, including the highly active analogue P7C3-A20, has since been the subject of extensive research to elucidate its molecular mechanism of action.[1] This technical guide provides an in-depth overview of the core mechanism of action of this compound and its analogues, focusing on its primary molecular target, downstream signaling effects, and the experimental methodologies used to characterize its activity. The document also addresses conflicting evidence and potential off-target effects to offer a comprehensive and objective perspective for the scientific community.

Core Mechanism of Action: Activation of NAMPT and Enhancement of NAD+ Salvage

The primary mechanism of action of the P7C3 class of compounds, including this compound, is the activation of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, which converts nicotinamide to nicotinamide mononucleotide (NMN).[1] By enhancing the enzymatic activity of NAMPT, P7C3 compounds increase the intracellular pool of NAD+, a critical coenzyme for numerous cellular processes, including redox reactions, DNA repair, and signaling pathways mediated by sirtuins and poly(ADP-ribose) polymerases (PARPs).[1]

Under conditions of cellular stress, such as exposure to toxins like doxorubicin (B1662922) that deplete NAD+ levels, active P7C3 compounds have been shown to restore intracellular NAD+ concentrations.[1][2] This restoration of the NAD+ pool is directly linked to the neuroprotective effects observed with these compounds.[1]

Signaling Pathway

The central signaling pathway modulated by this compound is the NAMPT-mediated NAD+ salvage pathway. The activation of NAMPT by this compound initiates a cascade that replenishes cellular NAD+ levels, thereby supporting neuronal survival and function.

P7C3_NAMPT_Pathway cluster_0 Cellular Environment P7C3 This compound NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) P7C3->NAMPT Activates NMN NMN (Nicotinamide Mononucleotide) NAMPT->NMN Catalyzes Nicotinamide Nicotinamide Nicotinamide->NAMPT Substrate NAD NAD+ (Nicotinamide Adenine Dinucleotide) NMN->NAD NMNAT Downstream Downstream Effects (e.g., Sirtuins, PARPs, Redox Homeostasis) NAD->Downstream Supports

Caption: this compound activates NAMPT, enhancing the conversion of Nicotinamide to NMN and boosting NAD+ levels.

Quantitative Data

While specific quantitative data for this compound is limited in the public domain, extensive data is available for the closely related and highly active analogue, P7C3-A20. This data provides a strong indication of the potency and efficacy of the P7C3 class of compounds.

CompoundAssay TypeTarget/Cell LineParameterValueReference
P7C3-A20NAMPT Enzymatic ActivityPurified recombinant human NAMPTActivationDose-dependent increase in activity[1]
P7C3-A20NAD+ Level RestorationDoxorubicin-treated U2OS cellsNAD+ ReboundDose-dependent[1]
P7C3-A20Cell ViabilityDoxorubicin-treated U2OS cellsProtectionSignificant protection observed[1]
(-)-P7C3-S243Cell ViabilityDoxorubicin-treated U2OS cellsProtectionMore active than (+)-enantiomer[3]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to elucidate the mechanism of action of P7C3 compounds.

NAMPT Enzymatic Activity Assay

This assay is designed to measure the direct effect of this compound on the enzymatic activity of NAMPT. It is a coupled enzyme assay that monitors the production of NADH.

Principle:

  • NAMPT catalyzes the conversion of nicotinamide and PRPP to NMN.

  • NMN is then converted to NAD+ by NMNAT (Nicotinamide Mononucleotide Adenylyltransferase).

  • Finally, NAD+ is reduced to NADH by ADH (Alcohol Dehydrogenase) in the presence of ethanol.

  • The increase in NADH is monitored by measuring the absorbance at 340 nm.

Workflow Diagram:

NAMPT_Assay_Workflow cluster_1 Assay Components Reagents Prepare Reaction Mix: - Purified NAMPT - Nicotinamide - PRPP - NMNAT - ADH - Ethanol - this compound (or vehicle) Incubation Incubate at 37°C Reagents->Incubation Measurement Measure Absorbance at 340 nm (kinetic reads) Incubation->Measurement Analysis Analyze Data: - Plot Absorbance vs. Time - Calculate reaction rates Measurement->Analysis

Caption: Workflow for the coupled enzymatic assay to measure NAMPT activity.

Detailed Protocol:

  • A reaction mixture is prepared containing purified recombinant human NAMPT, nicotinamide, 5-phosphoribosyl-1-pyrophosphate (PRPP), NMNAT, and alcohol dehydrogenase in an appropriate buffer.

  • This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A vehicle control (DMSO alone) is also included.

  • The reaction is initiated by the addition of substrates.

  • The plate is incubated at 37°C, and the absorbance at 340 nm is measured at regular intervals (e.g., every 5 minutes) using a microplate reader.

  • The rate of NADH production is calculated from the linear phase of the absorbance curve. The activity of NAMPT in the presence of this compound is compared to the vehicle control to determine the extent of activation.[1]

Cellular NAD+/NADH Quantification Assay

This assay measures the intracellular levels of NAD+ and NADH in response to treatment with this compound, particularly under conditions of cellular stress. The Promega NAD/NADH-Glo™ Assay is a commonly used method.[4][5][6]

Principle: The assay utilizes a cycling enzymatic reaction. In the presence of NAD+ and NADH, a reductase enzyme reduces a proluciferin substrate to luciferin (B1168401). The generated luciferin is then used by luciferase to produce a light signal that is proportional to the total amount of NAD+ and NADH in the sample.[7] To measure NAD+ and NADH levels separately, samples are pre-treated with either acid (to destroy NADH) or base (to destroy NAD+) before adding the detection reagent.[6]

Workflow Diagram:

NAD_Assay_Workflow cluster_2 Cellular NAD+/NADH Assay Cell_Culture 1. Culture cells (e.g., U2OS) in 96-well plates Treatment 2. Treat with Doxorubicin (to deplete NAD+) followed by this compound Cell_Culture->Treatment Lysis 3. Lyse cells Treatment->Lysis Differential_Treatment 4. Differential Treatment: - Acid treatment (measures NAD+) - Base treatment (measures NADH) - No treatment (measures Total NAD/H) Lysis->Differential_Treatment Detection 5. Add NAD/NADH-Glo™ Detection Reagent Differential_Treatment->Detection Measurement 6. Measure Luminescence Detection->Measurement Analysis 7. Calculate NAD+ and NADH levels and NAD+/NADH ratio Measurement->Analysis

Caption: Workflow for quantifying cellular NAD+ and NADH levels.

Detailed Protocol:

  • Cells (e.g., U2OS osteosarcoma cells) are seeded in 96-well plates and allowed to adhere.

  • To induce NAD+ depletion, cells are treated with a toxin such as doxorubicin for a specified period (e.g., 48 hours).[1]

  • Following toxin treatment, the cells are incubated with various concentrations of this compound.

  • For differential measurement of NAD+ and NADH, the cell lysates are treated with either HCl (to degrade NADH) or NaOH (to degrade NAD+).

  • The NAD/NADH-Glo™ detection reagent is added to the wells, which lyses the cells and initiates the enzymatic reaction.

  • The plate is incubated at room temperature, and luminescence is measured using a luminometer.

  • The amount of NAD+ and NADH is quantified by comparing the luminescence signals to a standard curve.[4][6]

Conflicting Evidence and Off-Target Effects

Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to assess target engagement by observing the thermal stabilization of a protein upon ligand binding.[8][9] A study utilizing CETSA to investigate the interaction between P7C3 compounds (including P7C3-A20) and NAMPT in K562 and U2OS cells did not confirm a stable binding that would lead to thermal stabilization of NAMPT.[10] This suggests that the interaction between P7C3 and NAMPT might be transient or indirect, rather than a direct, high-affinity binding that stabilizes the protein's structure.[10] However, the same study did confirm that P7C3 treatment was able to replenish depleted NAD+ levels in U2OS cells.[10]

CETSA Workflow Diagram:

CETSA_Workflow cluster_3 CETSA for P7C3-NAMPT Interaction Cell_Treatment 1. Treat cells with this compound or vehicle Heating 2. Heat cell lysates to a range of temperatures Cell_Treatment->Heating Centrifugation 3. Centrifuge to separate soluble and precipitated proteins Heating->Centrifugation Protein_Quantification 4. Quantify soluble NAMPT (e.g., by Western Blot) Centrifugation->Protein_Quantification Analysis 5. Compare protein stability between treated and vehicle samples Protein_Quantification->Analysis

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Potential Off-Target: Phosphoglycerate Kinase 1 (PGK1)

A study using a human proteome microarray identified 577 potential binding partners for P7C3.[11] Among these, phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis, was identified as a significant off-target in glioma cells.[11] In this context, the interaction of P7C3 with PGK1 led to the degradation of PGK1 protein and a reduction in its kinase activity.[11] It is important to note that this effect was observed in a cancer cell line and its relevance to the neuroprotective effects of this compound in the central nervous system is yet to be determined.

Conclusion

The primary mechanism of action of this compound is the activation of the NAMPT enzyme, leading to an increase in intracellular NAD+ levels and subsequent neuroprotection. This has been demonstrated through enzymatic and cellular assays. However, the precise nature of the interaction between P7C3 compounds and NAMPT remains an area of active investigation, with some evidence suggesting a transient or indirect interaction. Furthermore, the identification of potential off-targets such as PGK1 highlights the importance of continued research to fully characterize the pharmacological profile of this promising class of neuroprotective agents. For drug development professionals, understanding these nuances is critical for optimizing lead compounds and designing future clinical trials.

References

(S)-P7C3-OMe as a NAMPT Activator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (S)-P7C3-OMe compound belongs to the P7C3 class of aminopropyl carbazoles, which have garnered significant interest for their potent neuroprotective and proneurogenic properties.[1][2][3] The mechanism of action for this class of compounds has been linked to the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[3][4] This technical guide provides an in-depth overview of this compound and the broader P7C3 series as NAMPT activators, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows. While the precise nature of the interaction between P7C3 compounds and NAMPT is a subject of ongoing research, with some studies suggesting direct allosteric modulation and others indicating a more transient or indirect interaction, their role in modulating NAD+ metabolism is evident.[5][6][7] This document aims to serve as a comprehensive resource for researchers and drug development professionals working in the fields of neurodegeneration, metabolic disorders, and aging.

Mechanism of Action: Targeting the NAD+ Salvage Pathway

The neuroprotective effects of the P7C3 class of compounds are primarily attributed to their ability to enhance the activity of NAMPT.[4] NAMPT is a crucial enzyme in the NAD+ salvage pathway, which is the primary route for maintaining cellular NAD+ levels in mammals.[6][8] NAD+ is an essential coenzyme involved in numerous cellular processes, including redox reactions, energy metabolism, and as a substrate for enzymes such as sirtuins and PARPs.[3] A decline in NAD+ levels is associated with aging and various pathologies, including neurodegenerative diseases.[6][9]

By activating NAMPT, P7C3 compounds are proposed to increase the synthesis of nicotinamide mononucleotide (NMN), a key NAD+ precursor, thereby replenishing cellular NAD+ pools.[4][8] This restoration of NAD+ levels is believed to counteract the detrimental effects of cellular stress and promote cell survival and function.[4][10] Some studies suggest that P7C3 compounds may act as allosteric modulators of NAMPT, binding to a site distinct from the active site to enhance its catalytic activity.[7] However, other research indicates that the interaction may be transient or indirect, and some studies have reported a lack of direct binding in certain assays.[5][6]

Signaling Pathway

The activation of NAMPT by this compound initiates a cascade of events that ultimately leads to enhanced cellular NAD+ levels and subsequent neuroprotection.

NAMPT_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular P7C3 This compound NAMPT NAMPT P7C3->NAMPT Activates NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN Catalyzed by NAMPT NAD NAD+ NMN->NAD via NMNAT Cellular_Effects Neuroprotection, Enhanced Neuronal Survival, Improved Cognitive Function NAD->Cellular_Effects Modulates

Caption: Proposed signaling pathway of this compound activating NAMPT.

Quantitative Data

The following tables summarize the available quantitative data for P7C3 and its analogs. It is important to note that specific data for this compound is limited, and much of the research has been conducted on related compounds within the P7C3 series, such as P7C3-A20 and (-)-P7C3-S243.

Table 1: In Vitro Activity and Binding Affinity
CompoundTargetAssay TypeValueReference
P7C3NAMPTRelative Binding Free Energy (Computational Docking)-6.7 kcal/mol[11]
NATNAMPTIsothermal Titration Calorimetry (ITC) - KD~500 nM[8]
K189R mutant NAMPTNATIsothermal Titration Calorimetry (ITC) - KD60 nM[8]
P7C3-A20NAMPTFluorescence Polarization (FP) Binding AssayNo binding detected[5]
SBI-797812NAMPTFluorescence Polarization (FP) Binding Assay - KD2-6 µM[5]
NAT1NAMPTFluorescence Polarization (FP) Binding Assay - KD2-6 µM[5]
Table 2: In Vivo Efficacy and Dosing
CompoundAnimal ModelDisease ModelDoseRouteOutcomeReference
P7C3Mouse-40 mg/kgp.o.Induced neurogenesis[12]
P7C3npas3-/- mice-20 mg/kg/dayp.o.Increased neural precursor cell proliferation[12]
P7C3-A20Rat6-hydroxydopamine model of Parkinson's disease10 mg/kg/dayi.p.Protective efficacy[13]
(-)-P7C3-S243Rat6-hydroxydopamine model of Parkinson's disease10 mg/kg/dayi.p.Protective efficacy[13]
(-)-P7C3-S243MouseBlast-mediated Traumatic Brain Injury3, 10, 30 mg/kg/dayp.o.Preserved memory[14]
P7C3-A20RatHypoxic-ischemic encephalopathy5 or 10 mg/kg-Reduced infarct volume, improved motor function[15]
P7C3RatSpinal Cord Injury--Improved locomotor function, restored NAD levels[10]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on P7C3 compounds. These protocols can serve as a guide for researchers designing their own studies.

In Vitro NAMPT Enzyme Activity Assay (Coupled Assay)

This assay is used to determine the ability of a compound to activate NAMPT.

Coupled_Enzyme_Assay_Workflow Start Start Reaction_Mix Prepare Reaction Mixture: - NAMPT - NMNAT1 - Alcohol Dehydrogenase (ADH) - Nicotinamide (NAM) - ATP - PRPP Start->Reaction_Mix Add_Compound Add Test Compound (this compound or vehicle) Reaction_Mix->Add_Compound Incubate Incubate at Room Temperature Add_Compound->Incubate Measure_Fluorescence Measure NADH Fluorescence (Ex340/Em445) Incubate->Measure_Fluorescence Analyze_Data Analyze Data: Plot progress curves and determine fold activation Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro coupled NAMPT enzyme activity assay.

Protocol:

  • A triply-coupled enzyme assay is performed to monitor the conversion of NAM to NADH.[8]

  • The reaction mixture contains NAMPT, NMNAT1, and alcohol dehydrogenase (ADH).

  • NAMPT catalyzes the conversion of nicotinamide (NAM) and PRPP to NMN.

  • NMNAT1 then converts NMN to NAD+.

  • Finally, ADH reduces NAD+ to NADH, which is a fluorescent product.

  • The reaction is carried out in the presence of varying concentrations of the test compound.

  • The fluorescence of NADH is measured at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.

  • Data is analyzed to determine the dose-dependent activation of NAMPT.[8]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct binding of a compound to its target protein in a cellular context.

Protocol:

  • Culture cells (e.g., U2OS or K562) and treat with the test compound (e.g., P7C3-A20) or vehicle.[6]

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension and heat each aliquot to a different temperature for a defined period.

  • Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the soluble protein fraction by immunoblotting using an antibody specific for the target protein (NAMPT).

  • A ligand-induced shift in the thermal stability of the protein (i.e., the protein remains soluble at higher temperatures in the presence of the ligand) indicates direct binding.[6]

In Vivo Neurogenesis Assay

This assay evaluates the proneurogenic effects of a compound in living animals.

In_Vivo_Neurogenesis_Assay Start Start Animal_Treatment Administer Test Compound (this compound or vehicle) to mice daily Start->Animal_Treatment BrdU_Injection Inject BrdU to label dividing cells Animal_Treatment->BrdU_Injection Continued_Treatment Continue compound administration for a defined period (e.g., 30 days) BrdU_Injection->Continued_Treatment Tissue_Collection Perfuse animals and collect brain tissue Continued_Treatment->Tissue_Collection Immunohistochemistry Perform Immunohistochemistry: - BrdU (newborn cells) - NeuN (mature neurons) - DCX (immature neurons) Tissue_Collection->Immunohistochemistry Quantification Quantify the number of BrdU-positive cells in the dentate gyrus Immunohistochemistry->Quantification End End Quantification->End

Caption: Workflow for the in vivo neurogenesis assay.

Protocol:

  • Administer the test compound or vehicle to adult mice daily via the desired route (e.g., oral gavage or intraperitoneal injection).[1]

  • After a period of treatment to allow the compound to reach steady-state levels in the brain, inject the mice with 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to label proliferating cells.[1]

  • Continue daily administration of the compound for a specified duration (e.g., 30 days) to assess the survival of the newly generated neurons.[1]

  • At the end of the treatment period, perfuse the animals and collect the brain tissue.

  • Process the brain tissue for immunohistochemistry using antibodies against BrdU to identify the labeled newborn cells. Co-staining with neuronal markers such as NeuN (for mature neurons) or DCX (for immature neurons) can be performed to determine the fate of the new cells.

  • Quantify the number of BrdU-positive cells in the dentate gyrus of the hippocampus to assess the net magnitude of neurogenesis.

Drug Development and Therapeutic Potential

The P7C3 class of compounds, including this compound, holds significant promise for the development of novel therapeutics for a range of debilitating conditions. Their ability to enhance NAMPT activity and boost NAD+ levels suggests broad therapeutic applicability.

Potential Therapeutic Areas:

  • Neurodegenerative Diseases: P7C3 and its analogs have demonstrated neuroprotective effects in animal models of Parkinson's disease, amyotrophic lateral sclerosis (ALS), and traumatic brain injury.[1][2][13]

  • Age-Related Cognitive Decline: Studies in aged rats have shown that P7C3 can enhance neurogenesis and preserve cognitive function.[1]

  • Metabolic Disorders: P7C3 has been shown to ameliorate diabetes and improve skeletal muscle function in diabetic mice.[16]

  • Spinal Cord Injury: P7C3 treatment has been shown to promote functional recovery and tissue repair after spinal cord injury in rats.[10]

Conclusion and Future Directions

This compound and the broader P7C3 class of compounds represent a promising new avenue for therapeutic intervention in a variety of diseases characterized by neuronal loss and metabolic dysfunction. Their mechanism of action, centered on the activation of the key metabolic enzyme NAMPT, provides a strong rationale for their continued development. While the precise molecular interactions between these compounds and NAMPT require further elucidation, the existing body of evidence strongly supports their potential as modulators of NAD+ metabolism.

Future research should focus on:

  • Elucidating the exact binding site and mechanism of allosteric activation of NAMPT by P7C3 compounds.

  • Conducting detailed pharmacokinetic and pharmacodynamic studies of this compound.

  • Expanding preclinical efficacy studies in a wider range of disease models.

  • Investigating potential off-target effects to ensure a favorable safety profile for clinical translation.

This technical guide provides a solid foundation for researchers and drug developers to understand the current state of knowledge on this compound as a NAMPT activator and to guide future research and development efforts in this exciting field.

References

A Technical Guide to the Neuroprotective Properties of the P7C3 Class of Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The P7C3 class of aminopropyl carbazole (B46965) compounds represents a significant advancement in the pursuit of neuroprotective therapeutics. Discovered through an unbiased, target-agnostic in vivo screen, the lead compound, P7C3, and its more potent analogs like P7C3-A20 and (-)-P7C3-S243, have demonstrated robust efficacy in a wide array of preclinical models of neurodegeneration and neuronal injury. These compounds are orally bioavailable, cross the blood-brain barrier, and exhibit a favorable safety profile.[1][2] The primary mechanism of action is the allosteric activation of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[3][4][5] By enhancing NAMPT activity, P7C3 compounds boost intracellular NAD+ levels, a critical coenzyme for cellular metabolism, mitochondrial function, and DNA repair, thereby protecting neurons from apoptotic cell death.[3][6] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical efficacy, and key experimental methodologies associated with the P7C3 class of compounds.

Introduction

Neurodegenerative diseases such as Parkinson's disease (PD), amyotrophic lateral sclerosis (ALS), and Alzheimer's disease (AD), along with acute neuronal injury from trauma or stroke, are characterized by the progressive loss of neurons.[1] Currently, available therapies largely address symptoms and fail to halt the underlying degenerative process.[1] The discovery of small molecules that can directly protect neurons from death is a paramount goal in modern medicine. The P7C3 class of compounds emerged from an innovative screening approach designed to identify agents that enhance the net magnitude of adult hippocampal neurogenesis.[6] Initial findings revealed that their primary effect was not promoting the birth of new neurons, but rather enhancing the survival of immature neurons, a potent neuroprotective effect.[1][6]

Discovery and Optimization

A Target-Agnostic In Vivo Screen

The P7C3 compound was identified using a novel, unbiased screening method in living mice.[1][2] This approach bypassed traditional target-based discovery, instead focusing on a desired physiological outcome: increased adult hippocampal neurogenesis.

P7C3_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Mechanism Elucidation screen 1,000 Drug-Like Chemicals Screened infusion Intracerebroventricular (ICV) Infusion into Mouse Brain screen->infusion brdu Co-administration of BrdU (Labels dividing cells) infusion->brdu assessment Assess Net Hippocampal Neurogenesis in Contralateral SGZ brdu->assessment discovery Identification of 8 Proneurogenic Compounds, including P7C3 assessment->discovery pulse_chase Pulse-Chase Experiment with BrdU discovery->pulse_chase result Finding: P7C3 Increases Survival of Neural Precursor Cells pulse_chase->result conclusion Conclusion: P7C3 is a Neuroprotective Agent result->conclusion

Caption: Workflow for the in vivo discovery of the P7C3 compound.
Chemical Optimization

Following the initial discovery, a medicinal chemistry campaign was launched to improve the potency and drug-like properties of the P7C3 scaffold.[1] This led to the development of several analogs, most notably P7C3-A20 and (-)-P7C3-S243. P7C3-A20, which features a fluorine atom in place of the hydroxyl group, demonstrated greater potency and stability.[6][7] The (-)-P7C3-S243 analog was designed with increased polarity by replacing the aniline (B41778) moiety with an aminopyridine functionality, further enhancing its neuroprotective efficacy and pharmacokinetic properties.[1][6]

P7C3_Optimization P7C3 P7C3 (Parent Compound) - Discovered via in vivo screen - Central Hydroxyl Group - Aniline Moiety P7C3_A20 P7C3-A20 - Greater Potency & Stability - Fluorination of Central Hydroxyl - Methoxy Group on Aniline Ring P7C3->P7C3_A20 Fluorination & Methoxy Addition P7C3_S243 (-)-P7C3-S243 - Superior Efficacy & Polarity - Stereospecific Fluorination - Aniline replaced with Aminopyridine P7C3_A20->P7C3_S243 Heterocycle Replacement (Increased Polarity)

Caption: Chemical optimization pathway from P7C3 to its key analogs.

Mechanism of Action

Identification of NAMPT as the Molecular Target

The molecular target of the P7C3 class remained unknown for several years after its discovery. It was ultimately identified using a sophisticated chemical probe, P7C3-S326, which incorporated a benzophenone (B1666685) group for photo-crosslinking and an alkyne group for click chemistry.[3] This probe specifically and competitively bound to nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[3][4]

The NAD+ Salvage Pathway

The neuroprotective effects of P7C3 compounds are directly linked to their ability to enhance the activity of NAMPT.[3][5] This enzyme catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor to NAD+.[8] By activating NAMPT, P7C3 compounds increase the intracellular pool of NAD+, a vital coenzyme involved in redox reactions, cellular metabolism, and as a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[3][6] In conditions of neuronal stress or injury, NAD+ levels are often depleted; P7C3 compounds counteract this depletion, thereby promoting cell survival.[3][4][9]

P7C3_Mechanism_of_Action cluster_pathway NAD+ Salvage Pathway cluster_downstream Downstream Effects P7C3 P7C3 Compound NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) P7C3->NAMPT Activates Nicotinamide Nicotinamide NMN NMN (Nicotinamide Mononucleotide) Nicotinamide->NMN NAMPT NAD NAD+ NMN->NAD NMNAT Sirtuins Sirtuins (e.g., Sirt3) NAD->Sirtuins Activates PARP PARP Activity NAD->PARP Modulates Survival Neuronal Survival & Neuroprotection NAD->Survival Promotes Mitochondria Mitochondrial Function & Energy Metabolism Sirtuins->Mitochondria Improves Apoptosis Neuronal Apoptosis Mitochondria->Apoptosis Inhibits TBI_Experiment_Workflow cluster_main TBI Model Experimental Workflow injury Day 0: Induce Blast-Mediated TBI in Mice treatment_start Day 1: Initiate Daily Treatment (e.g., P7C3-S243 or Vehicle) injury->treatment_start treatment_cont Days 1-28: Continue Daily Treatment treatment_start->treatment_cont behavior Week 4: Behavioral Testing (e.g., Morris Water Maze for Learning/Memory) treatment_cont->behavior histology Post-Behavioral: Histological Analysis (Quantify Axonal Degeneration, Neuronal Loss) behavior->histology outcome Outcome Assessment: Compare Treatment vs. Vehicle Groups histology->outcome

References

(S)-P7C3-OMe and its Role in the NAD+ Salvage Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the aminopropyl carbazole (B46965) compound (S)-P7C3-OMe and the broader P7C3 class of molecules, with a specific focus on their mechanism of action within the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) salvage pathway. P7C3 compounds have emerged as potent neuroprotective agents in a variety of preclinical models of neurodegeneration and injury.[1][2][3] The primary mechanism underlying their therapeutic efficacy is the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the cellular NAD+ salvage pathway.[4][5] By enhancing NAMPT activity, P7C3 compounds increase intracellular NAD+ levels, a critical coenzyme for cellular metabolism and a substrate for various signaling enzymes, thereby promoting cell survival and function. This document details the core mechanism, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The NAD+ World and the Discovery of P7C3

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in all living cells, playing a central role in a vast array of biological processes, including energy metabolism, DNA repair, and cellular signaling.[6] The maintenance of cellular NAD+ pools is critical for neuronal health, and diminished NAD+ levels have been implicated in a range of age-related and neurodegenerative diseases.[3][7] Mammalian cells primarily rely on the NAD+ salvage pathway to replenish their NAD+ supply, with nicotinamide phosphoribosyltransferase (NAMPT) serving as the rate-limiting enzyme in this process.[4][6]

The P7C3 class of compounds was discovered through a target-agnostic in vivo screen designed to identify molecules that could enhance adult hippocampal neurogenesis.[1][8] Subsequent studies revealed that the proneurogenic and neuroprotective effects of P7C3 and its more potent analogs, such as P7C3-A20 and the stereoisomer (-)-P7C3-S243, are attributable to their ability to enhance the survival of neuronal cells.[1][9] A pivotal breakthrough in understanding their mechanism of action was the identification of NAMPT as the direct molecular target.[4][5]

Mechanism of Action: Activation of the NAD+ Salvage Pathway

The central mechanism of action for the P7C3 class of compounds, including this compound, is the allosteric activation of the NAMPT enzyme.[4][10] This activation enhances the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), the immediate precursor to NAD+.[11] The subsequent conversion of NMN to NAD+ is catalyzed by nicotinamide mononucleotide adenylyltransferases (NMNATs).[10] By increasing the efficiency of the rate-limiting step, P7C3 compounds effectively boost the entire NAD+ salvage pathway, leading to elevated intracellular NAD+ concentrations.[4][6] This restoration of NAD+ levels is particularly crucial in pathological states where NAD+ is depleted, such as in response to DNA damage, oxidative stress, and neuroinflammation.[5][12] The elevated NAD+ levels, in turn, enhance the activity of NAD+-dependent enzymes like sirtuins, which play key roles in promoting cell survival, mitochondrial function, and DNA repair.[12][13]

Signaling Pathway Diagram

NAD_Salvage_Pathway cluster_0 NAD+ Salvage Pathway cluster_1 Downstream Effects NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNATs NMN->NMNAT Substrate NAD NAD+ Sirtuins Sirtuins NAD->Sirtuins Activates NAMPT->NMN Catalyzes NMNAT->NAD Catalyzes P7C3 This compound P7C3->NAMPT Activates Mito Mitochondrial Function Sirtuins->Mito DNA_repair DNA Repair Sirtuins->DNA_repair Cell_Survival Cell Survival Mito->Cell_Survival DNA_repair->Cell_Survival Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Enzyme_Assay NAMPT Enzymatic Assay Cell_Culture Cell-Based Assays NAD_Measurement NAD+ Quantification (LC-MS/MS) Cell_Culture->NAD_Measurement P7C3_treatment_vitro Treat with this compound P7C3_treatment_vitro->Enzyme_Assay P7C3_treatment_vitro->Cell_Culture Animal_Model Animal Model of Disease P7C3_treatment_vivo Administer this compound Animal_Model->P7C3_treatment_vivo Behavioral Behavioral Testing P7C3_treatment_vivo->Behavioral Histology Histological Analysis Behavioral->Histology Biochem Biochemical Analysis (NAD+) Histology->Biochem Target_ID_Workflow P7C3_probe P7C3 Probe (Benzophenone + Alkyne) Cell_Lysate Cell Lysate P7C3_probe->Cell_Lysate UV_Crosslink UV Irradiation (Photo-crosslinking) Cell_Lysate->UV_Crosslink CLICK CLICK Chemistry (Add Azide-Tag) UV_Crosslink->CLICK Analysis Protein Analysis (SDS-PAGE, Mass Spec) CLICK->Analysis Target Identify Target (NAMPT) Analysis->Target

References

The P7C3 Class of Neuroprotective Agents: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The landscape of neurodegenerative disease and acute neuronal injury treatment is marked by a significant lack of effective, disease-modifying therapies. A major breakthrough in this area has been the discovery of the P7C3 class of aminopropyl carbazole (B46965) compounds. Identified through a novel, target-agnostic in vivo screen for proneurogenic agents, P7C3 and its subsequent analogs have demonstrated remarkable neuroprotective efficacy across a wide array of preclinical models. This technical guide details the discovery, mechanism of action, and preclinical development of the P7C3 chemical series, providing researchers, scientists, and drug development professionals with a comprehensive overview of this promising therapeutic class. The core mechanism involves the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis, a critical molecule for neuronal survival and function.

Discovery of the P7C3 Chemical Scaffold

The identification of P7C3 represents a paradigm shift from target-based drug discovery to a phenotype-based approach, prioritizing functional outcomes in a living organism from the outset.

The Target-Agnostic In Vivo Screen

The journey to P7C3 began with an unbiased screen designed to identify compounds that could enhance the net magnitude of adult hippocampal neurogenesis in mice.[1][2] Adult neurogenesis, the process of generating new neurons, is critical for learning and memory and is often impaired in neurodegenerative conditions. The screen was agnostic to both the chemical matter and the molecular target.[1]

The core of the assay involved monitoring the proliferation and survival of newly born cells in the dentate gyrus of the hippocampus using the thymidine (B127349) analog bromodeoxyuridine (BrdU), which is incorporated into newly synthesized DNA.[1] A library of 1,000 drug-like chemicals was systematically infused directly into the brains of live mice over a seven-day period.[1][3] Subsequent immunohistochemical analysis identified chemical pools that increased the number of BrdU-positive cells.[4]

P7C3_Discovery_Workflow cluster_Screening In Vivo Phenotypic Screen cluster_Identification Hit Identification & Validation cluster_Characterization Lead Characterization start 1,000 Drug-Like Chemicals pool Chemical Pooling start->pool infusion Intracerebroventricular (ICV) Infusion in Mice (7 days) pool->infusion brdu BrdU Labeling of Newborn Cells infusion->brdu analysis Immunohistochemical Analysis of Dentate Gyrus brdu->analysis active_pools Identification of Active Pools (e.g., Pool #7) analysis->active_pools deconvolution Pool Deconvolution active_pools->deconvolution single_compound Individual Compound Testing deconvolution->single_compound p7c3_id Identification of P7C3 (Pool 7, Compound 3) single_compound->p7c3_id validation Confirmation of Proneurogenic /Neuroprotective Effect p7c3_id->validation pk_studies Pharmacokinetic Profiling (Oral Bioavailability, BBB Penetration) validation->pk_studies

Figure 1: Workflow of the target-agnostic in vivo screen that led to the discovery of P7C3.
Identification and Initial Characterization of P7C3

Through this screening process, several active pools were identified. After deconvolution and individual testing, the aminopropyl carbazole from Pool 7, Compound 3—accordingly named P7C3—emerged as a potent hit.[2] A critical subsequent finding was that P7C3 did not increase the proliferation of neural stem cells; rather, it significantly enhanced the survival of immature, newborn neurons.[2][5] This neuroprotective, rather than proliferative, effect positioned P7C3 as a potential therapeutic for conditions characterized by neuronal cell death.

Initial characterization revealed that P7C3 possessed highly favorable drug-like properties. In silico modeling predicted good blood-brain barrier (BBB) penetration, which was later confirmed experimentally.[6] The compound was found to be orally bioavailable, non-toxic at doses several times higher than its efficacious dose, and showed a long duration of action.[1][3]

Mechanism of Action

A key challenge following the phenotypic discovery of P7C3 was the identification of its molecular target and mechanism of action.

Uncovering the Role of NAMPT

The molecular target of P7C3 was identified using a chemoproteomic approach. An active derivative of P7C3 was synthesized to include both a benzophenone (B1666685) group for UV-light-induced photocrosslinking and an alkyne handle for subsequent "click chemistry" attachment of a reporter tag.[4][7] This probe, P7C3-S326, was found to bind specifically to nicotinamide phosphoribosyltransferase (NAMPT).[4][7]

NAMPT is the rate-limiting enzyme in the salvage pathway that converts nicotinamide into nicotinamide adenine dinucleotide (NAD+).[8] This finding was substantiated by the observation that active P7C3 compounds could rescue cultured cells from toxicity induced by doxorubicin, a chemotherapy agent known to cause NAD+ depletion.[4][7] This protective effect was accompanied by a rebound in intracellular NAD+ levels.[4][7]

The NAD+ Salvage Pathway

The activation of NAMPT by P7C3 enhances the flux of nicotinamide through the NAD+ salvage pathway, boosting cellular levels of NAD+.[8][9] NAD+ is a critical coenzyme in cellular redox reactions and serves as a substrate for enzymes like sirtuins and poly-ADP ribose polymerases (PARPs), which are vital for cellular metabolism, DNA repair, and stress resistance. Neuronal survival is highly dependent on maintaining adequate NAD+ levels, and depletion of this molecule is a common feature in many neurodegenerative diseases and acute neuronal injuries. The P7C3 class of compounds exerts its neuroprotective effects by bolstering this crucial metabolic pathway.[5][6]

P7C3_Signaling_Pathway cluster_pathway P7C3-Mediated NAD+ Synthesis cluster_effects Downstream Neuroprotective Effects P7C3 P7C3 Compound NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) P7C3->NAMPT Activates Nicotinamide Nicotinamide NMN NMN (Nicotinamide Mononucleotide) Nicotinamide->NMN NAMPT-Catalyzed NAD NAD+ (Nicotinamide Adenine Dinucleotide) NMN->NAD Mito Enhanced Mitochondrial Function NAD->Mito DNA_Repair Improved DNA Repair (PARP Activity) NAD->DNA_Repair Survival Increased Neuronal Survival & Resilience Mito->Survival DNA_Repair->Survival

Figure 2: The P7C3 signaling pathway, initiating with the activation of NAMPT to boost NAD+ levels.

Preclinical Development and Optimization

Following the successful identification and mechanistic elucidation of P7C3, a medicinal chemistry campaign was initiated to optimize its potency and drug-like properties.[1]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the P7C3 scaffold identified key structural features for activity. These studies led to the development of several analogs with improved potency and pharmacological profiles.[1]

Key Analogs: P7C3-A20 and (-)-P7C3-S243

Two standout analogs from these optimization efforts are P7C3-A20 and (-)-P7C3-S243.

  • P7C3-A20: This analog features a fluorine atom in place of the hydroxyl group at the chiral center of the aminopropyl linker.[2] This substitution resulted in a compound with up to ten times the potency of the parent P7C3 molecule and greater stability.[2][8] P7C3-A20 has been extensively validated in numerous preclinical models.[1]

  • (-)-P7C3-S243: This optimized analog exhibits improved polarity and lacks the aniline (B41778) moiety present in earlier versions, potentially reducing off-target effects. It is readily synthesized as a single enantiomer, with the (-)-enantiomer possessing the selective neuroprotective activity.[1]

P7C3_Development_Logic P7C3 Initial Hit: P7C3 (Proneurogenic, Orally Bioavailable) MedChem Medicinal Chemistry Campaign (Structure-Activity Relationship Studies) P7C3->MedChem A20 Optimized Lead: P7C3-A20 • Fluorinated Analog • ~10x More Potent MedChem->A20 S243 Optimized Lead: (-)-P7C3-S243 • Improved Polarity • Single Active Enantiomer MedChem->S243 Preclinical Broad Preclinical Validation (TBI, PD, ALS, Stroke Models) A20->Preclinical S243->Preclinical Clinical Candidate for Clinical Development Preclinical->Clinical

Figure 3: The logical progression of the P7C3 drug development program from initial hit to clinical candidate.
Pharmacokinetic Profiles

The P7C3 series exhibits favorable pharmacokinetic properties that are essential for a centrally acting therapeutic agent.

CompoundOral BioavailabilityHalf-Life (T1/2)Blood-Brain Barrier (BBB) PenetrationNotes
P7C3 32%[2]6.7 hours (IP)[2]Yes[1][3]The parent compound with good foundational PK properties.
P7C3-A20 Orally Bioavailable[1]> 6 hours[1]Yes[1]More potent analog; dosed up to 40 mg/kg/day without toxicity.[1]
(-)-P7C3-S243 Orally Bioavailable> 6 hours[1]Yes, partitions nearly equally between brain and plasma.[1]Improved drug-like properties; active as a single enantiomer.

Efficacy in Preclinical Models of Neurological Disorders

The therapeutic potential of the P7C3 class has been demonstrated in a robust and diverse set of animal models of neuronal injury and degeneration.

Disease ModelCompound(s)SpeciesKey Outcomes
Traumatic Brain Injury (TBI) P7C3-A20, (-)-P7C3-S243Mouse, RatReduced contusion volume, preserved neurons, enhanced neurogenesis, improved cognitive function, restored BBB integrity.[2][3][6]
Parkinson's Disease (MPTP model) P7C3-A20, (-)-P7C3-S243MouseProtected dopaminergic neurons in the substantia nigra, preserved axonal projections to the striatum.[1]
Amyotrophic Lateral Sclerosis (ALS) P7C3-A20Mouse (SOD1G93A)Increased density of spinal motor neurons compared to vehicle control.[1]
Ischemic Stroke P7C3-A20RatReduced cortical and hippocampal atrophy, enhanced neurogenesis, improved sensorimotor and memory function.[5]
Age-Related Cognitive Decline P7C3RatImproved performance in Morris water maze, decreased hippocampal cell death.
Nonhuman Primate Neuroprotection P7C3-A20Rhesus MonkeyOrally tolerated, increased survival of hippocampal newborn (BrdU+) cells.

Despite extensive and promising preclinical data, including in nonhuman primates, P7C3 compounds have not yet entered registered human clinical trials as of late 2025.[8] Their strong safety and efficacy profile in animals, however, makes them prime candidates for future clinical investigation.[2][8]

Key Experimental Methodologies

In Vivo Hippocampal Neurogenesis Assay
  • Objective: To quantify the net effect of a compound on adult hippocampal neurogenesis.

  • Protocol:

    • Animal Model: Adult mice.

    • Compound Administration: Test compounds (e.g., P7C3) are administered for a set period (e.g., 7 days) via intracerebroventricular (ICV) infusion or peripheral routes (oral gavage, intraperitoneal injection).[1]

    • BrdU Labeling: Mice are injected with Bromodeoxyuridine (BrdU), a synthetic thymidine analog that incorporates into the DNA of dividing cells. For pulse-chase experiments to assess survival, a single BrdU injection is given, and the animal is monitored for an extended period (e.g., 30 days) while dosing continues.[1]

    • Tissue Processing: Following the experimental period, mice are euthanized, and brains are perfused, extracted, and sectioned.

    • Immunohistochemistry: Brain sections are stained with antibodies against BrdU to label the cohort of cells born during the labeling window. Co-staining with neuronal markers like NeuN (mature neurons) or Doublecortin (DCX, immature neurons) is used to confirm the phenotype of surviving cells.[1]

    • Quantification: The number of BrdU-positive cells in the dentate gyrus is counted by a blinded observer to determine the net increase in neurogenesis.[1]

NAMPT Target Identification Protocol
  • Objective: To identify the direct molecular binding target of the P7C3 chemical series.

  • Protocol:

    • Probe Synthesis: An active P7C3 analog is chemically modified to create a probe (e.g., P7C3-S326). This probe contains: (i) a benzophenone moiety for UV-activated covalent crosslinking to the binding target, and (ii) an alkyne group to serve as a handle for click chemistry.[4]

    • Cell Lysate Incubation: The probe is incubated with cell or tissue lysates containing the complete proteome.

    • Photocrosslinking: The mixture is exposed to UV light, causing the benzophenone group to form a covalent bond with the nearest amino acid residue on the target protein.

    • Click Chemistry: A reporter tag (e.g., biotin (B1667282) or a fluorescent dye) containing an azide (B81097) group is added. The alkyne on the probe and the azide on the reporter tag react via a copper-catalyzed click reaction, attaching the reporter to the probe-protein complex.[4]

    • Affinity Purification & Identification: If a biotin tag is used, the complexes are purified from the lysate using streptavidin-coated beads. The purified proteins are then eluted, separated by SDS-PAGE, and identified using mass spectrometry.[4]

Doxorubicin-Induced Toxicity (Dox-Tox) Assay
  • Objective: To provide a higher-throughput cellular assay to screen P7C3 analogs for protective activity, based on the NAD+ depletion mechanism.

  • Protocol:

    • Cell Culture: Human osteosarcoma (U2OS) cells are plated in multi-well plates.[4]

    • Toxin Treatment: Cells are treated with doxorubicin, which induces DNA damage and subsequent NAD+ depletion via PARP activation, leading to cell death.[4]

    • Compound Treatment: Cells are co-treated or post-treated with various concentrations of P7C3 analog candidates.

    • Viability Assessment: After a set incubation period (e.g., 48 hours), cell viability is measured using a standard assay (e.g., CellTiter-Glo).

    • Analysis: The ability of the P7C3 analogs to protect cells from doxorubicin-mediated toxicity is quantified. This assay correlates well with in vivo neuroprotective efficacy and serves as a surrogate for measuring the enhancement of the NAMPT-mediated NAD+ salvage pathway.[4]

Conclusion and Future Directions

The discovery of the P7C3 class of neuroprotective chemicals through an unbiased, in vivo phenotypic screen is a landmark success story in modern drug discovery. The subsequent identification of NAMPT as the molecular target has firmly linked the neuroprotective capacity of these compounds to the fundamental process of NAD+ metabolism. With an extensive body of preclinical evidence demonstrating safety and efficacy in models ranging from TBI to Parkinson's disease and even in nonhuman primates, the P7C3 series holds immense promise. The next critical step is the translation of these remarkable preclinical findings into human clinical trials to determine if the potent neuroprotective effects observed in the laboratory can be replicated in patients suffering from devastating neurological disorders.

References

An In-depth Technical Guide to (S)-P7C3-OMe: Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-P7C3-OMe is a member of the P7C3 class of aminopropyl carbazole (B46965) compounds, which have garnered significant interest in the scientific community for their potent neuroprotective and proneurogenic properties. This technical guide provides a comprehensive overview of the chemical structure, a proposed enantioselective synthesis, and the biological mechanism of action of this compound. Detailed experimental protocols for the assessment of its biological activity are also included, along with representative analytical data. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, neuropharmacology, and drug development.

Chemical Structure and Properties

This compound, with the systematic name (S)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-((4-methoxyphenyl)amino)propan-2-ol, is a chiral molecule. The stereochemistry at the C2 position of the propanol (B110389) linker is critical for its biological activity. The R-enantiomer of P7C3-OMe has been reported to be significantly more active than the (S)-enantiomer in some contexts, a common feature among the P7C3 series of compounds.[1]

The chemical structure of this compound is characterized by a dibrominated carbazole nucleus linked via a 3-aminopropan-2-ol chain to a p-methoxyphenyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₂H₂₀Br₂N₂O₂[2]
Molecular Weight 504.22 g/mol [2]
CAS Number 1235481-43-2[2]
Appearance Off-white to pale yellow solid (Predicted)N/A
Solubility Soluble in DMSO, DMF, and other organic solvents.[2]N/A

Proposed Enantioselective Synthesis

The proposed synthetic workflow is outlined below:

G Proposed Synthesis of this compound cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Epoxide Opening A 3,6-Dibromocarbazole (B31536) C Base (e.g., NaH) Solvent (e.g., DMF) A->C B (R)-Glycidyl nosylate (B8438820) B->C D (R)-1-(3,6-Dibromo-9H-carbazol-9-yl)oxiran-2-yl)methanol C->D F Solvent (e.g., EtOH) Heat D->F E p-Anisidine (B42471) E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Proposed Experimental Protocol

Step 1: Synthesis of (R)-1-(3,6-Dibromo-9H-carbazol-9-yl)oxiran-2-yl)methanol

  • To a solution of 3,6-dibromocarbazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add a solution of (R)-glycidyl nosylate (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired epoxide intermediate.

Step 2: Synthesis of (S)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-((4-methoxyphenyl)amino)propan-2-ol (this compound)

  • Dissolve the epoxide intermediate from Step 1 (1.0 eq) and p-anisidine (1.5 eq) in ethanol.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Analytical Data (Representative)

While specific, publicly available raw analytical data for this compound is limited, the following tables present the expected and representative data based on the analysis of similar aminopropyl carbazole compounds.

Table 2: Representative Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Aromatic protons of the dibromocarbazole and p-methoxyphenyl rings, methoxy (B1213986) protons, and aliphatic protons of the aminopropanol (B1366323) linker.
¹³C NMR Aromatic and aliphatic carbons corresponding to the structure.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound.

Table 3: Representative Purity Data for this compound

TechniqueExpected Result
High-Performance Liquid Chromatography (HPLC) A single major peak indicating a purity of ≥98%.

Biological Activity and Mechanism of Action

The P7C3 class of compounds, including this compound, exerts its neuroprotective effects by activating nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis.[3][4] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in signaling pathways that regulate cell survival and death. By enhancing NAMPT activity, P7C3 compounds boost intracellular NAD+ levels, thereby promoting neuronal survival.

The signaling pathway is illustrated below:

G Mechanism of Action of this compound P7C3_OMe This compound NAMPT NAMPT P7C3_OMe->NAMPT Activates Nicotinamide Nicotinamide NMN NMN Nicotinamide->NMN NAMPT-catalyzed NAD NAD+ NMN->NAD Cell_Survival Neuronal Cell Survival Neuroprotection NAD->Cell_Survival Promotes

Caption: Signaling pathway of this compound via NAMPT activation.

Experimental Protocols for Biological Activity Assessment

This protocol describes a method to assess the ability of this compound to activate the NAMPT enzyme in a cell-free system.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide

  • Phosphoribosyl pyrophosphate (PRPP)

  • ATP

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Glucose-6-phosphate dehydrogenase (G6PD)

  • Glucose-6-phosphate

  • Resazurin (B115843)

  • Diaphorase

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • 96-well microplate

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a reaction mixture containing NAMPT, PRPP, and ATP in the assay buffer.

  • Add this compound at various concentrations to the wells of the 96-well plate.

  • Initiate the reaction by adding nicotinamide.

  • Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Stop the NAMPT reaction and initiate the detection reaction by adding a mixture of NMNAT, G6PD, glucose-6-phosphate, resazurin, and diaphorase. This couples the production of NAD+ to the reduction of resazurin to the fluorescent resorufin.

  • Incubate the plate at 37 °C for 15-30 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of NAMPT activation relative to a vehicle control.

This protocol outlines a method to measure the effect of this compound on intracellular NAD+ levels in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • NAD+/NADH quantification kit (commercially available)

  • Cell lysis buffer

  • 96-well microplate

  • Plate reader

Procedure:

  • Plate neuronal cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Lyse the cells using the lysis buffer provided in the quantification kit.

  • Follow the manufacturer's protocol for the NAD+/NADH quantification kit to measure the intracellular NAD+ levels. This typically involves an enzymatic cycling reaction that generates a colorimetric or fluorescent signal proportional to the amount of NAD+.

  • Read the absorbance or fluorescence using a microplate reader.

  • Normalize the NAD+ levels to the total protein concentration in each well.

Conclusion

This compound is a promising neuroprotective agent that functions through the activation of the NAMPT-mediated NAD+ salvage pathway. This guide provides a foundational understanding of its chemical properties, a proposed synthetic route, and methods to evaluate its biological activity. Further research into the enantioselective synthesis and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential for neurodegenerative diseases.

References

A Technical Guide to the P7C3 Class of Aminopropyl Carbazoles and Their Role in Hippocampal Neurogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The P7C3 class of aminopropyl carbazole (B46965) compounds represents a significant advancement in the field of neurotherapeutics. Discovered through a target-agnostic in vivo screen for molecules that enhance adult hippocampal neurogenesis, these compounds have demonstrated robust neuroprotective effects across a wide range of preclinical models of neurological disease and injury.[1][2] The primary mechanism of action involves the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, leading to increased intracellular NAD+ levels and enhanced survival of newborn neurons.[3][4] This technical guide provides an in-depth overview of the mechanism, quantitative efficacy, and key experimental protocols related to the P7C3 class. A crucial aspect of this class is its stereospecificity; for instance, while the (R)-enantiomer of P7C3-OMe is active, the (S)-enantiomer, the focus of this guide's title, is notably inactive, highlighting its importance as a negative control in experimental design.[5]

Introduction to the P7C3 Class of Compounds

Adult hippocampal neurogenesis, the process of generating new functional neurons in the dentate gyrus, is integral to learning, memory, and mood regulation. A decline in neurogenesis is associated with aging and various neurological disorders.[2] The vast majority of newly generated neural precursor cells normally undergo apoptosis before maturing into fully integrated neurons.[1] The P7C3 class of compounds was identified from an unbiased in vivo screen of 1,000 small molecules for their ability to augment the net number of new neurons in the adult mouse hippocampus.[5] The parent compound, P7C3, and its more potent analogs, such as P7C3-A20 and (-)-P7C3-S243, were found to enhance neurogenesis not by increasing the proliferation of stem cells, but by promoting the survival of immature neurons.[1][2][6] These compounds are orally bioavailable, cross the blood-brain barrier, and have shown a favorable safety profile in preclinical studies.[1][3]

Mechanism of Action

Primary Target: Nicotinamide Phosphoribosyltransferase (NAMPT)

The neuroprotective and proneurogenic effects of the P7C3 class are mediated through the direct activation of nicotinamide phosphoribosyltransferase (NAMPT).[3][7] NAMPT is the critical, rate-limiting enzyme in the mammalian salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+) from nicotinamide.[3][8] Using a modified P7C3 derivative with photo-crosslinking and click chemistry moieties, NAMPT was identified as the specific binding protein.[3][7] Subsequent enzymatic assays confirmed that active P7C3 variants enhance the activity of purified recombinant NAMPT.[3][4] This activation leads to a replenishment of intracellular NAD+ pools, particularly under conditions of cellular stress that would otherwise deplete NAD+.[2][3]

The NAMPT-NAD+ Salvage Pathway and Downstream Effectors

By activating NAMPT, P7C3 compounds bolster the NAD+ salvage pathway, which is essential for maintaining cellular energy homeostasis and signaling. NAD+ is a crucial coenzyme for a variety of enzymes, including sirtuins (SIRTs) and poly (ADP-ribose) polymerases (PARPs). The neuroprotective effects of P7C3 are likely mediated, at least in part, by NAD+-dependent enzymes like SIRT1, which is a known positive regulator of neurogenesis and synaptic plasticity.[2] By restoring NAD+ levels, P7C3 may enhance SIRT1 activity, promoting cell survival pathways.[2] Additionally, P7C3 has been shown to protect mitochondrial membrane integrity, preventing the initiation of the intrinsic apoptotic pathway.[5] Some evidence also suggests that in specific injury models, the neuroprotective effects of P7C3-A20 may involve the activation of PI3K/AKT/GSK3β signaling.[9]

P7C3_Signaling_Pathway cluster_P7C3 P7C3 Analogs cluster_pathway Cellular Pathway cluster_outcome Physiological Outcome S_P7C3_OMe (S)-P7C3-OMe (Inactive) NAMPT NAMPT (Rate-Limiting Enzyme) S_P7C3_OMe->NAMPT No Activation R_P7C3_OMe (R)-P7C3-OMe / P7C3-A20 (Active) R_P7C3_OMe->NAMPT Activates Mito Mitochondrial Integrity R_P7C3_OMe->Mito Maintains Survival ↑ Pro-Survival Signaling (e.g., PI3K/AKT) R_P7C3_OMe->Survival Activates NAD ↑ NAD+ Levels NAMPT->NAD Catalyzes Salvage SIRT1 ↑ SIRT1 Activity NAD->SIRT1 Coenzyme for Apoptosis ↓ Apoptosis SIRT1->Apoptosis Mito->Apoptosis Survival->Apoptosis Neuron_Survival Newborn Neuron Survival Apoptosis->Neuron_Survival Permits Neurogenesis Enhanced Hippocampal Neurogenesis Neuron_Survival->Neurogenesis

Caption: Signaling pathway of active P7C3 compounds.

Stereospecificity: The Inactivity of this compound

A critical aspect of the P7C3 pharmacophore is its stereochemistry. Structure-activity relationship (SAR) studies have revealed that the biological activity is highly dependent on the stereoisomer used. Specifically for P7C3-OMe, the (R)-enantiomer was found to be active in the in vivo hippocampal neurogenesis assay, whereas the (S)-enantiomer was inactive.[5] This stereospecificity is consistent across different analogs, with the (-)-enantiomer of P7C3-S243 showing high efficacy while the (+)-enantiomer has much lower activity.[1] The inactivity of this compound makes it an ideal negative control for experiments, allowing researchers to confirm that the observed effects of the active enantiomer are due to specific target engagement rather than off-target or non-specific chemical properties.

Quantitative Efficacy Data

The efficacy of the P7C3 class has been quantified across various in vivo and in vitro models. The tables below summarize key findings.

Table 1: In Vivo Efficacy of P7C3 Analogs in Neuroprotection and Neurogenesis Models

Compound Model Dose Route Key Outcome Citation
P7C3 Aged Rats 10 mg/kg/day Oral Enhanced neurogenesis and impeded age-related cognitive decline. [5]
P7C3 CSDS¹ Mice 20 mg/kg/day IP Potently augmented neurogenesis and exerted antidepressant-like effects. [10]
(-)-P7C3-S243 MPTP² Parkinson's 5 mg/kg/d IP Achieved nearly complete rescue of tyrosine hydroxylase (TH+) positive cells. [1]
P7C3-A20 TBI³ (FPI⁴) 10 mg/kg/day IP Significantly enhanced the number of BrdU/NeuN double-labeled cells. [2]
P7C3-A20 ALS (SOD1-G93A) 20 mg/kg/d IP Increased density of spinal motor neurons at multiple time points. [1][11]
(-)-P7C3-S243 TBI³ (Blast) 3-30 mg/kg/day Oral Preserved memory and blocked axonal degeneration. [12][13]

¹Chronic Social Defeat Stress; ²1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; ³Traumatic Brain Injury; ⁴Fluid Percussion Injury

Table 2: In Vitro and Biochemical Activity of P7C3 Analogs

Compound Assay Concentration Key Outcome Citation
P7C3-A20 Recombinant NAMPT Activity Dose-dependent Enhanced the enzymatic reaction rate of purified human NAMPT. [3]
P7C3-A20 Cellular NAD+ Restoration 0.5-5 µM Rescued intracellular NAD+ levels in U2OS cells treated with doxorubicin. [3]
(-)-P7C3-S243 Doxorubicin Toxicity ~1-10 µM Protected U2OS cells from doxorubicin-mediated toxicity. [3]
P7C3 Mitochondrial Integrity Dose-dependent Protected mitochondrial membrane potential against calcium-induced dissolution. [2]
P7C3-A20 OGD⁵ in PC12 cells 40-100 µM Alleviated oxygen-glucose deprivation-induced apoptosis. [9]

⁵Oxygen-Glucose Deprivation

Key Experimental Protocols

Protocol: In Vivo Assessment of Neurogenesis (BrdU Pulse-Chase)

This protocol is designed to distinguish between effects on neural precursor cell proliferation and survival.

  • Animal Model: Adult (8-12 week old) C57BL/6 mice.

  • Compound Administration: Administer the P7C3 analog (e.g., P7C3-A20 at 10 mg/kg) or vehicle via intraperitoneal (IP) injection or oral gavage daily. A sufficient time (e.g., 7 days) should be allowed for the compound to reach steady-state levels in the brain.[1]

  • BrdU Pulse: After the initial administration period, administer a single IP injection of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) at 50 mg/kg to label dividing cells.[1]

  • Chase Period: Continue daily administration of the P7C3 analog or vehicle for a 30-day period. This allows the BrdU-labeled cells to mature into neurons.[1]

  • Tissue Processing: At the end of the chase period, perfuse the animals with 4% paraformaldehyde. Extract the brains, postfix, and cryoprotect in sucrose.

  • Immunohistochemistry: Section the brains (e.g., 40 µm coronal sections) and perform immunohistochemical staining for BrdU and a mature neuronal marker (e.g., NeuN).

  • Quantification: Use unbiased stereological methods to count the number of BrdU+/NeuN+ double-labeled cells in the granule cell layer of the dentate gyrus.

  • Analysis: Compare cell counts between the P7C3-treated and vehicle-treated groups. A significant increase in the P7C3 group indicates enhanced survival of newborn neurons.[2][6]

InVivo_Workflow cluster_animal Animal Phase cluster_lab Laboratory Phase cluster_analysis Analysis Phase start Start: Adult Mice administer Daily Drug/Vehicle Administration (Day 1-37) start->administer brdu Single BrdU Injection (Day 8) chase 30-Day Chase Period perfuse Perfuse & Collect Brain (Day 38) section Brain Sectioning perfuse->section stain Immunohistochemistry (anti-BrdU, anti-NeuN) section->stain image Microscopy & Imaging stain->image quantify Stereological Quantification of BrdU+/NeuN+ Cells image->quantify analyze Statistical Analysis: Compare Treatment vs. Vehicle quantify->analyze result Conclusion: Effect on Neuron Survival analyze->result NAMPT_Assay_Workflow step1 Step 1: Reaction Setup Recombinant NAMPT Nicotinamide + PRPP P7C3 Compound step2 Step 2: NAMPT Reaction Incubate NAMPT catalyzes formation of NMN step1->step2 step3 Step 3: Coupled Reactions Add NMNAT + ATP → NAD+ Add ADH + Ethanol → NADH step2->step3 step4 Step 4: Signal Detection Measure NADH production Fluorescence (Ex:340/Em:460) or Colorimetric (Abs:450) step3->step4 step5 Step 5: Data Analysis Calculate Reaction Rate Determine Dose-Response Activation step4->step5

References

The Advent of Neuroprotection: A Technical Guide to P7C3-A20 and (-)-P7C3-S243

Author: BenchChem Technical Support Team. Date: December 2025

A Foreword for the Vanguard of Neuroscience: The relentless pursuit of effective neuroprotective and proneurogenic therapies has led to the development of the promising aminopropyl carbazole (B46965) class of compounds. Among these, P7C3-A20 and (-)-P7C3-S243 have emerged as significantly improved derivatives, demonstrating remarkable efficacy in preclinical models of neurodegenerative diseases and traumatic brain injury. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth data, detailed experimental methodologies, and a clear visualization of the underlying molecular pathways.

Core Efficacy and Pharmacokinetic Data

The following tables summarize the key quantitative data for P7C3-A20 and (-)-P7C3-S243, offering a comparative overview of their neuroprotective and proneurogenic capabilities across various preclinical models.

Table 1: Neuroprotective and Proneurogenic Efficacy of P7C3-A20

Preclinical Model Species Dosage & Administration Key Findings Citation
Traumatic Brain Injury (TBI) - Fluid PercussionRat10 mg/kg, IP, twice daily for 7 daysSignificantly reduced contusion volume, preserved pericontusional neurons, improved sensorimotor and cognitive function.[1]
Traumatic Brain Injury (TBI) - Chronic PhaseMouse10 mg/kg/day, IP, for 30 days (1 year post-TBI)Restored blood-brain barrier integrity, arrested chronic neurodegeneration, and restored cognitive function.[2][3]
Ischemic StrokeRatTwice daily IP injections for 7 daysSignificantly decreased cortical and hippocampal atrophy, increased neurogenesis, and improved sensorimotor and cognitive outcomes.[4]
Hypoxic-Ischemic Encephalopathy (HIE)Rat5 or 10 mg/kgReduced infarct volume, reversed cell loss in the cortex and hippocampus, and improved motor function.[5]
Parkinson's Disease Model (MPTP)MouseNot specifiedPreserved dopaminergic neurons in the substantia nigra and their axonal projections to the striatum.[6]

Table 2: Neuroprotective and Proneurogenic Efficacy of (-)-P7C3-S243

Preclinical Model Species Dosage & Administration Key Findings Citation
Traumatic Brain Injury (TBI) - Blast-InducedMouse3, 10, and 30 mg/kg/day, IP or oralPreserved axonal integrity, synaptic transmission, hippocampal-dependent learning and memory, and motor coordination.[7]
Alzheimer's Disease Model (TgF344-AD)RatDaily administrationProtected against cognitive deficits and depressive-like behavior without altering amyloid deposition.[8]
Age-Related Cognitive DeclineRatNot specifiedMitigated cognitive decline in terminally aging rats.[9]
Parkinson's Disease ModelNot specifiedNot specifiedDisplayed neuroprotective properties.[6][10]
Amyotrophic Lateral Sclerosis (ALS) ModelNot specifiedNot specifiedShowed neuroprotective properties.[6][10]

Table 3: Comparative Pharmacokinetic Properties

Compound Key Pharmacokinetic Features Citation
P7C3-A20 Orally bioavailable, crosses the blood-brain barrier, long half-life (>6 hours), non-toxic at doses up to 40 mg/kg/day for 30 days.[6]
(-)-P7C3-S243 Orally bioavailable, readily crosses the blood-brain barrier (partitions nearly equally between brain and plasma), long half-life (>6 hours), non-toxic at doses up to 5 mg/kg/day for 21 days.[6] Improved polarity and lacks the aniline (B41778) moiety present in other P7C3 series members.[7]

Mechanism of Action: Activating the NAMPT-NAD+ Salvage Pathway

The neuroprotective and proneurogenic effects of P7C3 compounds, including P7C3-A20 and (-)-P7C3-S243, are primarily attributed to their ability to activate Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[11][12] NAD+ is a critical coenzyme for numerous cellular processes, including energy metabolism and the function of NAD+-dependent enzymes like sirtuins.[12] By enhancing NAMPT activity, these compounds bolster cellular NAD+ levels, which are often depleted under conditions of neuronal stress and injury.[11][13] This restoration of NAD+ homeostasis is believed to be a key driver of the observed neuroprotection.

NAMPT_Activation P7C3 P7C3-A20 (-)-P7C3-S243 NAMPT NAMPT P7C3->NAMPT Activates NAD NAD+ NAMPT->NAD Increases Synthesis SIRT1 SIRT1 NAD->SIRT1 Activates Neuroprotection Neuroprotection & Proneurogenesis SIRT1->Neuroprotection Promotes

P7C3 compounds activate NAMPT, boosting NAD+ levels.

Downstream Signaling Cascades

The activation of the NAMPT-NAD+ axis by P7C3 derivatives initiates downstream signaling cascades crucial for neuronal survival and function.

PI3K/AKT/GSK3β Pathway

Evidence suggests that P7C3-A20 can exert its neuroprotective effects through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/Glycogen Synthase Kinase 3β (GSK3β) signaling pathway.[5] Activation of PI3K leads to the phosphorylation and activation of AKT, which in turn phosphorylates and inhibits GSK3β. The inhibition of GSK3β is a well-established mechanism for promoting cell survival and reducing apoptosis.

PI3K_Pathway P7C3_A20 P7C3-A20 PI3K PI3K P7C3_A20->PI3K Activates AKT AKT PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits Apoptosis Apoptosis GSK3b->Apoptosis Promotes Cell_Survival Neuronal Survival GSK3b->Cell_Survival Inhibits

P7C3-A20 activates the pro-survival PI3K/AKT pathway.
NAD+/Sirt3 Pathway

In the context of intracerebral hemorrhage, P7C3-A20 has been shown to attenuate microglial inflammation and brain injury by activating the NAD+/Sirtuin 3 (Sirt3) pathway.[14][15] Sirt3 is a mitochondrial NAD+-dependent deacetylase that plays a crucial role in mitochondrial function and cellular stress responses. Activation of Sirt3 by the increased NAD+ levels helps to mitigate mitochondrial damage and reduce the inflammatory response.

Sirt3_Pathway P7C3_A20 P7C3-A20 NAD Increased NAD+ P7C3_A20->NAD Sirt3 Sirt3 NAD->Sirt3 Activates Mito_Function Mitochondrial Function Sirt3->Mito_Function Improves Inflammation Neuroinflammation Sirt3->Inflammation Reduces

P7C3-A20 enhances mitochondrial function via Sirt3.

Detailed Experimental Protocols

To facilitate the replication and extension of these seminal findings, this section provides detailed methodologies for key experiments cited in the literature.

In Vivo Neurogenesis Assay

Objective: To assess the proneurogenic activity of P7C3 compounds by quantifying the survival of newborn neurons in the adult hippocampus.

Protocol:

  • Animal Model: Adult male C57BL/6 mice are typically used.

  • Compound Administration: P7C3 derivatives or vehicle are administered intraperitoneally (IP) or orally for a specified period (e.g., 7 consecutive days).

  • BrdU Labeling: To label dividing cells, mice receive injections of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, typically at a dose of 50 mg/kg, IP. The injection schedule can vary, for instance, once daily for the duration of the compound treatment.

  • Tissue Processing: After a survival period (e.g., 28 days from the first BrdU injection) to allow for the maturation of new neurons, mice are euthanized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in 4% PFA, and then cryoprotected in a sucrose (B13894) solution.

  • Immunohistochemistry: Coronal brain sections (typically 40 µm) are cut on a cryostat. To detect BrdU, sections undergo DNA denaturation using hydrochloric acid (e.g., 2N HCl at 37°C). Sections are then incubated with primary antibodies against BrdU and a mature neuronal marker, such as NeuN (neuronal nuclei), or an immature neuron marker like DCX (doublecortin).

  • Quantification: The number of BrdU-positive cells and double-labeled (BrdU+/NeuN+ or BrdU+/DCX+) cells in the subgranular zone (SGZ) of the dentate gyrus is quantified using stereological methods or by counting cells in representative sections under a fluorescence or confocal microscope.

Traumatic Brain Injury (TBI) Models

A. Fluid Percussion Injury (FPI) Model (Rat)

Objective: To induce a controlled and reproducible TBI in rats to evaluate the neuroprotective efficacy of P7C3 compounds.

Protocol:

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized. A craniotomy is performed over the parietal cortex, leaving the dura mater intact. A plastic injury cap is secured over the craniotomy site.

  • Injury Induction: The rat is connected to the fluid percussion device. A pendulum strikes a piston in a reservoir of saline, generating a fluid pressure pulse of a specific magnitude (e.g., moderate injury) that is transmitted to the exposed dura.

  • Post-Injury Care: The injury cap is removed, and the incision is sutured. Animals are monitored during recovery.

  • Treatment and Assessment: P7C3-A20 or vehicle is administered as per the experimental design. Behavioral outcomes are assessed using tests like the Morris water maze for cognitive function and sensorimotor tasks. Histological analysis is performed to measure contusion volume and neuronal survival.

B. Blast-Induced TBI Model (Mouse)

Objective: To mimic blast-induced TBI and assess the protective effects of P7C3 compounds on axonal integrity and neurological function.

Protocol:

  • Animal Preparation: Adult male C57BL/6 mice are anesthetized.

  • Injury Induction: The mouse is placed in a blast chamber. A blast wave is generated by the rupture of a membrane separating a high-pressure chamber from the chamber containing the animal.

  • Treatment and Assessment: (-)-P7C3-S243 or vehicle is administered. Behavioral testing, such as the Barnes maze for spatial learning and memory, and motor coordination tasks are performed. Immunohistochemistry is used to assess axonal integrity (e.g., using markers for amyloid precursor protein to detect axonal injury) and neuronal survival.

Behavioral Assessment: Morris Water Maze

Objective: To evaluate hippocampal-dependent spatial learning and memory.

Protocol:

  • Apparatus: A large circular pool is filled with opaque water. A small escape platform is submerged just below the water's surface in one quadrant. Distal visual cues are placed around the room.

  • Acquisition Phase: For several consecutive days, the animal is placed in the water at different starting locations and allowed to swim until it finds the hidden platform. The time to find the platform (escape latency) and the path taken are recorded.

  • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Data Analysis: Escape latencies during acquisition and the percentage of time spent in the target quadrant during the probe trial are analyzed to compare cognitive function between treatment groups.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of P7C3 derivatives in a TBI model.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Rat FPI) TBI_Induction Induce TBI Animal_Model->TBI_Induction Treatment Administer P7C3 Derivative or Vehicle TBI_Induction->Treatment Behavioral Behavioral Assessment (e.g., Morris Water Maze) Treatment->Behavioral Histology Histological Analysis (e.g., IHC for NeuN, BrdU) Treatment->Histology Data_Analysis Data Analysis & Interpretation Behavioral->Data_Analysis Histology->Data_Analysis

A typical workflow for preclinical TBI studies.

This technical guide provides a foundational understanding of the improved P7C3 derivatives, P7C3-A20 and (-)-P7C3-S243. The presented data and methodologies are intended to empower researchers to further investigate and build upon the significant therapeutic potential of this class of neuroprotective compounds. The consistent and robust preclinical findings underscore the promise of NAMPT activation as a viable strategy for combating neurodegeneration and promoting recovery from neuronal injury.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of (S)-P7C3-OMe in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-P7C3-OMe is a member of the P7C3 class of aminopropyl carbazole (B46965) compounds, which have demonstrated significant neuroprotective properties in various preclinical models of neurodegenerative diseases and injury.[1][2] These compounds are known to enhance the survival of both developing and mature neurons.[2][3] The mechanism of action for the P7C3 family is linked to the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the nicotinamide adenine (B156593) dinucleotide (NAD+) salvage pathway.[4] By activating NAMPT, P7C3 compounds boost cellular NAD+ levels, which is crucial for cellular energy metabolism and neuronal survival.[4] This document provides detailed protocols for the in vivo administration of this compound and its analogs, such as P7C3-A20 and (-)-P7C3-S243, in mice, based on established research.

Quantitative Data Summary

The following tables summarize the effective dosages, administration routes, and frequencies of P7C3 analogs reported in various mouse models.

Table 1: Effective Dosages of P7C3 Analogs in Mice

CompoundDosage Range (mg/kg/day)Mouse ModelEfficacy
(-)-P7C3-S2431 - 30Traumatic Brain InjuryDose-dependent preservation of memory and axonal integrity.[4][5]
(-)-P7C3-S2433 - 30Traumatic Brain InjuryComplete protection of hippocampal-dependent spatial memory.[6]
P7C3-A2010 - 20Intracerebral HemorrhageSignificant improvement in sensorimotor ability.[5]
P7C3-A2010Traumatic Brain InjuryReduced contusion volume and improved neuronal survival.[1]
P7C3-A2020Amyotrophic Lateral SclerosisProtection of spinal cord motor neurons and preservation of motor function.[3]
P7C320Chronic Social Defeat StressIncreased survival of developing neurons in the dentate gyrus.[3]

Table 2: Administration Protocols for P7C3 Analogs in Mice

CompoundRoute of AdministrationFrequencyDuration
(-)-P7C3-S243Intraperitoneal (IP)Daily (may be in divided doses)11 days
(-)-P7C3-S243Oral GavageDaily14 days[5]
P7C3-A20Intraperitoneal (IP)Daily or Twice Daily4 weeks[7]
P7C3Intraperitoneal (IP)Twice Daily10 days[3]

Signaling Pathway

The neuroprotective effects of the P7C3 class of compounds are attributed to their ability to activate the NAD+ salvage pathway.

P7C3_Signaling_Pathway P7C3 Signaling Pathway cluster_0 Cellular Environment P7C3 This compound NAMPT NAMPT P7C3->NAMPT Activates Nicotinamide Nicotinamide NMN NMN Nicotinamide->NMN Catalyzed by NAMPT NAD NAD+ NMN->NAD Neuroprotection Neuroprotection (Neuronal Survival, Axon Integrity) NAD->Neuroprotection Promotes

Caption: this compound activates NAMPT, enhancing the conversion of Nicotinamide to NAD+ and promoting neuroprotection.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection

This protocol is adapted from a study utilizing P7C3-A20, a closely related and well-studied analog.[5]

Materials:

  • This compound (or analog such as P7C3-A20)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Kolliphor® EL (Cremophor® EL)

  • 5% Dextrose solution

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound in DMSO to create a concentrated stock solution. The concentration will depend on the final desired dosing concentration. For example, to achieve a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, a stock concentration of 2.5 mg/mL would be required.

  • Vehicle Preparation:

    • Prepare the vehicle by mixing Kolliphor® EL and 5% Dextrose. A common ratio is 1:1, but this may require optimization depending on the specific compound and desired stability.

  • Final Formulation:

    • Add the this compound stock solution in DMSO to the Kolliphor®/Dextrose vehicle.

    • A typical final formulation might consist of 5% DMSO, 10% Kolliphor® EL, and 85% of 5% Dextrose solution.

    • Vortex the solution thoroughly to ensure complete mixing. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.

    • The final solution should be clear and free of precipitates. If precipitates are present, further optimization of the vehicle composition may be necessary.

  • Vehicle Control:

    • Prepare a vehicle control solution containing the same concentrations of DMSO, Kolliphor® EL, and 5% Dextrose, but without the this compound.

Storage:

  • It is recommended to prepare the formulation fresh for each day of dosing. If short-term storage is necessary, store at 4°C and protect from light. Assess for any precipitation before use.

Protocol 2: In Vivo Administration via Intraperitoneal (IP) Injection

Materials:

  • Prepared this compound formulation and vehicle control

  • Mice (e.g., C57BL/6)

  • Sterile insulin (B600854) syringes with a 27-30 gauge needle

  • Appropriate animal restraint device

  • 70% Ethanol for disinfection

Procedure:

  • Animal Handling and Preparation:

    • Weigh each mouse to accurately calculate the required dose volume.

    • Properly restrain the mouse to expose the abdomen. One common method is to gently scruff the mouse.

  • Injection:

    • Wipe the injection site (lower quadrant of the abdomen) with 70% ethanol.

    • Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the calculated volume of the this compound formulation or vehicle control.

  • Post-Injection Monitoring:

    • Return the mouse to its home cage and monitor for any immediate adverse reactions.

    • Continue to monitor the animals daily for any changes in behavior, weight, or appearance.[2]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of neurodegeneration or injury.

Experimental_Workflow In Vivo Efficacy Study Workflow cluster_workflow Experimental Phases ModelInduction Induce Disease Model (e.g., TBI, ICH) Randomization Randomize Animals (Treatment vs. Vehicle) ModelInduction->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Behavioral Behavioral Testing (e.g., Barnes Maze, Rotarod) Treatment->Behavioral Histology Histological Analysis (e.g., NeuN, Silver Staining) Behavioral->Histology Biochemical Biochemical Analysis (e.g., NAD+ levels, Western Blot) Histology->Biochemical DataAnalysis Data Analysis and Interpretation Biochemical->DataAnalysis

Caption: A typical workflow for an in vivo study of this compound, from disease induction to data analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Traumatic Brain Injury (TBI) is a significant global health concern, and the development of effective neuroprotective therapeutics is a critical area of research.[1][2] The aminopropyl carbazole (B46965) compound P7C3 and its derivatives, including (S)-P7C3-OMe, have emerged as a promising class of neuroprotective agents.[1][3] These compounds have demonstrated efficacy in various preclinical models of neurodegenerative diseases and injury, including TBI.[1][3] The primary mechanism of action for the P7C3 family of compounds is the enhancement of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) activity, which is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][4][5][6] By augmenting NAMPT activity, P7C3 compounds help to restore cellular NAD+ levels, which are often depleted following neuronal injury, thereby promoting cell survival and function.[1][7]

These application notes provide a summary of recommended dosages for this compound and its analogs in TBI models, detailed experimental protocols for their use, and a diagram of the proposed signaling pathway.

Data Presentation: Recommended Dosages of P7C3 Analogs in TBI Models

The following table summarizes the effective dosages of P7C3 analogs, including (-)-P7C3-S243 (a highly active enantiomer often used in place of the racemic mixture), in various rodent models of TBI.

TBI ModelAnimal ModelP7C3 AnalogDosageAdministration RouteTreatment ScheduleKey OutcomesReference
Blast-Induced TBIMouse(-)-P7C3-S2433, 10, and 30 mg/kg/dayIntraperitoneal (IP)Daily for 11 days, initiated 24 hours post-TBIComplete protection of hippocampal-dependent spatial memory; preservation of axonal integrity.[1][1]
Blast-Induced TBIMouse(-)-P7C3-S2433, 10, and 30 mg/kg/dayOralDaily, initiated 24 hours post-TBIDose-dependent preservation of memory, myelin integrity, and mitochondrial structures in the hippocampus.[1][8][1][8]
Fluid Percussion Injury (FPI)RatP7C3-A2010 mg/kgIntraperitoneal (IP)Twice daily for 7 days, initiated 30 minutes post-TBIReduced contusion volume, preserved pericontusional neurons, improved sensorimotor function, and enhanced hippocampal neurogenesis.[9][9]
Controlled Cortical Impact (CCI)MouseP7C3-A2010 mg/kgIntraperitoneal (IP)Daily, with BrdU labelingIncreased number of newly born neurons (DCX/BrdU double-labeled cells) in the dentate gyrus.[1][1]
Chronic TBI (1 year post-injury)MouseP7C3-A2010 mg/kg/dayIntraperitoneal (IP)Daily for 4 weeksRestored blood-brain barrier integrity, arrested chronic neurodegeneration, and restored cognitive function.[10][10]

Experimental Protocols

Blast-Induced Traumatic Brain Injury Model

Objective: To induce a diffuse axonal injury characteristic of blast-related TBI.

Materials:

  • Blast chamber

  • Anesthetic (e.g., isoflurane)

  • Male C57/Bl6 mice (12-14 weeks old)[8]

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Place the anesthetized mouse in the blast chamber.

  • Induce the blast wave according to the specifications of the chamber to achieve a consistent level of injury.

  • Remove the mouse from the chamber and monitor its recovery from anesthesia.

  • Proceed with post-injury treatment and behavioral or histological analysis as per the experimental design.

Preparation and Administration of this compound Analogs

Objective: To prepare and administer P7C3 compounds to TBI animal models.

Materials:

  • This compound or its analogs (e.g., P7C3-A20, (-)-P7C3-S243)

  • Vehicle (e.g., sterile saline, DMSO/saline mixture)

  • Syringes and needles for injection or gavage

Procedure for Intraperitoneal (IP) Injection:

  • Dissolve the P7C3 compound in the appropriate vehicle to the desired concentration.

  • Administer the solution via intraperitoneal injection at the dosages specified in the data table. For example, for P7C3-A20, a dose of 10 mg/kg is often used.[1][9]

  • Follow the specified treatment schedule, which may involve single or multiple daily injections for a defined period.

Procedure for Oral Administration:

  • Prepare a formulation of the P7C3 compound suitable for oral gavage.

  • Administer the formulation to the animal using a gavage needle. Doses for oral administration of (-)-P7C3-S243 have been shown to be effective at 3, 10, and 30 mg/kg/day.[1][8]

  • Follow the daily treatment schedule as required by the experimental design.

Barnes Maze for Assessment of Spatial Learning and Memory

Objective: To evaluate hippocampal-dependent spatial learning and memory deficits following TBI.

Materials:

  • Barnes maze apparatus (a circular platform with holes around the circumference)

  • Escape box

  • Data acquisition software

Procedure:

  • Acquisition Phase:

    • Place the mouse in the center of the maze.

    • Allow the mouse to explore the maze and find the escape hole leading to the escape box.

    • Guide the mouse to the escape hole if it fails to find it within a set time.

    • Conduct multiple trials per day for several consecutive days.

  • Probe Trial:

    • 24 hours after the last acquisition trial, remove the escape box.

    • Place the mouse in the center of the maze and allow it to explore for a set duration (e.g., 90 seconds).

    • Record the time spent in the target quadrant (the quadrant that previously contained the escape hole).

    • Analyze the data to assess memory retention. In blast-injured mice, treatment with (-)-P7C3-S243 at 3, 10, and 30 mg/kg/day has been shown to completely protect spatial memory.[1]

Immunohistochemistry for Neurogenesis and Neuronal Survival

Objective: To quantify the extent of neurogenesis and neuronal survival in the hippocampus following TBI and treatment.

Materials:

  • BrdU (5-bromo-2'-deoxyuridine) for labeling dividing cells

  • Primary antibodies (e.g., anti-NeuN for mature neurons, anti-DCX for immature neurons, anti-BrdU)

  • Fluorescently labeled secondary antibodies

  • Microscope for imaging

Procedure:

  • BrdU Labeling:

    • Administer BrdU via intraperitoneal injection at a specified time point relative to the TBI and treatment.

  • Tissue Processing:

    • At the end of the experiment, perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Harvest the brain and process it for sectioning.

  • Immunostaining:

    • Incubate brain sections with primary antibodies against NeuN, DCX, and/or BrdU.

    • Wash the sections and incubate with appropriate fluorescently labeled secondary antibodies.

    • Mount the sections on slides with a mounting medium containing a nuclear stain (e.g., DAPI).

  • Imaging and Quantification:

    • Capture images of the dentate gyrus of the hippocampus using a fluorescence microscope.

    • Quantify the number of NeuN-positive, DCX-positive, and BrdU-positive cells, as well as double-labeled cells (e.g., BrdU/NeuN or BrdU/DCX), to assess neuronal survival and neurogenesis. Treatment with P7C3-A20 has been shown to significantly increase the number of DCX/BrdU double-labeled cells.[1]

Mandatory Visualization

Caption: Proposed signaling pathway of this compound in TBI.

Experimental_Workflow_TBI_Model cluster_Injury Injury Induction cluster_Treatment Treatment Protocol cluster_Assessment Outcome Assessment cluster_Analysis Data Analysis TBI_Induction Induce TBI (e.g., Blast, FPI, CCI) Drug_Admin Administer this compound (IP or Oral) TBI_Induction->Drug_Admin Treatment_Period Daily Treatment (e.g., 7-11 days) Drug_Admin->Treatment_Period Behavioral Behavioral Testing (e.g., Barnes Maze) Treatment_Period->Behavioral Histology Histological Analysis (e.g., NeuN, BrdU/DCX) Treatment_Period->Histology Data_Analysis Analyze Data and Draw Conclusions Behavioral->Data_Analysis Histology->Data_Analysis

References

Application Notes and Protocols for (S)-P7C3-OMe in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (S)-P7C3-OMe, a neuroprotective aminopropyl carbazole, in cell culture experiments. The information compiled herein is intended to guide researchers in the effective preparation and application of this compound for in vitro studies.

Introduction

This compound is the (S)-enantiomer of P7C3-OMe, a pro-neurogenic compound that has demonstrated significant neuroprotective effects in various models of neurodegeneration and nerve cell injury.[1][2] Its mechanism of action involves the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the nicotinamide adenine (B156593) dinucleotide (NAD+) salvage pathway.[3][4] By enhancing NAMPT activity, this compound leads to increased intracellular NAD+ levels, which is crucial for cellular metabolism, mitochondrial function, and the activity of NAD+-dependent enzymes like sirtuins and poly (ADP-ribose) polymerases (PARPs).[3][5]

Solubility

Proper solubilization of this compound is critical for its effective application in cell culture. The following table summarizes the maximum solubility of the compound in various solvents. It is recommended to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in the cell culture medium.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO30.059.50
DMF30.059.50
Ethanol1.01.98

Data sourced from MedKoo Biosciences product data sheet.[1]

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

Protocol:

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. A product data sheet suggests storage at -80°C for up to 3 months in solvent.[1]

Application in Cell Culture

Protocol for Treating Cells with this compound:

  • Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and stabilize overnight, or as required by the specific experimental design.

  • Preparation of Working Solution:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

    • A vehicle control (medium with the same final concentration of DMSO without the compound) should always be included in the experiment.

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Add the freshly prepared medium containing this compound (or vehicle control) to the cells.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, proceed with the planned downstream assays (e.g., cell viability assays, western blotting, immunofluorescence).

Typical Working Concentrations: The optimal working concentration of this compound can vary depending on the cell type and the specific experimental endpoint. Literature suggests a range from nanomolar to low micromolar concentrations. For instance, concentrations as low as 100 nM have been used in primary neuronal cultures, while higher concentrations have been explored in other contexts.[6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for its application in cell culture.

P7C3_Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular P7C3 This compound NAMPT NAMPT P7C3->NAMPT Activates NAD NAD+ NAMPT->NAD Increases Synthesis SIRT1 SIRT1 NAD->SIRT1 Activates PARP PARP NAD->PARP Substrate for Neuroprotection Neuroprotection & Cell Survival SIRT1->Neuroprotection PARP->Neuroprotection

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Cell Culture Experiment cluster_Analysis Analysis Stock Prepare this compound Stock Solution (in DMSO) Dilute Dilute Stock to Working Concentration in Medium Stock->Dilute Seed Seed Cells Treat Treat Cells with this compound and Vehicle Control Seed->Treat Dilute->Treat Incubate Incubate for Desired Duration Treat->Incubate Assay Perform Downstream Assays (e.g., Viability, Western Blot) Incubate->Assay

Caption: General experimental workflow.

References

Application of (S)-P7C3-OMe and its Analogs in Parkinson's Disease Animal Models: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application and efficacy of the neuroprotective compound (S)-P7C3-OMe and its more potent derivatives, such as (-)-P7C3-S243 and P7C3-A20, in preclinical animal models of Parkinson's disease (PD). Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor and non-motor symptoms. Currently, there are no available therapies that halt or reverse the progression of this neuronal loss. The P7C3 series of aminopropyl carbazole (B46965) compounds have emerged as promising therapeutic candidates due to their ability to protect neurons from cell death in various models of neurological disease.[1][2][3][4]

The P7C3 compounds are orally bioavailable, cross the blood-brain barrier, and have shown a favorable safety profile in animal studies.[1][4] Their neuroprotective effects have been demonstrated in two of the most widely used neurotoxin-induced animal models of Parkinson's disease: the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model and the 6-hydroxydopamine (6-OHDA) rat model.[2][5] This guide will detail the experimental protocols, summarize the quantitative outcomes, and illustrate the proposed mechanisms of action for these compounds.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of P7C3 analogs in animal models of Parkinson's disease.

Table 1: Efficacy of P7C3 Analogs in the MPTP Mouse Model of Parkinson's Disease

CompoundDosageAdministration Route & FrequencyTreatment DurationKey OutcomesReference
(-)-P7C3-S2431 mg/kg/dayIntraperitoneal (IP), Twice Daily21 days (post-MPTP)Evidence of efficacy in protecting Tyrosine Hydroxylase (TH)+ neurons.[1]
(-)-P7C3-S2435 mg/kg/dayIntraperitoneal (IP), Twice Daily21 days (post-MPTP)Nearly complete rescue of TH+ cells in the substantia nigra.[1]
P7C3-A2020 mg/kg/dayIntraperitoneal (IP), Twice Daily21 days (pre- and post-MPTP)Rescued motor deficits and prevented the loss of dopaminergic neurons.[6]
P7C3Not specifiedNot specifiedNot specifiedLower neuroprotective activity compared to P7C3-A20.[5]

Table 2: Efficacy of P7C3 Analogs in the 6-OHDA Rat Model of Parkinson's Disease

CompoundDosageAdministration Route & FrequencyTreatment DurationKey OutcomesReference
P7C3-A2010 mg/kg/dayIntraperitoneal (IP), Daily10 days (3 days pre-, 7 days post-6-OHDA)Prevented amphetamine-induced ipsiversive circling; Protected against dopaminergic cell death.[2]
P7C3-S24310 mg/kg/dayIntraperitoneal (IP), Daily10 days (3 days pre-, 7 days post-6-OHDA)Prevented amphetamine-induced ipsiversive circling; Protected against dopaminergic cell death.[2]
P7C3-S24310 mg/kg/dayIntraperitoneal (IP), Daily7 days (post-6-OHDA)Showed protective efficacy in all measures, including behavioral, neurochemical, and histological.[2][3]

Proposed Mechanisms of Action

The neuroprotective effects of the P7C3 class of compounds are attributed to several interconnected cellular pathways. A primary mechanism involves the activation of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT), which is the rate-limiting step in the NAD+ salvage pathway.[7] By enhancing NAMPT activity, P7C3 compounds boost intracellular NAD+ levels, which is crucial for mitochondrial health, energy metabolism, and neuronal survival.[2][7]

Another identified mechanism is the inhibition of glycogen (B147801) synthase kinase-3 beta (GSK3β) activation.[8] In response to neurotoxins like MPP+ (the active metabolite of MPTP), P7C3 has been shown to suppress GSK3β activity, which in turn prevents the activation of the pro-apoptotic p53 and Bax pathway, thereby protecting mitochondria and preventing cell death.[8]

More recently, P7C3 has been shown to suppress astrocytic senescence, a process linked to neuroinflammation and neurodegeneration in Parkinson's disease.[6] By reducing the number of senescent astrocytes, P7C3 helps to maintain a healthier microenvironment for dopaminergic neurons.[6]

P7C3_Mechanism_of_Action cluster_0 P7C3 Compound cluster_1 Cellular Targets & Pathways cluster_2 Neuroprotective Outcomes P7C3 This compound & Analogs NAMPT NAMPT Activation P7C3->NAMPT GSK3B GSK3β Inhibition P7C3->GSK3B Astrocytes Astrocytic Senescence Suppression P7C3->Astrocytes NAD ↑ NAD+ Levels NAMPT->NAD p53 ↓ p53-Bax Pathway GSK3B->p53 SASP ↓ SASP Factors Astrocytes->SASP Mito Mitochondrial Integrity NAD->Mito p53->Mito Neuroinflammation Reduced Neuroinflammation SASP->Neuroinflammation Survival ↑ Dopaminergic Neuron Survival Mito->Survival Neuroinflammation->Survival 6OHDA_Experimental_Workflow start Start pretreat P7C3 Pre-treatment (Optional, 3 days) start->pretreat ohda Unilateral 6-OHDA Injection (Median Forebrain Bundle) pretreat->ohda posttreat P7C3 Post-treatment (7 days) ohda->posttreat behavior Behavioral Testing (Days 8-11) posttreat->behavior endpoint Endpoint Analysis (Day 14) behavior->endpoint end End endpoint->end

References

Application Notes and Protocols for (S)-P7C3-OMe in Amyotrophic Lateral Sclerosis (ALS) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. Current therapeutic options offer modest benefits, highlighting the urgent need for novel neuroprotective strategies. The P7C3 series of aminopropyl carbazole (B46965) compounds, including (S)-P7C3-OMe and its analogs like P7C3-A20 and (-)-P7C3-S243, have emerged as promising neuroprotective agents.[1][2][3] These compounds are orally bioavailable, cross the blood-brain barrier, and have demonstrated efficacy in various preclinical models of neurodegenerative diseases, including ALS.[1][4][5]

The primary mechanism of action of P7C3 compounds is the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis.[6][7][8] By enhancing NAMPT activity, these compounds boost intracellular NAD+ levels, a critical coenzyme in cellular metabolism and energy production, thereby promoting neuronal survival and function.[6][9] This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in ALS research, based on published preclinical studies.

Data Presentation

In Vivo Efficacy of P7C3 Analogs in the G93A-SOD1 Mouse Model of ALS
CompoundAnimal ModelDosing RegimenAdministration RouteKey OutcomesReference
P7C3 G93A-SOD1 Transgenic Mice (female)20 mg/kg/dayIntraperitoneal (i.p.)Delayed disease progression, improved motor performance on accelerating rotarod.[4][4]
P7C3-A20 G93A-SOD1 Transgenic Mice20 mg/kg/dayIntraperitoneal (i.p.)Protected spinal cord motor neurons from cell death, preserved motor function in walking gait and accelerating rotarod tests.[4][10][4][10]
(-)-P7C3-S243 G93A-SOD1 Transgenic MiceProposed for evaluationOralExpected to delay motor neuron cell death and loss of motor function based on efficacy in other neurodegenerative models.[5][5]
In Vitro Neuroprotective Effects of P7C3 Analogs
CompoundCell ModelTreatment ConcentrationKey OutcomesReference
P7C3-A20 Primary Cortical Neurons, Superior Cervical Ganglion NeuronsConcentrations above 100 nM showed some toxicity at 24h.Failed to show protection against Wallerian degeneration.[10][10]
P7C3-A20 U2OS cells (doxorubicin-induced toxicity)Dose-dependentProtected against doxorubicin-mediated toxicity by restoring NAD+ levels.[6][6]
P7C3 Microglia (LPS-induced inflammation)Not specifiedSuppressed the expression of pro-inflammatory factors.[11]

Experimental Protocols

In Vivo Studies in G93A-SOD1 Mouse Model of ALS

1. Animal Model and Compound Administration

  • Animal Model: G93A-SOD1 transgenic mice are a widely used and well-characterized model of ALS.[4][12] Both male and female mice can be used, but it is crucial to balance genders across experimental groups as disease progression can differ between sexes.[13]

  • Compound Preparation: For intraperitoneal injection, this compound or its analogs can be dissolved in a suitable vehicle. While the exact vehicle for P7C3 in the cited ALS study is not specified, a common vehicle for similar compounds is a solution of DMSO, Tween 80, and saline. For oral administration, compounds can be formulated in an appropriate vehicle such as corn oil.

  • Dosing Regimen: A typical dose for P7C3 and P7C3-A20 is 20 mg/kg/day, administered intraperitoneally.[4] Treatment can be initiated either before disease onset (e.g., at 40 days of age) or at the time of disease onset (e.g., at 80 days of age) to evaluate prophylactic and therapeutic effects, respectively.[4]

2. Assessment of Motor Function

  • Accelerating Rotarod Test: This test assesses motor coordination and balance.

    • Apparatus: A rotating rod that gradually increases in speed.

    • Procedure: Mice are placed on the rod, and the latency to fall is recorded. Mice are typically trained for several days before the actual test. Testing can be performed weekly to monitor disease progression.[14][15]

    • Parameters: The rod can be set to accelerate from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).[5]

  • Gait Analysis: This provides a detailed assessment of walking patterns.

    • Apparatus: Systems like the DigiGait™ or CatWalk™ can be used, which involve a treadmill with a high-speed camera underneath to capture paw prints.[8][16][17]

    • Procedure: Mice are allowed to walk on the treadmill at a constant speed.

    • Parameters: Various parameters can be analyzed, including stride length, stance width, and paw placement variability.[16][17]

3. Histological Analysis of Motor Neuron Survival

  • Tissue Preparation: At the study endpoint, mice are euthanized, and the spinal cords are harvested. The lumbar region of the spinal cord is typically used for analysis.[18] The tissue is fixed (e.g., in 4% paraformaldehyde), cryoprotected (e.g., in sucrose), and sectioned using a cryostat.[19]

  • Immunohistochemistry:

    • Primary Antibody: Choline acetyltransferase (ChAT) is a specific marker for motor neurons.[18]

    • Procedure: Spinal cord sections are incubated with an anti-ChAT antibody, followed by a fluorescently labeled secondary antibody.[18] Nuclei can be counterstained with DAPI.

  • Motor Neuron Counting: The number of ChAT-positive motor neurons in the ventral horn of the spinal cord is counted using a microscope. Stereological methods are recommended for unbiased quantification.[19]

In Vitro Studies

1. Cell Models

  • Primary Motor Neuron Cultures: Motor neurons can be isolated from the spinal cords of embryonic rodents (e.g., E13.5 mouse embryos). These provide a physiologically relevant model but can be challenging to maintain.

  • iPSC-derived Motor Neurons: Induced pluripotent stem cells (iPSCs) derived from ALS patients or healthy controls can be differentiated into motor neurons.[3][7][20] This allows for the study of disease mechanisms in a human-relevant context.

  • Motor Neuron-like Cell Lines: The NSC-34 cell line is a hybridoma of motor neuron-like properties and is a more straightforward model to work with.

2. Neuroprotection Assays

  • Induction of Cell Death: To model ALS-related stress, motor neuron cultures can be exposed to toxins such as glutamate (B1630785) (to induce excitotoxicity) or compounds that induce endoplasmic reticulum (ER) stress (e.g., tunicamycin (B1663573) or cyclopiazonic acid).[21][22]

  • Treatment with this compound: Cells are pre-treated with various concentrations of this compound or its analogs before the addition of the toxic insult.

  • Assessment of Cell Viability: Cell viability can be quantified using assays such as the MTT assay or by counting the number of surviving neurons (e.g., identified by morphology or specific markers like Islet-1/2).[21]

3. Measurement of Intracellular NAD+ Levels

  • Cell Treatment: Neuronal cells are treated with this compound or its analogs for a specified period.

  • NAD+ Extraction: Intracellular NAD+ is extracted from the cells using an appropriate extraction buffer.

  • Quantification: NAD+ levels can be measured using commercially available kits, such as the NAD/NADH-Glo™ Assay (Promega), which is a bioluminescent-based assay.[23] Alternatively, liquid chromatography-mass spectrometry (LC-MS/MS) can be used for more precise quantification.[9]

Visualizations

Signaling_Pathway P7C3 This compound NAMPT NAMPT P7C3->NAMPT Activates NAD NAD+ NAMPT->NAD Increases Synthesis SIRT1 SIRT1 NAD->SIRT1 Activates Neuroprotection Neuroprotection (Neuronal Survival, Axon Integrity) SIRT1->Neuroprotection Promotes

Caption: Mechanism of action of this compound in promoting neuroprotection.

In_Vivo_Workflow cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Assessment Phase G93A_mice G93A-SOD1 Mice (e.g., 40 or 80 days old) Treatment Daily Administration of This compound or Vehicle G93A_mice->Treatment Behavioral Motor Function Tests (Rotarod, Gait Analysis) Treatment->Behavioral Weekly Histology Histological Analysis (Motor Neuron Counting) Behavioral->Histology At Endpoint

Caption: Experimental workflow for in vivo studies using this compound in an ALS mouse model.

In_Vitro_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Cells Motor Neuron Culture (Primary, iPSC-derived, or Cell Line) Pretreat Pre-treatment with This compound Cells->Pretreat Insult Induction of Neuronal Stress (e.g., Glutamate, Tunicamycin) Pretreat->Insult Viability Cell Viability Assay (e.g., MTT) Insult->Viability 24-48h post-insult NAD_measurement NAD+ Level Measurement Insult->NAD_measurement Time-course

Caption: Experimental workflow for in vitro neuroprotection assays with this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The P7C3 class of aminopropyl carbazole (B46965) compounds, including the orally bioavailable derivative (S)-P7C3-OMe, represents a promising therapeutic strategy for neurodegenerative diseases and age-related cognitive decline.[1] These compounds are known for their proneurogenic and neuroprotective properties, primarily by enhancing the survival of both developing and mature neurons.[1] Discovered through an unbiased in vivo screen for agents that enhance hippocampal neurogenesis, P7C3 compounds have demonstrated efficacy in preclinical models of Parkinson's disease, ALS, traumatic brain injury, and age-related cognitive decline.[1][2] Their unique mechanism of action, which targets a fundamental pathway in cellular metabolism, makes them a valuable tool for investigating and potentially treating age-associated cognitive impairments.

Mechanism of Action this compound and its analogues exert their neuroprotective effects by activating Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of Nicotinamide Adenine Dinucleotide (NAD+) synthesis.[3][4] NAD+ is a critical coenzyme for cellular energy metabolism and redox reactions. Its depletion is implicated in neuronal damage and death. By enhancing NAMPT activity, P7C3 compounds restore intracellular NAD+ levels, protecting neurons from injury and promoting their survival.[2][3] This mechanism is independent of early disease-specific pathologies, such as amyloid deposition in Alzheimer's disease models, allowing the compounds to block the downstream consequence of neuronal cell death.[2][5]

P7C3_Mechanism cluster_pathway NAD+ Salvage Pathway cluster_action Compound Action cluster_outcome Cellular Outcome Nicotinamide Nicotinamide NMN NMN (Nicotinamide Mononucleotide) Nicotinamide->NMN NAMPT NAD NAD+ NMN->NAD NMNAT Neuroprotection Enhanced Neuronal Survival & Neuroprotection NAD->Neuroprotection P7C3 This compound Activation Activates Activation->NMN Cognition Improved Cognitive Function Neuroprotection->Cognition Experimental_Workflow cluster_setup Phase 1: Setup & Dosing cluster_testing Phase 2: Behavioral Assessment cluster_analysis Phase 3: Post-Mortem Analysis cluster_results Phase 4: Data Interpretation A Select Animal Model (e.g., 21-month-old mice) B Randomly Assign to Groups A->B C1 Control Group (Vehicle) B->C1 C2 Treatment Group (this compound) B->C2 D Chronic Daily Administration (e.g., Oral Gavage for 2 months) C1->D C2->D E Y-Maze Test (Working Memory) D->E F Novel Object Recognition (Recognition Memory) E->F G Morris Water Maze (Spatial Learning & Memory) F->G H Tissue Collection (Brain) G->H I Immunohistochemistry (e.g., BrdU for Neurogenesis) H->I J Biochemical Assays (e.g., NAD+ levels) H->J K Statistical Analysis & Interpretation I->K J->K

References

Application Notes and Protocols: P7C3 for the Treatment of Doxorubicin-Induced Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin (B1662922) is a highly effective anthracycline antibiotic widely used in chemotherapy for a variety of cancers. However, its clinical application is often limited by severe cardiotoxicity, which can lead to life-threatening heart failure.[1][2] The primary mechanisms of doxorubicin-induced cardiotoxicity involve the generation of reactive oxygen species (ROS), DNA damage, and induction of apoptosis in cardiomyocytes.[1][3] Emerging research has identified the aminopropyl carbazole (B46965) compound, P7C3, as a promising agent for mitigating doxorubicin-induced toxicity. P7C3 and its derivatives are known for their potent neuroprotective effects, which are mediated through the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[4][5] Doxorubicin treatment is known to deplete intracellular NAD+ levels, and P7C3 has been shown to counteract this effect, thereby protecting cells from doxorubicin-mediated toxicity.[4][5]

These application notes provide a detailed protocol for utilizing P7C3 to counteract doxorubicin-induced toxicity, with a focus on in vitro and in vivo experimental models.

Data Presentation

Table 1: Key Markers of Doxorubicin-Induced Cardiotoxicity
ParameterMethod of MeasurementExpected Change with DoxorubicinReference
Cardiac Function
Left Ventricular Ejection Fraction (LVEF)EchocardiographyDecrease[2]
Fractional Shortening (%FS)EchocardiographyDecrease[2]
Serum Biomarkers
Cardiac Troponin T (cTnT)ELISA/ImmunoassayIncrease[6]
Creatine Kinase-MB (CK-MB)Enzyme Activity AssayIncrease[1]
Lactate Dehydrogenase (LDH)Enzyme Activity AssayIncrease[1]
Cellular Markers
Apoptosis (TUNEL staining, Caspase-3 activity)Immunohistochemistry, Fluorometric AssayIncrease[2][7]
Oxidative Stress (ROS levels)DCFDA AssayIncrease[1]
DNA Damage (γH2AX foci)ImmunofluorescenceIncrease[8]
Mitochondrial Function
Mitochondrial Membrane PotentialJC-1/TMRM StainingDecrease[9]
NAD+ LevelsColorimetric/Fluorometric AssayDecrease[4]
Table 2: Projected Efficacy of P7C3 in Doxorubicin-Induced Toxicity Model
ParameterExpected Outcome with P7C3 Co-treatmentPutative MechanismReference
Cardiac Function
Left Ventricular Ejection Fraction (LVEF)Preservation/ImprovementProtection of cardiomyocytes from apoptosis and dysfunction.[4]
Fractional Shortening (%FS)Preservation/ImprovementProtection of cardiomyocytes from apoptosis and dysfunction.[4]
Serum Biomarkers
Cardiac Troponin T (cTnT)Attenuated IncreaseReduced cardiomyocyte injury.[4]
Creatine Kinase-MB (CK-MB)Attenuated IncreaseReduced cardiomyocyte injury.[4]
Cellular Markers
ApoptosisDecreaseInhibition of apoptotic pathways.[10][11][10][11]
Oxidative StressDecreaseRestoration of cellular redox balance via NAD+ repletion.[4]
DNA DamageNo Direct EffectP7C3 does not block the initial DNA damage response to doxorubicin.[4][4]
Mitochondrial Function
Mitochondrial Membrane PotentialStabilizationImproved mitochondrial health and function.[12]
NAD+ LevelsRestoration/IncreaseActivation of NAMPT and the NAD+ salvage pathway.[4][5][4][5]

Signaling Pathways and Experimental Workflows

Doxorubicin-Induced Cardiomyocyte Apoptosis and the Protective Mechanism of P7C3

Doxorubicin induces cardiotoxicity through multiple pathways. It intercalates with DNA and inhibits topoisomerase II, leading to DNA double-strand breaks.[8] This triggers a DNA damage response, often involving the p53 pathway, which can lead to apoptosis. Doxorubicin also generates a high level of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and the release of pro-apoptotic factors.[1][3] A key event in doxorubicin-induced toxicity is the depletion of intracellular NAD+, a critical coenzyme for cellular redox reactions and energy metabolism.[4] P7C3 acts as a protective agent by activating NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.[4][5] This activation leads to the replenishment of NAD+ pools, thereby counteracting the doxorubicin-induced energy crisis, reducing oxidative stress, and ultimately inhibiting the apoptotic cascade in cardiomyocytes.

Doxorubicin_P7C3_Pathway cluster_dox Doxorubicin Insult cluster_cell Cardiomyocyte cluster_p7c3 P7C3 Intervention Dox Doxorubicin TopII Topoisomerase II Inhibition Dox->TopII ROS ROS Generation Dox->ROS NAD_depletion NAD+ Depletion Dox->NAD_depletion DNA_damage DNA Damage TopII->DNA_damage Mito_dys Mitochondrial Dysfunction ROS->Mito_dys NAD_depletion->Mito_dys Apoptosis Apoptosis Mito_dys->Apoptosis DNA_damage->Apoptosis Cell_survival Cell Survival Apoptosis->Cell_survival inhibits P7C3 P7C3 NAMPT NAMPT Activation P7C3->NAMPT NAD_salvage NAD+ Salvage Pathway NAMPT->NAD_salvage NAD_repletion NAD+ Repletion NAD_salvage->NAD_repletion NAD_repletion->Mito_dys rescues NAD_repletion->Cell_survival

Caption: Doxorubicin-induced cardiotoxicity and P7C3's protective mechanism.

Experimental Workflow for In Vivo Studies

The following workflow outlines a typical in vivo experiment to assess the efficacy of P7C3 in a mouse model of doxorubicin-induced cardiotoxicity.

in_vivo_workflow start Start: Acclimatize Mice groups Randomize into Groups: 1. Vehicle Control 2. Doxorubicin Only 3. Doxorubicin + P7C3 4. P7C3 Only start->groups treatment Administer Doxorubicin (e.g., cumulative dose of 15-24 mg/kg, i.p.) Administer P7C3 (e.g., 10-20 mg/kg/day, i.p. or oral gavage) groups->treatment monitoring Monitor Body Weight and General Health treatment->monitoring echo Perform Echocardiography (Baseline and Endpoint) treatment->echo sacrifice Euthanize Animals at Study Endpoint monitoring->sacrifice echo->sacrifice collection Collect Blood and Heart Tissue sacrifice->collection analysis Analyze Samples: - Serum Biomarkers (cTnT, CK-MB) - Histopathology (H&E, TUNEL) - Western Blot (Apoptotic markers) - Biochemical Assays (NAD+, ROS) collection->analysis

Caption: In vivo experimental workflow for P7C3 and doxorubicin study.

Experimental Protocols

In Vitro Model: H9c2 Cardiomyoblast Protection Assay
  • Cell Culture: Culture H9c2 rat cardiomyoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed H9c2 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).

    • Allow cells to adhere and reach 70-80% confluency.

    • Pre-treat cells with varying concentrations of P7C3 (e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours.

    • Introduce doxorubicin (e.g., 1-5 µM) to the P7C3-containing media and incubate for 24-48 hours.

  • Assessment of Cell Viability:

    • Use a standard MTT or WST-1 assay to quantify cell viability according to the manufacturer's instructions.

  • Apoptosis Assays:

    • Caspase-3 Activity: Lyse cells and measure caspase-3 activity using a fluorometric substrate (e.g., Ac-DEVD-AMC).

    • TUNEL Staining: Fix cells and perform TUNEL staining to visualize DNA fragmentation, a hallmark of apoptosis.

  • Measurement of Intracellular NAD+:

    • Lyse cells and measure intracellular NAD+ levels using a commercially available colorimetric or fluorometric NAD+ assay kit.

In Vivo Model: Mouse Model of Doxorubicin-Induced Cardiotoxicity
  • Animals: Use adult male C57BL/6 mice (8-10 weeks old).

  • Doxorubicin Administration:

    • Administer doxorubicin intraperitoneally (i.p.) at a cumulative dose of 15-24 mg/kg. This can be given as a single dose or in multiple injections over a period of time (e.g., 4 mg/kg every 3 days for 6 doses) to model chronic cardiotoxicity.[6]

  • P7C3 Administration:

    • Based on neuroprotection studies, a dose of 10-20 mg/kg/day of P7C3 or its more active analog P7C3-A20 is recommended.[13]

    • Administration can be via i.p. injection or oral gavage.

    • Begin P7C3 treatment one day prior to the first doxorubicin injection and continue daily throughout the study period.

  • Monitoring and Endpoint Analysis:

    • Monitor animal body weight and general health status daily.

    • Perform echocardiography at baseline and at the study endpoint to assess cardiac function (LVEF, %FS).

    • At the end of the study (e.g., 1-4 weeks after the final doxorubicin dose), euthanize the animals.

    • Collect blood via cardiac puncture for serum biomarker analysis (cTnT, CK-MB).

    • Harvest hearts, weigh them, and fix a portion in 10% neutral buffered formalin for histological analysis (H&E for morphology, TUNEL for apoptosis).

    • Snap-freeze the remaining heart tissue in liquid nitrogen for biochemical and molecular analyses (e.g., Western blotting for apoptotic proteins, NAD+ assays).

Conclusion

The protocol outlined above provides a comprehensive framework for investigating the therapeutic potential of P7C3 in mitigating doxorubicin-induced toxicity. The central mechanism of P7C3, through the activation of NAMPT and subsequent restoration of NAD+ levels, presents a novel and promising strategy to protect against the cardiotoxic side effects of this important chemotherapeutic agent. Further research utilizing these protocols will be crucial in validating the efficacy of P7C3 and its derivatives as potential adjuvants in cancer therapy.

References

Measuring the In Vitro Activation of NAMPT by (S)-P7C3-OMe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, a critical process for maintaining cellular energy homeostasis, DNA repair, and various signaling functions. The depletion of nicotinamide adenine (B156593) dinucleotide (NAD+) has been implicated in a range of age-related and neurodegenerative diseases. Consequently, small-molecule activators of NAMPT have emerged as a promising therapeutic strategy. The P7C3 class of aminopropyl carbazole (B46965) compounds, including (S)-P7C3-OMe, has been identified as a potent proneurogenic and neuroprotective agent, with NAMPT being its proposed intracellular target.[1][2] Active variants of P7C3 have been shown to enhance the enzymatic activity of NAMPT, leading to an increase in intracellular NAD+ levels.[1]

These application notes provide a detailed protocol for measuring the in vitro activation of NAMPT by this compound using a coupled fluorometric assay. It also addresses the existing scientific discussion regarding the direct activation of NAMPT by P7C3 compounds.

NAMPT Signaling Pathway and this compound's Proposed Mechanism of Action

NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). This compound is proposed to allosterically activate NAMPT, thereby increasing the rate of NMN production and subsequently boosting cellular NAD+ levels.

NAMPT_Pathway cluster_0 NAD+ Salvage Pathway cluster_1 Downstream Effects NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Activation NMNAT NMNAT NMN->NMNAT ATP_NMNAT ATP ATP_NMNAT->NMNAT NAD NAD+ NMNAT->NAD Cellular_Functions Cellular Functions (Energy Metabolism, DNA Repair, etc.) NAD->Cellular_Functions P7C3 This compound P7C3->NAMPT Activates

Caption: Proposed mechanism of this compound activation of the NAMPT pathway.

Quantitative Data on NAMPT Activation by P7C3 Analogs

CompoundAssay TypeConcentrationObserved EffectSource
P7C3-A20Coupled Enzyme AssayDose-dependentIncreased NAMPT enzymatic activity[1]
P7C3In vitro NAMPT Assay0.5 µM - 1 µMIncreased recombinant NAMPT activity[6]
P7C3In vitro NAMPT Assay0.3 - 3 mMDose-dependent enhancement of NMN production[7]

Experimental Protocols

In Vitro NAMPT Activity Assay (Coupled Fluorometric Method)

This protocol describes a three-step coupled enzymatic reaction to measure the activity of NAMPT in vitro. The final product, NADH, is fluorescent and can be quantified to determine the rate of the NAMPT-catalyzed reaction.[8][9][10]

Materials:

  • Recombinant human NAMPT enzyme

  • This compound or other test compounds

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Adenosine triphosphate (ATP)

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • NAMPT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • 96-well or 384-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation: ~340-360 nm, Emission: ~460 nm)

Experimental Workflow:

Experimental_Workflow cluster_workflow NAMPT Activity Assay Workflow A 1. Prepare Reagents (Enzymes, Substrates, Buffers, this compound) B 2. Add Reagents to Plate (NAMPT, this compound/Vehicle) A->B C 3. Pre-incubate B->C D 4. Initiate Reaction (Add Substrate Mix: NAM, PRPP, ATP) C->D E 5. Add Coupling Enzymes & Ethanol (NMNAT, ADH) D->E F 6. Incubate for Signal Development E->F G 7. Measure Fluorescence (Ex: 340-360 nm, Em: 460 nm) F->G H 8. Data Analysis (Calculate % Activation or EC50) G->H

Caption: Workflow for the in vitro coupled fluorometric NAMPT activity assay.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in NAMPT assay buffer. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed 1%.

    • Prepare a solution of recombinant NAMPT enzyme in NAMPT Assay Buffer. The optimal concentration should be determined empirically.

    • Prepare a substrate mixture containing NAM, PRPP, and ATP in NAMPT Assay Buffer.

    • Prepare a coupling enzyme mixture containing NMNAT and ADH in NAMPT Assay Buffer with ethanol.

  • Assay Setup (96-well plate format):

    • Add 25 µL of the diluted NAMPT enzyme solution to each well.

    • For test wells, add 25 µL of the serially diluted this compound.

    • For the positive control (100% activity), add 25 µL of the assay buffer with the vehicle.

    • For the negative control (blank), add 25 µL of assay buffer without the NAMPT enzyme.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15-30 minutes to allow the test compound to interact with the NAMPT enzyme.

  • Reaction Initiation:

    • Add 25 µL of the substrate mixture to all wells to initiate the NAMPT reaction.

  • Coupling Reaction:

    • Add 25 µL of the coupling enzyme mixture to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 60-120 minutes, protected from light, to allow for the conversion of NMN to NADH.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~340-360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percent activation of NAMPT by this compound relative to the positive control.

    • Plot the percent activation against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the EC50 value.

Discussion and Troubleshooting

  • Controversy of Direct Activation: It is important for researchers to be aware that the direct activation of recombinant NAMPT by P7C3 compounds is a subject of debate. Some studies suggest an indirect mechanism of action or that the activation is only observable under specific cellular conditions.[3] Therefore, results from in vitro enzyme assays should be interpreted in the context of cell-based assays that measure NAD+ levels and downstream cellular effects.

  • Compound Solubility: Ensure that this compound is fully dissolved in the assay buffer to avoid artifacts.

  • Enzyme Activity: The activity of the recombinant NAMPT, NMNAT, and ADH enzymes is critical for a successful assay. Ensure proper storage and handling of the enzymes.

  • Signal-to-Background Ratio: Optimize enzyme and substrate concentrations to achieve a robust signal-to-background ratio.

By following these protocols and considering the nuances of the P7C3-NAMPT interaction, researchers can effectively measure the in vitro effects of this compound on NAMPT activity and contribute to a better understanding of its therapeutic potential.

References

Application Notes and Protocols for P7C3 Compounds: Oral Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known oral bioavailability and pharmacokinetic properties of P7C3 compounds, a class of neuroprotective agents. Detailed protocols for conducting pharmacokinetic studies and for the bioanalytical quantification of these compounds in plasma are also presented.

Introduction to P7C3 Compounds

The P7C3 series of aminopropyl carbazole (B46965) compounds, including the parent molecule P7C3 and its more potent analog P7C3-A20, have demonstrated significant neuroprotective and proneurogenic effects in a variety of preclinical models of neurodegenerative diseases and neuronal injury.[1][2] A key characteristic of these compounds is their ability to be administered orally and cross the blood-brain barrier, making them attractive candidates for therapeutic development.[1][2]

The primary mechanism of action for P7C3 compounds involves the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis. By enhancing NAMPT activity, P7C3 compounds increase intracellular NAD+ levels, which is crucial for neuronal survival and function.

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic data for P7C3 and its analogs. While several studies have reported favorable pharmacokinetic profiles, detailed parameters are not always available in the public domain.

CompoundAdministration RouteDoseCmaxTmaxAUCHalf-life (t½)Oral Bioavailability (%)SpeciesReference
P7C3 Intraperitoneal (IP)----6.7 hours-Mouse[2]
P7C3 Oral-----32Mouse[2]
P7C3-A20 -----> 6 hours--[1]
(-)-P7C3-S243 -----> 6 hours--[1]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Dashes (-) indicate that the data is not publicly available.

Signaling Pathway of P7C3 Compounds

The neuroprotective effects of P7C3 compounds are primarily mediated through the enhancement of the NAD+ salvage pathway.

P7C3_Signaling_Pathway P7C3 P7C3 Compound NAMPT NAMPT P7C3->NAMPT activates Nicotinamide Nicotinamide NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN NAMPT-catalyzed NAD NAD+ NMN->NAD Neuroprotection Neuroprotection & Neuronal Survival NAD->Neuroprotection promotes

P7C3 signaling pathway.

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for assessing the oral bioavailability and pharmacokinetic profile of a P7C3 compound in mice.

Materials:

  • P7C3 compound of interest

  • Vehicle for oral and intravenous administration (e.g., 10% DMSO, 40% polyethylene (B3416737) glycol 300, 50% saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Syringes and needles for intravenous injection and blood collection

  • Microcentrifuge tubes containing anticoagulant (e.g., EDTA)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Dosing Solution Preparation: Prepare the P7C3 compound in the appropriate vehicle for both oral (e.g., 10 mg/kg) and intravenous (e.g., 1-2 mg/kg) administration.

  • Animal Groups: Divide the mice into two groups: one for oral administration and one for intravenous administration. A typical group size is 3-5 mice per time point.

  • Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Oral Administration: Administer the P7C3 compound solution to the oral group via oral gavage.

    • Intravenous Administration: Administer the P7C3 compound solution to the intravenous group via tail vein injection.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from the saphenous vein or via cardiac puncture (terminal) at predetermined time points. Typical time points for oral administration are: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose. For intravenous administration, earlier time points are crucial: 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately transfer the collected blood into microcentrifuge tubes containing anticoagulant. Centrifuge the tubes at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.

Workflow for In Vivo Pharmacokinetic Study:

PK_Workflow cluster_pre_study Pre-Study cluster_study_execution Study Execution cluster_sample_processing Sample Processing cluster_analysis Analysis acclimation Animal Acclimation fasting Fasting acclimation->fasting dosing_prep Dosing Solution Preparation dosing Dosing (Oral & IV) dosing_prep->dosing fasting->dosing sampling Blood Sampling (Serial Time Points) dosing->sampling plasma_sep Plasma Separation sampling->plasma_sep storage Storage at -80°C plasma_sep->storage bioanalysis LC-MS/MS Bioanalysis storage->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis

Workflow for a typical in vivo pharmacokinetic study.
Bioanalytical Method for P7C3 Compound Quantification in Plasma using LC-MS/MS

This protocol provides a general framework for the quantification of P7C3 compounds in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Method optimization and validation are crucial for accurate results.

Materials and Reagents:

  • P7C3 compound reference standard and a suitable internal standard (IS) (e.g., a deuterated analog of the P7C3 compound).

  • Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and formic acid (FA) of LC-MS grade.

  • Ultrapure water.

  • 96-well plates for sample preparation.

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UPLC system).

Sample Preparation (Protein Precipitation):

  • Thaw Samples: Thaw the plasma samples and the calibration standards/quality control (QC) samples on ice.

  • Aliquoting: Aliquot 50 µL of each plasma sample, standard, and QC into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution to each well.

  • Protein Precipitation: Add 150 µL of cold acetonitrile to each well to precipitate the plasma proteins.

  • Mixing: Mix thoroughly by vortexing for 1-2 minutes.

  • Centrifugation: Centrifuge the plate at approximately 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions (Example):

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a few minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific mass transitions (precursor ion -> product ion) for the P7C3 compound and the internal standard need to be determined by direct infusion of the standards into the mass spectrometer.

Data Analysis:

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Quantification: Determine the concentration of the P7C3 compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

  • Pharmacokinetic Parameters: Use a non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) from the plasma concentration-time data.

Bioanalytical Method Workflow:

Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing thaw Thaw Plasma Samples aliquot Aliquot Samples thaw->aliquot add_is Add Internal Standard aliquot->add_is precipitate Protein Precipitation (with Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Workflow for LC-MS/MS bioanalysis of P7C3 compounds.

Conclusion

The P7C3 class of compounds demonstrates promising pharmacokinetic properties, including oral bioavailability and central nervous system penetration, which are essential for treating neurodegenerative disorders. The protocols provided herein offer a framework for researchers to conduct their own pharmacokinetic evaluations and bioanalytical assessments of these and similar neuroprotective agents. Further studies are warranted to fully characterize the pharmacokinetic profiles of various P7C3 analogs to optimize their therapeutic potential.

References

Application Notes and Protocols for Utilizing (S)-P7C3-OMe in Axonal Degeneration Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-P7C3-OMe belongs to the aminopropyl carbazole (B46965) class of neuroprotective compounds. This class of molecules has demonstrated significant efficacy in protecting against neuronal cell death and axonal degeneration in a variety of preclinical models of neurological injury and disease.[1][2][3] The primary mechanism of action for the P7C3 compounds involves the activation of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of Nicotinamide Adenine Dinucleotide (NAD+) synthesis.[4][5][6] By enhancing NAMPT activity, this compound helps maintain intracellular NAD+ levels, which are critical for neuronal survival and axonal integrity, particularly under conditions of stress or injury.[7] Axonal degeneration is an early and critical event in many neurological disorders, and the depletion of NAD+ is a key step in the degenerative process, often mediated by the activation of Sterile Alpha and TIR Motif Containing 1 (SARM1), an NAD+ hydrolase.[8] These application notes provide a comprehensive guide for utilizing this compound to study and mitigate axonal degeneration following injury.

Data Presentation

Table 1: In Vivo Efficacy of P7C3 Analogs in Axonal Degeneration Models
CompoundModelDosing RegimenKey OutcomesReference
(-)-P7C3-S243 Blast-mediated Traumatic Brain Injury (TBI) in mice3, 10, 30 mg/kg/day, i.p. or oral, initiated 24h post-injury- Dose-dependently blocked axonal degeneration. - Preserved synaptic activity, learning, and memory. - Preserved motor coordination.[1][4]
P7C3-S243 Blast-mediated TBI in mice3 and 30 mg/kg/day, initiated 24h post-injury- Blocked axonal degeneration in hippocampus, corpus callosum, thalamus, cortex, olfactory bulb, striatum, and cerebellum.[1][9]
(-)-P7C3-S243 Blast-mediated TBI in mice30 mg/kg/day, initiated 36h post-injury- Preserved spatial memory.[10]
P7C3 Spinal Cord Injury (SCI) in ratsDaily subcutaneous injection for 7 or 14 days- Improved locomotor function. - Increased survival of neurons and oligodendrocytes. - Restored NAD+ levels in the spinal cord.[7]
P7C3-A20 Intracerebral Hemorrhage (ICH) in mice10 mg/kg, i.p., 30 min post-ICH- Reduced lesion volume and brain edema. - Attenuated neural apoptosis. - Improved neurological outcomes.[11]
Table 2: Cellular and Molecular Effects of P7C3 Analogs
CompoundSystemEffectMechanismReference
Active P7C3 Variants Cultured cells treated with doxorubicin- Rebound in intracellular NAD+ levels. - Protection from doxorubicin-mediated toxicity.Enhanced NAMPT activity[5][6]
(-)-P7C3-S243 Purified NAMPT enzymeEnhanced enzymatic activityDirect activation of NAMPT[5]
(-)-P7C3-S243 Blast-mediated TBI in mice- Preserved myelin sheath integrity. - Maintained normal mitochondrial structure in axons.Neuroprotection[1][10]
P7C3-A20 Oxyhemoglobin-treated microglia- Attenuated impairment of mitochondrial dynamics and function.Activation of the NAD+/Sirt3 pathway[12]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Mouse Model of Traumatic Brain Injury

1. Animal Model:

  • Use male C57/Bl6 mice, aged 12–14 weeks.[4]

  • Induce traumatic brain injury using a blast-mediated TBI model as previously described.[1]

2. This compound Preparation and Administration:

  • Prepare this compound in a vehicle solution (e.g., DMSO, 5% dextrose, and Kolliphor).[11]

  • For intraperitoneal (i.p.) injection, administer the desired dose (e.g., 3, 10, or 30 mg/kg) daily.[1][10]

  • For oral administration, deliver the compound via gavage at the desired dose.[1]

  • Initiate treatment at a specified time point post-injury (e.g., 24 or 36 hours).[1][4]

3. Post-Injury Monitoring and Behavioral Testing:

  • Monitor the animals daily for general health.

  • Perform behavioral tests to assess functional outcomes:

    • Barnes Maze: To evaluate spatial learning and memory.[10] Conduct testing starting 7 days after injury.[10]

    • Beam Walk Test: To assess balance and motor coordination.[1] Test at 7 and 28 days post-injury.[1]

4. Tissue Collection and Processing:

  • At the end of the experiment (e.g., 12 or 28 days post-injury), perfuse the animals with saline followed by 4% paraformaldehyde.

  • Harvest the brains and post-fix in 4% paraformaldehyde overnight.

  • Cryoprotect the brains in a sucrose (B13894) solution before sectioning.

Protocol 2: Quantification of Axonal Degeneration using Silver Staining

1. Tissue Sectioning:

  • Cut coronal sections of the brain (e.g., 40 µm thick) using a cryostat or vibratome.

2. Silver Staining:

  • Use a commercial silver staining kit (e.g., FD NeuroSilver™ Kit II) following the manufacturer's instructions. This method specifically stains degenerating axons, which appear as dark, argyrophilic structures.

3. Imaging and Quantification:

  • Acquire images of the stained sections using a bright-field microscope.

  • Focus on specific brain regions of interest, such as the CA1 stratum radiatum of the hippocampus or the cerebellar molecular layer.[1][4]

  • Automated Optical Densitometry:

    • Use image analysis software (e.g., ImageJ) to quantify the magnitude of silver staining.

    • Manually delineate the region of interest.

    • Measure the optical density of the silver staining. A higher optical density corresponds to greater axonal degeneration.[1]

    • An alternative automated method can be employed where greater impedance of light through the section reflects more severe axonal degeneration.[1][9]

Protocol 3: Ultrastructural Analysis of Axons and Mitochondria via Transmission Electron Microscopy (TEM)

1. Tissue Preparation:

  • Following perfusion with a fixative containing glutaraldehyde, dissect small tissue blocks from the region of interest.

  • Post-fix the tissue blocks in osmium tetroxide.

  • Dehydrate the tissue through a graded series of ethanol (B145695) and embed in resin.

2. Sectioning and Staining:

  • Cut ultrathin sections (e.g., 70-90 nm) using an ultramicrotome.

  • Mount the sections on copper grids and stain with uranyl acetate (B1210297) and lead citrate.

3. TEM Imaging and Analysis:

  • Examine the sections using a transmission electron microscope.

  • Capture images of axons and their mitochondria at high magnification.

  • Assess for ultrastructural signs of degeneration, such as:

    • Unraveling of the myelin sheath.[1][10]

    • Swelling and degeneration of the outer membrane and internal cristae of mitochondria.[1][10]

Visualizations

Signaling_Pathway cluster_0 Axonal Injury cluster_1 Degenerative Cascade cluster_2 Therapeutic Intervention Injury Traumatic Injury (e.g., TBI, SCI) SARM1_activation SARM1 Activation Injury->SARM1_activation NAD_depletion NAD+ Depletion SARM1_activation->NAD_depletion (NAD+ Hydrolase) Axonal_Degeneration Axonal Degeneration NAD_depletion->Axonal_Degeneration P7C3 This compound NAMPT NAMPT Activation P7C3->NAMPT activates NAD_synthesis Increased NAD+ Synthesis NAMPT->NAD_synthesis NAD_synthesis->NAD_depletion counteracts Axon_Protection Axonal Protection & Survival NAD_synthesis->Axon_Protection Axon_Protection->Axonal_Degeneration inhibits

Caption: Signaling pathway of this compound in axonal protection.

Experimental_Workflow cluster_0 In Vivo Model cluster_1 Functional Assessment cluster_2 Histological & Ultrastructural Analysis cluster_3 Data Analysis Animal_Model Induce Axonal Injury (e.g., TBI in mice) Treatment_Groups Administer this compound or Vehicle Animal_Model->Treatment_Groups Behavioral_Tests Behavioral Testing (Barnes Maze, Beam Walk) Treatment_Groups->Behavioral_Tests Tissue_Processing Tissue Collection & Processing Treatment_Groups->Tissue_Processing Quantification Quantification of Axonal Degeneration & Ultrastructure Behavioral_Tests->Quantification Silver_Staining Silver Staining for Degenerating Axons Tissue_Processing->Silver_Staining TEM Transmission Electron Microscopy Tissue_Processing->TEM Silver_Staining->Quantification TEM->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: Experimental workflow for studying this compound.

Logical_Relationship Injury Axonal Injury NAD_Levels Cellular NAD+ Levels Injury->NAD_Levels decreases P7C3_Treatment This compound Treatment P7C3_Treatment->NAD_Levels increases Axon_Integrity Axonal Integrity NAD_Levels->Axon_Integrity maintains Mitochondrial_Health Mitochondrial Health NAD_Levels->Mitochondrial_Health supports Neuronal_Function Neuronal Function (Synaptic Plasticity, Behavior) Axon_Integrity->Neuronal_Function enables Mitochondrial_Health->Axon_Integrity essential for

Caption: Logical relationship of this compound's protective effects.

References

Application Notes and Protocols: Investigating the Anti-Cancer Effects of P7C3 in Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renal cell carcinoma (RCC) is a prevalent and lethal urological cancer, often resistant to conventional therapies, necessitating the exploration of novel therapeutic agents.[1][2] The aminopropyl carbazole (B46965) compound, P7C3, initially recognized for its neuroprotective properties, has demonstrated significant anti-cancer effects in RCC at concentrations higher than those required for neuroprotection.[3][4][5][6] This document provides a comprehensive overview of the anti-tumor activities of P7C3 in RCC, detailing its mechanism of action and providing protocols for key experiments to evaluate its efficacy.

Recent studies indicate that P7C3 suppresses the proliferation, migration, and invasion of RCC cells while promoting apoptosis.[3][4][6] The primary mechanism of action involves the direct targeting and suppression of Ribonucleotide Reductase Subunit M2 (RRM2).[3][4] This inhibition of RRM2 disrupts the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein BAX, leading to the activation of the cGAS-STING signaling pathway, which ultimately culminates in cancer cell death.[3][4][5] While P7C3 is also known to activate nicotinamide (B372718) phosphoribosyltransferase (NAMPT), its anti-cancer effects in RCC are primarily linked to the RRM2-mediated pathway.[3][7][8]

Data Presentation

Table 1: Effect of P7C3 on Apoptosis in Renal Cell Carcinoma Cell Lines
Cell LineP7C3 Concentration (μM)Apoptosis Rate (%)Cell Death Rate (%)
786-O & Caki-1 3025.935.6
786-O & Caki-1 6018.0643.89

Data synthesized from in-vitro experiments on RCC cell lines.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of P7C3 in RCC and a general workflow for investigating its anti-cancer effects.

P7C3_Signaling_Pathway P7C3 P7C3 RRM2 RRM2 P7C3->RRM2 inhibits Bcl2 Bcl-2 RRM2->Bcl2 maintains Proliferation Cell Proliferation & Metastasis RRM2->Proliferation promotes BAX BAX Bcl2->BAX inhibits cGAS_STING cGAS-STING Pathway BAX->cGAS_STING activates Apoptosis Apoptosis cGAS_STING->Apoptosis induces

Caption: P7C3-induced signaling cascade in renal cell carcinoma.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture RCC Cell Lines (e.g., 786-O, Caki-1) P7C3_Treatment P7C3 Treatment (Dose-Response & Time-Course) Cell_Culture->P7C3_Treatment Viability Cell Viability/Proliferation (CCK-8, EdU, Colony Formation) P7C3_Treatment->Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) P7C3_Treatment->Apoptosis_Assay Migration_Invasion Migration & Invasion Assays (Wound Healing, Transwell) P7C3_Treatment->Migration_Invasion Mechanism Mechanism of Action (Western Blot, qRT-PCR for RRM2, Bcl-2, BAX) P7C3_Treatment->Mechanism Xenograft Xenograft Mouse Model (RCC cell injection) P7C3_Admin P7C3 Administration (e.g., Intraperitoneal Injection) Xenograft->P7C3_Admin Tumor_Measurement Tumor Growth Monitoring P7C3_Admin->Tumor_Measurement Analysis Ex Vivo Analysis (Immunohistochemistry) Tumor_Measurement->Analysis

Caption: Workflow for evaluating the anti-cancer effects of P7C3.

Experimental Protocols

Cell Culture and P7C3 Treatment
  • Cell Lines: Human RCC cell lines 786-O and Caki-1 are recommended.[3]

  • Culture Medium: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[3]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]

  • P7C3 Preparation: Dissolve P7C3 in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to achieve the desired final concentrations for treatment.

Cell Viability Assay (CCK-8)

This protocol assesses the effect of P7C3 on the proliferation of RCC cells.

  • Materials:

    • 96-well plates

    • RCC cells (786-O or Caki-1)

    • Complete culture medium

    • P7C3 of various concentrations

    • Cell Counting Kit-8 (CCK-8) solution

    • Microplate reader

  • Procedure:

    • Seed 2,000 cells per well in a 96-well plate and allow them to adhere overnight.[9]

    • Replace the medium with fresh medium containing varying concentrations of P7C3 (e.g., 0, 10, 20, 30, 60 μM) or a vehicle control.

    • Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

    • Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[9]

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Flow Cytometry)

This protocol quantifies the extent of apoptosis induced by P7C3.

  • Materials:

    • 6-well plates

    • RCC cells

    • P7C3

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat cells with different concentrations of P7C3 (e.g., 0, 30, 60 μM) for 24-48 hours.[3]

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells using a flow cytometer. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of key proteins in the P7C3 signaling pathway.

  • Materials:

    • RCC cells treated with P7C3

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-RRM2, anti-Bcl-2, anti-BAX, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Lyse P7C3-treated and control cells in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-40 μg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Transwell Invasion Assay

This protocol assesses the effect of P7C3 on the invasive potential of RCC cells.

  • Materials:

    • 24-well Transwell chambers with Matrigel-coated inserts (8 μm pore size)

    • RCC cells

    • Serum-free medium

    • Complete medium with FBS (as a chemoattractant)

    • P7C3

    • Cotton swabs

    • Methanol for fixation

    • Crystal violet for staining

  • Procedure:

    • Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.

    • Harvest RCC cells and resuspend them in serum-free medium containing the desired concentration of P7C3.

    • Add 500 μL of complete medium (with FBS) to the lower chamber of the 24-well plate.

    • Seed the cell suspension (e.g., 5 x 10^4 cells in 200 μL) into the upper chamber (the insert).

    • Incubate for 24-48 hours.

    • After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol.

    • Stain the fixed cells with crystal violet.

    • Count the number of stained, invaded cells in several random fields under a microscope.

Conclusion

P7C3 presents a promising therapeutic avenue for renal cell carcinoma by targeting the RRM2/Bcl-2/BAX/cGAS-STING pathway.[3][4] The protocols and data presented herein provide a foundational framework for researchers to further investigate and validate the anti-cancer efficacy of P7C3 and its derivatives in pre-clinical settings. These studies are critical for advancing our understanding of RCC pathogenesis and developing novel therapeutic strategies.

References

Troubleshooting & Optimization

Stability of (S)-P7C3-OMe in DMSO solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (S)-P7C3-OMe in DMSO solution over time.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

A1: For optimal stability, it is recommended to store stock solutions of this compound in DMSO under the following conditions. These recommendations are based on general laboratory practice and data from commercial suppliers.

Table 1: Recommended Storage Conditions for this compound in DMSO

Storage TemperatureRecommended DurationSource
-80°CUp to 3 months[1]
-20°CUp to 2 weeks[1]

Note: For long-term storage, preparing single-use aliquots is highly recommended to minimize freeze-thaw cycles, which can accelerate degradation.[2][3]

Q2: How can I determine the stability of my this compound in DMSO solution over time?

A2: To determine the stability of this compound in your specific DMSO solution, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used.[4][5] A general workflow for such a study is outlined below.

Q3: What are the potential degradation products of this compound in DMSO?

A3: Currently, there is no publicly available data detailing the specific degradation products of this compound in DMSO. Degradation can be influenced by factors such as the presence of water in DMSO, exposure to light, and elevated temperatures.[2][3][6] It is possible for compounds to undergo oxidation or dimerization in DMSO solution.[7]

Q4: How does this compound exert its neuroprotective effects?

A4: this compound is part of the P7C3 class of compounds that are known to be neuroprotective.[8][9] The mechanism of action involves the activation of Nicotinamide Phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD+ salvage pathway.[10][11][12] By enhancing NAMPT activity, P7C3 compounds boost intracellular levels of NAD+, a critical molecule for cellular function and survival.[10][11][12]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

  • Possible Cause: Degradation of this compound in the DMSO stock solution.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO.

    • Compare Activity: Test the freshly prepared solution alongside the older stock solution in your biological assay.

    • Analytical Confirmation (Recommended): If possible, analyze both the old and new stock solutions using HPLC to quantify the concentration of the intact compound.

    • Review Storage Practices: Ensure that stock solutions are stored in tightly sealed vials at the recommended temperature and are protected from light. Minimize the number of freeze-thaw cycles by preparing single-use aliquots.

Issue 2: Precipitate observed in the DMSO stock solution upon thawing.

  • Possible Cause: The concentration of this compound may exceed its solubility limit in DMSO at lower temperatures, or the compound may have degraded into less soluble products.

  • Troubleshooting Steps:

    • Gentle Warming: Warm the solution to room temperature and vortex gently to see if the precipitate redissolves.

    • Solubility Check: Refer to the manufacturer's solubility data. MedKoo Biosciences reports a solubility of up to 30 mg/mL (59.50 mM) in DMSO.[1]

    • Filtration: If the precipitate does not redissolve, it may be due to degradation products. In this case, it is best to discard the solution and prepare a fresh stock.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber-colored microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) can be applied if necessary.

    • Aliquot the stock solution into single-use volumes in amber-colored tubes to protect from light.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This is a general protocol and should be optimized for your specific instrument and column.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase (Isocratic):

    • A mixture of acetonitrile (B52724) and water (with 0.1% formic acid) in a suitable ratio (e.g., 60:40). The exact ratio should be determined empirically to achieve good peak shape and retention time for this compound.

  • HPLC Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 254-330 nm).

  • Procedure:

    • Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.

    • At each time point of your stability study (e.g., 0, 1, 2, 4, 8, and 12 weeks), thaw an aliquot of your stock solution.

    • Dilute a sample of the stock solution to a concentration that falls within the range of your calibration curve.

    • Inject the diluted sample onto the HPLC system.

    • Quantify the peak area corresponding to this compound and determine its concentration using the calibration curve.

    • Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of the compound remaining.

Visualizations

P7C3_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular P7C3 This compound NAMPT NAMPT P7C3->NAMPT Activates NAD NAD+ NAMPT->NAD Rate-limiting enzyme CellSurvival Enhanced Cell Survival & Neuroprotection NAD->CellSurvival Promotes Nicotinamide Nicotinamide Nicotinamide->NAMPT

Caption: Signaling pathway of this compound.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results PrepStock Prepare this compound Stock in DMSO Aliquoting Create Single-Use Aliquots PrepStock->Aliquoting StorageTemp Store at Desired Temperatures (e.g., RT, 4°C, -20°C, -80°C) Aliquoting->StorageTemp TimePoints Pull Aliquots at Defined Time Points (e.g., 0, 1, 2, 4, 8, 12 weeks) StorageTemp->TimePoints HPLC Analyze by HPLC-UV TimePoints->HPLC Quantify Quantify Remaining This compound HPLC->Quantify DegradationCurve Plot % Remaining vs. Time Quantify->DegradationCurve

Caption: Experimental workflow for assessing stability.

References

Investigating potential off-target effects of (S)-P7C3-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-P7C3-OMe. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the potential off-target effects of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: The primary mechanism of action for the P7C3 class of compounds, including this compound, is the activation of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+). By enhancing NAMPT activity, P7C3 compounds boost cellular NAD+ levels, which is believed to be the basis for their neuroprotective effects.[1][2]

Q2: Are there any known off-target effects of this compound?

A2: Yes, studies have identified potential off-target effects for the broader P7C3 scaffold. It is important to consider these when interpreting experimental results. Two notable off-targets that have been identified are:

  • Phosphoglycerate Kinase 1 (PGK1): A human proteome microarray study identified PGK1 as a direct binding partner of P7C3. This interaction is thought to contribute to the anti-glioma effects observed with the compound.

  • Ribonucleotide Reductase Subunit M2 (RRM2): At higher concentrations, P7C3 has been shown to suppress the growth of renal cell carcinoma by reducing the expression of RRM2 and activating the cGAS-STING pathway.[3]

Q3: We are not observing the expected neuroprotective effect of this compound in our cell-based assay. What could be the issue?

A3: Several factors could contribute to a lack of efficacy in a cell-based assay. Consider the following troubleshooting steps:

  • Compound Integrity and Solubility: Ensure the compound is properly solubilized. P7C3 compounds are typically dissolved in DMSO.[4] Prepare fresh dilutions for each experiment to avoid degradation.

  • Cellular Health and Model System: The health and specific metabolic state of your cells are critical. Cells with robust baseline NAD+ levels may show a less pronounced effect. The choice of cell line is also important, as the expression levels of NAMPT and other NAD+ biosynthetic enzymes can vary.

  • Assay Conditions: The concentration of this compound and the treatment duration are key parameters. A full dose-response curve and a time-course experiment should be performed to determine the optimal conditions for your specific assay.

  • Readout Sensitivity: Ensure your assay for measuring neuroprotection (e.g., cell viability, apoptosis markers) is sensitive enough to detect subtle changes.

Q4: We are observing cytotoxicity with this compound at concentrations where we expect neuroprotection. What could be the cause?

A4: While P7C3 compounds are generally reported to have a good safety profile at neuroprotective concentrations, cytotoxicity at higher concentrations can occur and may be due to off-target effects.[5] For example, the inhibition of RRM2, which is essential for DNA synthesis, could lead to anti-proliferative and cytotoxic effects in rapidly dividing cells.[3] It is crucial to perform a careful dose-response analysis to determine the therapeutic window for your specific cell type.

Troubleshooting Guides

Troubleshooting NAMPT Activation Assays
Issue Potential Cause Troubleshooting Steps
No increase in NAD+ levels 1. Insufficient compound concentration. 2. Inadequate incubation time. 3. Insensitive NAD+ detection method. 4. High basal NAD+ levels in cells.1. Perform a dose-response experiment with a wide range of this compound concentrations. 2. Conduct a time-course experiment to determine the optimal treatment duration. 3. Use a highly sensitive NAD+ detection kit (e.g., enzymatic cycling or LC-MS-based methods). 4. Consider using a cellular model with lower basal NAD+ levels or inducing NAD+ depletion prior to treatment.
High variability between replicates 1. Uneven cell seeding. 2. Inconsistent compound addition. 3. Edge effects in multi-well plates.1. Ensure a homogenous cell suspension and careful pipetting during cell seeding. 2. Use calibrated pipettes and ensure consistent mixing upon compound addition. 3. Avoid using the outer wells of the plate or fill them with media to minimize evaporation.
Discrepancy between in vitro and cellular activity 1. Poor cell permeability of the compound. 2. Rapid metabolism of the compound in cells.1. Assess the cell permeability of this compound using specific assays. 2. Investigate the metabolic stability of the compound in your cell line.
Investigating Potential Off-Target Effects
Issue Experimental Approach Considerations
Unexplained cellular phenotype Broad Off-Target Screening: - Kinase inhibitor profiling panels. - GPCR and ion channel binding assays. - Safety pharmacology panels (e.g., Eurofins SafetyScreen).[6]These are typically performed by contract research organizations (CROs). A standard panel will provide data on the compound's interaction with a wide range of common off-targets.
Confirmation of a suspected off-target Cellular Thermal Shift Assay (CETSA): This method assesses direct target engagement in intact cells by measuring the thermal stabilization of the protein upon ligand binding.A positive CETSA result provides strong evidence of direct binding. However, a negative result does not definitively rule out an interaction, as not all binding events lead to a thermal shift.
Identification of novel binding partners Human Proteome Microarray: This technique allows for the screening of a small molecule against thousands of purified human proteins to identify direct binding partners.This is a powerful tool for unbiased target identification. Follow-up validation experiments (e.g., pull-down assays, CETSA) are necessary to confirm hits.

Quantitative Data Summary

The following tables summarize the available quantitative data on the off-target effects of P7C3 compounds.

Table 1: Anti-proliferative Activity of P7C3 in Renal Cell Carcinoma (RCC) Cell Lines

Cell LineIC50 (µM)
786-O23.83
Caki-123.72
Source:[7]

Table 2: Known Off-Targets of P7C3 Compounds

Off-TargetMethod of IdentificationPotential Functional ConsequenceReference
Phosphoglycerate Kinase 1 (PGK1)Human Proteome MicroarrayInhibition of glioma cell growth
Ribonucleotide Reductase Subunit M2 (RRM2)Functional Assays (in RCC cells)Inhibition of cancer cell proliferation[7]

Experimental Protocols

Protocol 1: NAMPT Enzymatic Activity Assay (Coupled Assay)

Objective: To determine the in vitro effect of this compound on the enzymatic activity of NAMPT.

Principle: This is a coupled enzymatic assay where the product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted to NAD+. The NAD+ is then used by a dehydrogenase to produce a fluorescent or colorimetric signal.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • Phosphoribosyl pyrophosphate (PRPP)

  • ATP

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol (B145695)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • 96-well black plates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the test compound dilutions, a vehicle control (e.g., DMSO), and a positive control (a known NAMPT activator, if available).

  • Add the recombinant NAMPT enzyme to all wells except for a no-enzyme control.

  • Prepare a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in assay buffer.

  • Initiate the reaction by adding the master mix to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.

  • Measure the fluorescence (e.g., Ex/Em = 340/460 nm for NADH) or absorbance using a plate reader.

  • Calculate the percent activation relative to the vehicle control after subtracting the background signal from the no-enzyme control.

Reference:

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if this compound directly binds to and stabilizes a target protein (e.g., NAMPT) in intact cells.

Principle: Ligand binding can increase the thermal stability of a protein. CETSA measures the amount of soluble protein remaining after heating cell lysates to various temperatures.

Materials:

  • Cultured cells expressing the target protein

  • This compound

  • Vehicle control (e.g., DMSO)

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Western blotting reagents or ELISA-based detection system

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification and Analysis: Determine the protein concentration of the soluble fractions. Analyze the amount of the target protein in each sample by Western blotting or a quantitative immunoassay.

  • Data Analysis: Plot the percentage of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Reference: This is a generalized protocol. For more detailed information, refer to publications on CETSA methodology.

Visualizations

Signaling Pathway

NAMPT_Pathway cluster_0 Cellular NAD+ Salvage Pathway cluster_1 Downstream Effects NAM Nicotinamide NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs P7C3_OMe This compound P7C3_OMe->NAMPT Activates Metabolism Cellular Metabolism Sirtuins->Metabolism DNARepair DNA Repair PARPs->DNARepair

Caption: On-target mechanism of this compound via NAMPT activation.

Experimental Workflow

Off_Target_Workflow start Start: Unexplained Phenotype Observed broad_screen Broad Off-Target Screening (e.g., Kinase Panel, SafetyScreen) start->broad_screen no_hits No Significant Hits broad_screen->no_hits No Hits hits_found Potential Off-Targets Identified broad_screen->hits_found Hits proteome_array Proteome Microarray for Unbiased Target ID no_hits->proteome_array validation Target Validation hits_found->validation proteome_array->hits_found cetsa CETSA validation->cetsa functional_assay Functional Assay (e.g., Enzymatic Assay) validation->functional_assay conclusion Conclusion: Confirmed Off-Target cetsa->conclusion functional_assay->conclusion

Caption: Workflow for investigating potential off-target effects.

Logical Relationship

Troubleshooting_Logic start Issue: Lack of Expected Biological Effect check_compound 1. Verify Compound Integrity & Activity start->check_compound check_cells 2. Assess Cell Health & Target Expression check_compound->check_cells Compound OK check_protocol 3. Review Assay Protocol & Parameters check_cells->check_protocol Cells Healthy check_analysis 4. Check Data Analysis & Interpretation check_protocol->check_analysis Protocol Correct root_cause Identify Root Cause & Redesign Experiment check_analysis->root_cause Analysis Validated

Caption: Troubleshooting logic for unexpected experimental results.

References

P7C3 Compounds: High-Concentration Toxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity of P7C3 compounds at higher concentrations. Below you will find frequently asked questions (FAQs), troubleshooting guides, quantitative toxicity data, detailed experimental protocols, and visualizations of the implicated signaling pathways to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Are P7C3 compounds generally considered toxic?

A1: At concentrations effective for neuroprotection, P7C3 and its analogs are generally considered non-toxic, orally bioavailable, and able to cross the blood-brain barrier.[1] In multiple rodent models, P7C3-A20 has been administered for extended periods (e.g., up to 40 mg/kg/day for 30 days) without causing adverse changes in behavior, weight, or appearance.[2]

Q2: At what concentrations do P7C3 compounds start to show toxicity?

A2: The toxicity of P7C3 compounds is concentration-dependent and varies by cell type. In primary neuronal cultures, the analog P7C3-A20 induces spontaneous neurite degeneration at concentrations of 500 nM or greater, while concentrations at or below 100 nM showed no toxicity within a 24-hour period.[3] In contrast, for certain cancer cell lines, such as renal cell carcinoma (RCC), cytotoxic effects are observed in the micromolar range (IC50 values between 23-40 µM).[4]

Q3: What is the mechanism of P7C3 toxicity at high concentrations?

A3: While the neuroprotective effects of P7C3 are mediated by the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the toxicity at higher concentrations appears to involve different mechanisms.[2][5] In renal cell carcinoma models, high-concentration P7C3 treatment has been shown to suppress the expression of Ribonucleotide Reductase Subunit M2 (RRM2).[4] This leads to an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2, which in turn activates the cGAS-STING pathway, a component of the innate immune system that can trigger cell death.[4]

Q4: Can high concentrations of P7C3 affect mitochondria?

A4: At neuroprotective concentrations, P7C3 has been shown to protect mitochondrial function by stabilizing mitochondrial membrane potential and reducing the production of reactive oxygen species.[6] The high-dose toxicity mechanism involving the BAX protein suggests a potential link to mitochondrial outer membrane permeabilization, a key event in the intrinsic apoptosis pathway, which could lead to mitochondrial dysfunction.[4]

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Unexpected Cell Death or Low Viability The P7C3 concentration may be too high for the specific cell type being used. Neuronal cultures are particularly sensitive.[3]Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. For primary neurons, consider starting with concentrations ≤100 nM.[3]
Compound Precipitation in Culture Medium P7C3 compounds have limited solubility in aqueous solutions. High concentrations may exceed the solubility limit, especially in serum-containing media.Prepare high-concentration stock solutions in DMSO. When diluting to the final concentration in culture media, ensure thorough mixing and consider using a vehicle control with the same final DMSO concentration. For in vivo work, specific formulations with co-solvents like PEG300 and Tween-80 are recommended.
Inconsistent Results in Cytotoxicity Assays Assay timing and cell density can significantly impact results. The IC50 value can vary depending on the incubation time.Standardize your protocols. Ensure consistent cell seeding density and exposure times for all experiments. Always include positive and negative controls.
High Background in Flow Cytometry for Apoptosis Antibody concentrations may be too high, leading to non-specific binding.Titrate your antibodies (e.g., Annexin V, Propidium Iodide) to determine the optimal concentration for your experiment. Use appropriate controls, such as unstained cells and single-stain controls for compensation.

Quantitative Toxicity Data

The following tables summarize the reported cytotoxic concentrations of P7C3 compounds in various cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of P7C3

Cell Line Cell Type IC50 (µM) Reference
786-O Human Renal Cell Carcinoma 23.83 [4]
Caki-1 Human Renal Cell Carcinoma 23.72 [4]
293-T Human Embryonic Kidney 39.67 [4]

| HK-2 | Human Renal Proximal Tubule | 39.83 |[4] |

Table 2: Observed Toxic Concentrations of P7C3-A20 in Neuronal Cultures

Culture Type Observation Concentration Reference
Primary Cortical Neurons (murine) Induces spontaneous neurite degeneration ≥ 500 nM [3]
Superior Cervical Ganglion (murine) Induces spontaneous neurite degeneration ≥ 500 nM [3]

| Primary Neuronal Cultures (murine) | No observed toxicity at 24 hours | ≤ 100 nM |[3] |

Table 3: Apoptosis and Cell Death Rates in Renal Cancer Cells with P7C3

Cell Line Concentration (µM) Apoptosis Rate (%) Cell Death Rate (%) Reference
786-O / Caki-1 30 25.93 5.6 [4]

| 786-O / Caki-1 | 60 | 18.06 | 43.89 |[4] |

Signaling Pathways

The following diagrams illustrate the key molecular pathways involved in P7C3's effects at different concentration ranges.

P7C3_High_Dose_Toxicity cluster_cell Cancer Cell (e.g., Renal Cell Carcinoma) P7C3 High Concentration P7C3 RRM2 RRM2 (Ribonucleotide Reductase M2) P7C3->RRM2 Suppresses Translation Bcl2 Bcl-2 RRM2->Bcl2 BAX BAX RRM2->BAX Indirect Bcl2->BAX Mito Mitochondrial Damage BAX->Mito cGAS cGAS Mito->cGAS mtDNA release STING STING cGAS->STING Activates TBK1 p-TBK1 STING->TBK1 IRF3 p-IRF3 TBK1->IRF3 Apoptosis Apoptosis / Cell Death IRF3->Apoptosis

Caption: High-concentration P7C3 toxicity pathway in cancer cells.

P7C3_Neuroprotection cluster_neuron Neuron P7C3 Low Concentration P7C3 NAMPT NAMPT P7C3->NAMPT Activates NAD NAD+ NAMPT->NAD Increases biosynthesis CellSurvival Neuronal Survival & Neuroprotection NAD->CellSurvival

Caption: Neuroprotective pathway of low-concentration P7C3.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is adapted from standard MTT assay procedures and is suitable for determining the IC50 of P7C3 compounds in adherent cell lines.

Materials:

  • P7C3 compound stock solution (e.g., 20 mM in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the P7C3 compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically <0.5%).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the P7C3 dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the P7C3 concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Apoptosis Assessment by Flow Cytometry

This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis induced by high concentrations of P7C3.

Materials:

  • 6-well cell culture plates

  • P7C3 compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the desired high concentrations of P7C3 (e.g., 30 µM and 60 µM) and a vehicle control for 24-48 hours.[4]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge all collected cells at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the rates of apoptosis and cell death.

References

Technical Support Center: Enhancing the Bioavailability of P7C3 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with P7C3 and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on improving bioavailability.

Frequently Asked Questions (FAQs)

Q1: My P7C3 derivative shows high potency in in-vitro assays but is not showing the expected efficacy in my animal model. What is a likely cause?

A1: A common reason for this discrepancy is poor oral bioavailability.[1] For a compound to be effective after oral administration, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter the bloodstream.[1] P7C3 and its derivatives are lipophilic, which can lead to low aqueous solubility, a primary factor for poor dissolution and subsequent low bioavailability.[2] While the parent P7C3 compound has an oral bioavailability of 32%, derivatives may vary.[3][4] It is crucial to evaluate the formulation and administration route to ensure adequate exposure in vivo.

Q2: I am having trouble dissolving my P7C3 derivative for my experiments. What solvents are recommended?

A2: P7C3 and its derivatives are poorly soluble in water. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent. P7C3-A20, for instance, is soluble in DMSO at concentrations of 100 mg/mL or higher.[5][6] For in vivo formulations, a co-solvent system is often necessary. A typical formulation for intraperitoneal (IP) injection involves dissolving the compound in DMSO first, then using excipients like PEG300, Tween 80, and saline.[7] For oral administration, similar co-solvent systems or lipid-based formulations can be used.[8][9] Always ensure the final solution is clear and free of precipitates before administration.[7]

Q3: My in vivo formulation with a P7C3 derivative appears cloudy or forms a precipitate. What can I do to fix this?

A3: Precipitation in your formulation can lead to inconsistent dosing and poor absorption. Here are some troubleshooting steps:

  • Check Solvent Ratios: Ensure your co-solvent ratios are optimized. For a typical in vivo formulation, you might use a combination like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7]

  • Order of Mixing: The order in which you mix the solvents is critical. Typically, the compound should be fully dissolved in DMSO before adding other excipients like PEG300 and Tween 80. Saline or water should be added last, often slowly while vortexing, to prevent the compound from crashing out of solution.[6]

  • Sonication or Gentle Heating: To aid dissolution, you can use sonication or gently warm the solution (e.g., to 45°C).[7]

  • pH Adjustment: If your compound's solubility is pH-dependent, buffering the formulation to maintain an optimal pH might be necessary.[1]

Q4: I am not observing a significant neurogenic or neuroprotective effect in my animal model. What are some potential reasons beyond bioavailability?

A4: If you have optimized the formulation and are confident in the compound's bioavailability, consider these factors:

  • Dosing Regimen: The dose and frequency of administration are critical. For example, P7C3 has shown maximal efficacy at 5 mg/kg/day for increasing neurogenesis when administered orally.[8] Derivatives like (-)-P7C3-S243 have shown efficacy in a dose-dependent manner, with complete protection in some models at doses of 3, 10, and 30 mg/kg/day via IP injection.[10]

  • Timing of Administration: The therapeutic window can be narrow. In a traumatic brain injury model, initiating treatment with P7C3-A20 30 minutes post-injury showed significant protective effects.[4]

  • Animal Model Variability: The specific animal model, its age, and underlying pathology can influence the outcome. For instance, P7C3 has been shown to be particularly effective in pathological conditions with elevated cell death of newborn hippocampal neural precursor cells.

  • Experimental Endpoint: Ensure your chosen endpoint is appropriate for the compound's mechanism of action. P7C3 and its derivatives primarily enhance the survival of newborn neurons rather than increasing proliferation.[11] Therefore, a pulse-chase BrdU labeling experiment with a sufficient survival period is more appropriate than a short-term proliferation assay.[8]

Troubleshooting Guide: Low In Vivo Efficacy

If you are experiencing low in vivo efficacy with a P7C3 derivative, the following workflow can help you diagnose and address the issue.

G start Low In Vivo Efficacy Observed check_formulation Is the compound fully dissolved in the formulation? start->check_formulation precipitate Precipitation or cloudiness observed check_formulation->precipitate No check_pk Have pharmacokinetic parameters been assessed? check_formulation->check_pk Yes optimize_formulation Optimize formulation: - Adjust co-solvent ratios - Check order of mixing - Use sonication/gentle heat precipitate->optimize_formulation optimize_formulation->check_formulation perform_pk Perform pharmacokinetic study: - Measure plasma and brain levels - Determine Cmax, Tmax, half-life check_pk->perform_pk No low_exposure Low systemic or brain exposure? check_pk->low_exposure Yes perform_pk->low_exposure increase_dose Increase dose or dosing frequency low_exposure->increase_dose Yes check_pd Is the pharmacodynamic response as expected? low_exposure->check_pd No increase_dose->check_pk alt_formulation Consider alternative formulation: - Nanoformulation (e.g., PLGA NPs) - Lipid-based delivery (e.g., SEDDS) increase_dose->alt_formulation alt_formulation->check_pk pd_issue Investigate other factors: - Target engagement - Animal model suitability - Dosing time window check_pd->pd_issue No success Efficacy Improved check_pd->success Yes pd_issue->success

Troubleshooting workflow for low in vivo efficacy.

Data Summary: Pharmacokinetic Properties of P7C3 and its Derivatives

CompoundOral Bioavailability (%)Half-life (T1/2)Blood-Brain Barrier (BBB) PenetrationBrain-to-Plasma RatioReference
P7C3 326.7 hours (IP)Readily crossesNot reported[3][4]
P7C3-A20 Improved drug-like properties> 6 hoursReadily crossesNot explicitly reported, but partitions to brain[8][9]
(-)-P7C3-S243 Improved drug-like properties> 6 hoursReadily crossesPartitions nearly equally[8]

Experimental Protocols

Protocol 1: Preparation of P7C3-A20 for Intraperitoneal (IP) Injection

Objective: To prepare a clear, injectable solution of P7C3-A20 for in vivo studies in rodents.

Materials:

  • P7C3-A20 powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • PEG300

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Calculate the total amount of P7C3-A20 required based on the desired dose (e.g., 10 mg/kg), the average weight of the animals, and the number of animals.

  • Prepare the vehicle solution. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7]

  • Weigh the required amount of P7C3-A20 powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the P7C3-A20 powder. Vortex thoroughly until the powder is completely dissolved and the solution is clear.

  • Add the PEG300 to the DMSO solution and vortex until the solution is homogeneous.

  • Add the Tween 80 and vortex again until fully mixed.

  • Slowly add the sterile saline to the mixture while vortexing. This step is critical to prevent precipitation.

  • Visually inspect the final solution to ensure it is clear and free of any particulate matter. If precipitation occurs, consider adjusting solvent ratios or using sonication.

  • The formulation should be prepared fresh before each use.

Protocol 2: In Vivo Neurogenesis Assay using BrdU Labeling

Objective: To assess the effect of a P7C3 derivative on the survival of newborn neurons in the adult mouse brain.

Materials:

  • P7C3 derivative formulated for in vivo administration

  • 5-bromo-2'-deoxyuridine (BrdU) solution (e.g., 20 mg/mL in sterile saline)

  • Adult mice

  • Standard equipment for IP injections and animal perfusion

  • Reagents and antibodies for immunohistochemistry (e.g., anti-BrdU, anti-NeuN)

Methodology:

  • Compound Administration: Administer the P7C3 derivative to the mice daily for a predetermined period (e.g., 7 days) via the chosen route (e.g., IP injection or oral gavage).[4][8]

  • BrdU Injections: On the first day of compound administration, inject the mice with BrdU (e.g., 100 mg/kg, IP). This will label the cells that are proliferating on that day.[12][13]

  • Survival Period: Continue daily administration of the P7C3 derivative for the full duration of the experiment (e.g., 30 days). This allows the BrdU-labeled cells to mature into neurons.[8]

  • Tissue Collection: At the end of the survival period, sacrifice the mice by transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).[12]

  • Immunohistochemistry:

    • Section the brain tissue (e.g., 40 µm coronal sections).

    • Perform antigen retrieval and DNA denaturation to expose the BrdU epitope.

    • Incubate the sections with a primary antibody against BrdU to label the surviving newborn cells.

    • Co-stain with a marker for mature neurons, such as NeuN, to confirm the phenotype of the BrdU-positive cells.

    • Use appropriate fluorescently labeled secondary antibodies for visualization.

  • Quantification: Use stereological methods to count the number of BrdU+/NeuN+ double-labeled cells in the dentate gyrus of the hippocampus. An increase in the number of these cells in the P7C3-treated group compared to the vehicle control group indicates enhanced survival of newborn neurons.[4]

G start Start Experiment administer_p7c3 Day 1-30: Administer P7C3 derivative daily start->administer_p7c3 inject_brdu Day 1: Inject BrdU (100 mg/kg, IP) start->inject_brdu survival_period Day 2-30: Survival period for cell maturation administer_p7c3->survival_period inject_brdu->survival_period sacrifice Day 30: Sacrifice and perfuse animals survival_period->sacrifice section_brain Section brain tissue sacrifice->section_brain ihc Perform Immunohistochemistry: - Anti-BrdU (newborn cells) - Anti-NeuN (mature neurons) section_brain->ihc quantify Quantify BrdU+/NeuN+ double-labeled cells ihc->quantify end End Experiment quantify->end

Workflow for in vivo neurogenesis assay.
Protocol 3: Formulation of P7C3 in PLGA Nanoparticles

Objective: To encapsulate P7C3 in Poly(D,L-lactic-co-glycolic acid) (PLGA) nanoparticles to achieve sustained release and potentially improve bioavailability.

Materials:

  • P7C3

  • PLGA-COOH (Poly(D,L-lactic-co-glycolic acid), carboxyl-terminated)

  • Dichloromethane (B109758) (DCM)

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)

  • Homogenizer or probe sonicator

  • Magnetic stirrer

  • Centrifuge

Methodology (based on a solvent evaporation method): [14][15]

  • Organic Phase Preparation: Dissolve a specific amount of P7C3 and PLGA-COOH in dichloromethane. The ratio of drug to polymer can be optimized (e.g., 1:10 w/w).

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA, which will act as a stabilizer.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or probe sonicator. This creates an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion on a magnetic stirrer at room temperature for several hours to allow the dichloromethane to evaporate. This causes the PLGA to precipitate, encapsulating the P7C3.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation.

  • Washing: Wash the nanoparticle pellet several times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder, which can be stored and reconstituted for use.

  • Characterization:

    • Particle Size and Zeta Potential: Use dynamic light scattering (DLS) to determine the size distribution and surface charge of the nanoparticles.

    • Encapsulation Efficiency: Determine the amount of P7C3 encapsulated in the nanoparticles. This can be done by dissolving a known amount of nanoparticles in a suitable solvent (like DCM), extracting the drug, and quantifying it using a technique like HPLC or UV-Vis spectroscopy. The encapsulation efficiency is calculated as: (Mass of drug in nanoparticles / Initial mass of drug used) x 100%.[16]

    • In Vitro Release: Perform an in vitro release study by dispersing the nanoparticles in a release medium (e.g., phosphate-buffered saline at pH 7.4) and measuring the amount of P7C3 released over time.[14]

Signaling Pathway

P7C3 and its derivatives exert their neuroprotective effects by activating Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. This leads to increased levels of NAD+, a critical coenzyme for cellular energy metabolism and DNA repair.[3][17][18]

G cluster_0 NAD+ Salvage Pathway cluster_1 Downstream Effects P7C3 P7C3 Derivatives NAMPT NAMPT P7C3->NAMPT activates NMN Nicotinamide Mononucleotide (NMN) Nicotinamide Nicotinamide (NAM) Nicotinamide->NMN catalyzed by NAD NAD+ NMN->NAD catalyzed by NMNAT NMNAT1-3 Mitochondria Mitochondrial Health (Increased ATP production) NAD->Mitochondria Sirtuins Sirtuins (e.g., SIRT3) (Deacetylation, Stress Response) NAD->Sirtuins PARP PARPs (DNA Repair) NAD->PARP Apoptosis Reduced Apoptosis (Neuron Survival) Mitochondria->Apoptosis Sirtuins->Apoptosis PARP->Apoptosis

Mechanism of action of P7C3 derivatives.

References

Technical Support Center: Enantioselective Synthesis of P7C3 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers engaged in the enantioselective synthesis of P7C3 and its analogs. The neuroprotective aminopropyl carbazole (B46965) P7C3 and its derivatives, such as P7C3-A20 and (-)-P7C3-S243, are promising therapeutic candidates for neurodegenerative diseases.[1][2][3] Their biological activity is often highly dependent on stereochemistry, making enantioselective synthesis a critical challenge.[1][4][5]

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of chiral P7C3 analogs.

Question: My reaction is producing a low enantiomeric excess (ee). What are the potential causes and how can I improve it?

Answer: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The causes can be multifaceted, ranging from catalyst inefficiency to suboptimal reaction conditions.

Potential Causes & Solutions:

  • Suboptimal Catalyst: The chosen chiral catalyst or ligand may not be ideal for your specific P7C3 analog substrate.

    • Solution: Screen a variety of catalysts. For reactions like asymmetric reduction of a ketone precursor, test different chiral ligands (e.g., BINAP, DuPhos, Cinchona alkaloids) and metal sources (e.g., Ru, Rh, Ir).[6] Consider enzymatic approaches as an alternative, as they often provide excellent enantioselectivity.[7][8][9]

  • Incorrect Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.

    • Solution: Perform a temperature screen. Lowering the temperature typically increases enantioselectivity, although it may decrease the reaction rate.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the enantioselective step.

    • Solution: Screen a range of solvents with varying polarities (e.g., Toluene, THF, CH2Cl2, MeOH).

  • Racemization: The product may be racemizing under the reaction or workup conditions.

    • Solution: Check the stability of your product under the reaction conditions. Analyze the enantiomeric excess at different time points to see if it decreases over time. If racemization is occurring, consider milder workup procedures or a telescoped synthesis where the chiral product is used immediately in the next step.

Question: My asymmetric reaction is not proceeding to completion or the yield is very low. What should I do?

Answer: Poor conversion or low yields can be attributed to catalyst deactivation, insufficient reagent stoichiometry, or unfavorable reaction kinetics.

Potential Causes & Solutions:

  • Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the starting materials or solvent.

    • Solution: Ensure all reagents and solvents are rigorously dried and degassed. Use of a glovebox or Schlenk line techniques is highly recommended. Purify starting materials to remove any potential catalyst poisons.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for efficient conversion.

    • Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol% or 5 mol%). However, be mindful of the cost implications.

  • Reaction Time/Temperature: The reaction may simply be too slow under the current conditions.

    • Solution: Increase the reaction time. If enantioselectivity is not an issue, cautiously increasing the temperature can also accelerate the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for establishing the chiral center in P7C3 analogs?

A1: The key chiral center in many P7C3 analogs is a secondary alcohol or amine. Common strategies include:

  • Asymmetric Reduction: Enantioselective reduction of a prochiral ketone precursor using chiral catalysts (e.g., Noyori-type hydrogenation) or chiral reducing agents (e.g., CBS reduction).

  • Chiral Pool Synthesis: Starting from an enantiopure building block, such as optically active glycidol, to introduce the desired stereocenter.[1]

  • Kinetic Resolution: Enzymatic or chemical resolution of a racemic mixture of a key intermediate.[7][8]

Q2: How can I determine the absolute configuration of my newly synthesized P7C3 analog?

A2: Determining the absolute configuration is crucial. Several methods can be employed:

  • X-ray Crystallography: This is the most definitive method. If you can grow a suitable crystal of your compound (or a derivative), single-crystal X-ray diffraction can unambiguously determine the spatial arrangement of atoms.[10][11][12]

  • NMR Spectroscopy: Using chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can allow for the determination of absolute configuration by comparing the NMR spectra of the resulting diastereomers.[10][11]

  • Circular Dichroism (CD) Spectroscopy: The CD spectrum of your compound can be compared to that of a known analog or to spectra predicted by computational methods (e.g., TD-DFT) to assign the absolute configuration.[10][13]

  • Chemical Correlation: Chemically converting your unknown compound to a compound of known absolute configuration provides a reliable assignment.[7]

Q3: What analytical techniques are essential for monitoring the enantioselectivity of my reactions?

A3: The primary technique is chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A variety of chiral stationary phases (CSPs) are commercially available (e.g., based on cellulose (B213188) or amylose (B160209) derivatives) that can separate enantiomers.

  • Chiral Supercritical Fluid Chromatography (SFC): SFC often provides faster and higher resolution separations than HPLC.

  • Chiral Gas Chromatography (GC): This is suitable for volatile and thermally stable P7C3 analogs or intermediates.

Data Presentation

Table 1: Catalyst Screening for Asymmetric Transfer Hydrogenation of a P7C3 Ketone Precursor
EntryCatalyst (1 mol%)Ligand (1.1 mol%)SolventTemp (°C)Yield (%)ee (%)
1[RuCl₂(p-cymene)]₂(R,R)-TsDPENDCM/MeOH309592 (S)
2[RuCl₂(p-cymene)]₂(S,S)-TsDPENDCM/MeOH309693 (R)
3[RuCl₂(p-cymene)]₂(R,R)-TsDPENTHF308885 (S)
4[RuCl₂(p-cymene)]₂(R,R)-TsDPENDCM/MeOH07598 (S)
5[Ir(Cp*)Cl₂]₂(R,R)-TsDPENDCM/MeOH306570 (S)

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Ketone Precursor

This protocol describes a general procedure for the enantioselective reduction of a ketone to a chiral alcohol, a key step in many P7C3 analog syntheses.

Materials:

  • Prochiral ketone precursor (1.0 eq)

  • [RuCl₂(p-cymene)]₂ (0.005 eq, 0.5 mol%)

  • (S,S)-TsDPEN (0.011 eq, 1.1 mol%)

  • Formic acid/triethylamine azeotrope (5:2 mixture) (5.0 eq)

  • Anhydrous, degassed dichloromethane (B109758) (DCM)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the prochiral ketone precursor.

  • Add anhydrous, degassed DCM to dissolve the ketone (concentration approx. 0.1 M).

  • In a separate flask, pre-form the catalyst by stirring [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in DCM for 30 minutes.

  • Add the catalyst solution to the ketone solution via cannula.

  • Add the formic acid/triethylamine mixture to the reaction flask.

  • Stir the reaction at 30 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the purified alcohol using chiral HPLC.

Visualizations

Diagrams of Workflows and Pathways

TroubleshootingWorkflow Start Problem: Low Enantiomeric Excess (ee) Temp Optimize Temperature (Typically lower temp) Start->Temp Solvent Screen Solvents (e.g., Toluene, THF, DCM) Start->Solvent Catalyst Screen Chiral Catalysts / Ligands Start->Catalyst Racemization Check for Product Racemization Start->Racemization Result High ee Achieved Temp->Result Solvent->Result Catalyst->Result Racemization->Result

Caption: Troubleshooting workflow for low enantiomeric excess.

P7C3_Synthesis_Pathway cluster_0 Strategy 1: Asymmetric Reduction cluster_1 Strategy 2: Chiral Pool cluster_2 Final Steps A1 Prochiral Ketone Precursor B1 Chiral Alcohol (P7C3 core) A1->B1 Chiral Catalyst (e.g., Ru/TsDPEN) Asymmetric H₂ C Final P7C3 Analog B1->C Further Functionalization A2 Enantiopure Epoxide B2 Chiral Amino Alcohol (P7C3 core) A2->B2 Amine Opening B2->C Further Functionalization

Caption: General enantioselective routes to P7C3 analogs.

References

Ensuring blood-brain barrier penetration of (S)-P7C3-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with (S)-P7C3-OMe, focusing on ensuring and verifying its penetration of the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound belongs to the aminopropyl carbazole (B46965) class of compounds. Its parent compound, P7C3, and its analogs are known to be neuroprotective.[1][2][3][4] The primary mechanism of action is the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD).[5][6] By enhancing NAMPT activity, P7C3 compounds can help maintain cellular NAD+ levels, which is crucial for neuronal survival and function.[5]

Q2: Is this compound expected to cross the blood-brain barrier?

Yes. The P7C3 class of compounds, including analogs like P7C3-A20, has been shown to be orally bioavailable and capable of crossing the blood-brain barrier.[1][3][5] In silico modeling of the original P7C3 compound predicted favorable BBB penetration.[7] Furthermore, some analogs have demonstrated the ability to restore the health of brain endothelial cells, which form the BBB.[7] However, it is crucial for researchers to experimentally verify the BBB penetration of their specific batch and formulation of this compound in their experimental model.

Q3: What are the general approaches to assess the BBB penetration of this compound?

There are two main approaches to assess BBB penetration:

  • In Vivo Methods: These are considered the gold standard and involve administering this compound to an animal model and subsequently measuring its concentration in the brain tissue and plasma.[8] This allows for the calculation of the brain-to-plasma concentration ratio.

  • In Vitro Models: These models, such as Transwell assays using brain endothelial cells, can be used for initial screening and to study the mechanisms of transport across the BBB.[9][10][11][12]

Q4: How does this compound exert its neuroprotective effects?

The neuroprotective effects of the P7C3 class of compounds are linked to their ability to block neuronal cell death.[3] By activating NAMPT and boosting NAD+ levels, these compounds support cellular processes that are critical for neuronal survival, especially under conditions of stress or injury.[1][5] P7C3 analogs have shown efficacy in various preclinical models of neurodegenerative diseases and traumatic brain injury.[2][4][13]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or undetectable brain concentrations of this compound 1. Poor solubility of the compound. 2. Inadequate dosage. 3. Rapid metabolism or clearance. 4. Issues with the analytical method (e.g., LC-MS/MS). 5. Disruption of the BBB in the disease model. 1. Optimize the formulation. Consider using a vehicle that enhances solubility. 2. Perform a dose-response study to determine the optimal dose for brain penetration. 3. Conduct a pharmacokinetic study to determine the half-life of the compound and optimize the dosing schedule. 4. Validate the LC-MS/MS method for sensitivity and accuracy in brain tissue matrix. Ensure efficient extraction from the brain homogenate. 5. Assess BBB integrity in your model using methods like the Evans blue assay. [14]
Inconsistent results in BBB penetration studies 1. Variability in animal model. 2. Inconsistent administration of the compound. 3. Differences in sample collection and processing. 4. Instability of the compound in biological samples. 1. Ensure consistency in the age, weight, and health of the animals. 2. Use precise administration techniques (e.g., oral gavage, intraperitoneal injection) and ensure accurate dosing. 3. Standardize the procedures for brain and plasma collection, homogenization, and storage. 4. Investigate the stability of this compound in plasma and brain homogenates at different temperatures and storage durations.
High plasma concentration but low brain penetration 1. Active efflux by transporters at the BBB (e.g., P-glycoprotein). 2. High plasma protein binding. 3. Poor lipophilicity or other unfavorable physicochemical properties. 1. Use in vitro models with and without efflux transporter inhibitors to investigate if this compound is a substrate for these transporters. 2. Determine the plasma protein binding of the compound. Only the unbound fraction is available to cross the BBB. 3. Assess the physicochemical properties of this compound (e.g., logP, polar surface area) to predict its passive diffusion potential.
Difficulty in quantifying this compound in brain tissue 1. Low compound concentration in the brain. 2. Matrix effects in the brain homogenate interfering with LC-MS/MS analysis. 3. Inefficient extraction of the compound from the brain tissue. 1. Increase the administered dose if toxicity is not a concern. 2. Optimize the sample preparation method to minimize matrix effects. This may include solid-phase extraction or liquid-liquid extraction. 3. Test different extraction solvents and methods to maximize the recovery of this compound from the brain homogenate.

Experimental Protocols

Protocol 1: In Vivo Assessment of BBB Penetration

This protocol outlines the general steps for determining the brain and plasma concentrations of this compound following systemic administration in a rodent model.

1. Compound Administration:

  • Administer this compound to the animals (e.g., mice or rats) via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Include a vehicle-treated control group.

2. Sample Collection:

  • At a predetermined time point post-administration, anesthetize the animal.

  • Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Immediately perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature.

  • Harvest the brain and store it at -80°C until analysis.

  • Centrifuge the blood samples to separate the plasma and store it at -80°C.

3. Sample Preparation:

  • Plasma: Perform a protein precipitation extraction by adding a suitable organic solvent (e.g., acetonitrile) to the plasma samples. Vortex and centrifuge to pellet the proteins. Collect the supernatant.

  • Brain: Weigh the brain tissue and homogenize it in a suitable buffer. Perform a liquid-liquid or solid-phase extraction to isolate the compound from the brain homogenate.

4. Quantification by LC-MS/MS:

  • Analyze the prepared plasma and brain samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[15][16][17]

  • Construct a standard curve using known concentrations of this compound in the respective matrix (plasma or brain homogenate from untreated animals).

  • Calculate the concentration of this compound in each sample.

5. Data Analysis:

  • Calculate the brain-to-plasma concentration ratio (Cbrain/Cplasma) to assess the extent of BBB penetration.

Protocol 2: In Vitro BBB Model using Transwell Assay

This protocol provides a general method for evaluating the permeability of this compound across a cell-based in vitro BBB model.[9][12]

1. Cell Culture:

  • Culture a suitable brain endothelial cell line (or primary cells) on the microporous membrane of a Transwell insert.

  • For a more complex model, co-culture with astrocytes and/or pericytes on the basolateral side of the membrane.[8]

2. Formation of a Monolayer:

  • Allow the endothelial cells to grow to confluence and form a tight monolayer.

  • Monitor the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER).

3. Permeability Assay:

  • Add this compound at a known concentration to the apical (luminal) chamber of the Transwell insert.

  • At various time points, collect samples from the basolateral (abluminal) chamber.

  • Analyze the concentration of this compound in the collected samples using LC-MS/MS.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

Visualizations

G cluster_pathway P7C3 Signaling Pathway P7C3 This compound NAMPT NAMPT P7C3->NAMPT Activates NAD NAD+ NAMPT->NAD Increases Synthesis Neuroprotection Neuroprotection NAD->Neuroprotection Promotes G cluster_workflow In Vivo BBB Penetration Workflow Admin Administer this compound to Animal Model Collect Collect Blood and Brain Samples Admin->Collect Prepare Prepare Plasma and Brain Homogenate Collect->Prepare Quantify Quantify by LC-MS/MS Prepare->Quantify Analyze Calculate Brain/Plasma Ratio Quantify->Analyze G cluster_troubleshooting Troubleshooting Logic LowBrain Low Brain Concentration? HighPlasma High Plasma Concentration? LowBrain->HighPlasma Yes ValidateMethod Validate Analytical Method LowBrain->ValidateMethod No OptimizeDose Optimize Dose/Formulation HighPlasma->OptimizeDose No CheckEfflux Check for Active Efflux HighPlasma->CheckEfflux Yes

References

Potential long-term side effects of P7C3-A20 administration

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: P7C3-A20 Administration

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential long-term side effects of P7C3-A20 administration. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general safety profile of long-term P7C3-A20 administration in preclinical models?

A1: Preclinical studies in various animal models have generally shown P7C3-A20 to be well-tolerated and non-toxic at therapeutic doses. For instance, administration in mice at doses up to 40 mg/kg/day for 30 days did not result in observable changes in behavior, weight, or physical appearance[1]. Furthermore, a long-term study in nonhuman primates involving daily oral administration for 9 months showed no signs of toxicity in the nervous system or peripheral organs[2].

Q2: Have any in vitro studies indicated potential toxicity with P7C3-A20?

A2: Yes, an in vitro study using primary neuronal cultures, including dissociated primary cortical neurons and superior cervical ganglion neurons, reported concentration-dependent neurotoxicity. This toxicity was observed at P7C3-A20 concentrations of 500 nM and higher[3][4]. It is crucial to consider this concentration-dependent effect when designing in vitro experiments.

Q3: What are the known off-target effects of P7C3-A20?

A3: The primary mechanism of P7C3-A20 is the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), which enhances the NAD+ salvage pathway[5][6]. However, studies utilizing a cellular thermal shift assay (CETSA) have suggested potential off-target interactions. These studies found that P7C3-A20 may transiently interact with NAMPT and could also stabilize other proteins, including chaperones like heat shock protein 10 (Hsp10/HSPE1), heat shock protein 60 (Hsp60/HSPD1), and endoplasmic reticulum resident protein 44 (ERP44)[7]. The long-term consequences of these potential off-target interactions are still under investigation.

Q4: Does P7C3-A20 administration have any observed limitations or lack of efficacy in long-term studies?

A4: While generally showing neuroprotective effects, some studies have highlighted specific limitations. In a mouse model of prenatal stress, maternal administration of P7C3-A20 did not prevent an increase in axonal degeneration in the corpus callosum of the offspring that was induced by the stress[8]. Additionally, in a chronic traumatic brain injury (TBI) model, P7C3-A20 treatment initiated 12 months after the injury successfully restored cognitive function but did not correct motor slowing deficits[9].

Troubleshooting Guide

Issue Potential Cause Recommended Action
In vitro neurotoxicity observed. P7C3-A20 concentration may be too high.Verify the concentration of your P7C3-A20 solution. Based on published data, consider using concentrations below 500 nM for primary neuronal cultures to avoid direct toxicity[3][4].
Lack of neuroprotective effect in vivo. Inadequate dosing, timing of administration, or specific pathology.Review the experimental protocol, including the dose and timing of P7C3-A20 administration relative to the injury or disease onset. The efficacy of P7C3-A20 can be context-dependent. For example, while effective in many neurodegenerative models, it may not reverse all chronic deficits[9].
Unexpected physiological or behavioral changes in long-term studies. Potential off-target effects or unknown long-term consequences.Carefully document all observed changes. Consider conducting a broader panel of toxicological assessments. Research suggests potential interactions with chaperone proteins, although the long-term in vivo consequences are not fully understood[7].

Quantitative Data Summary

Table 1: In Vivo Long-Term Administration and Safety Data

Animal Model Dose Duration Observed Effects Reference
MouseUp to 40 mg/kg/day30 daysNo changes in behavior, weight, or appearance.[1]
Nonhuman PrimateNot specified9 monthsNo toxicity in the nervous system or peripheral organs.[2]
Mouse (Chronic TBI)Not specified1 month (initiated 12 months post-injury)Did not correct motor slowing.[9]

Table 2: In Vitro Toxicity Data

Cell Type Concentration Observed Effect Reference
Primary Cortical Neurons, Superior Cervical Ganglion Neurons≥ 500 nMConcentration-dependent neurite degeneration.[3][4]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of P7C3-A20 are primarily attributed to its role in NAD+ biosynthesis and its influence on downstream signaling pathways.

P7C3_A20_NAMPT_NAD_Pathway P7C3_A20 P7C3-A20 NAMPT NAMPT P7C3_A20->NAMPT Activates Nicotinamide Nicotinamide NMN NMN Nicotinamide->NMN Catalyzed by NAMPT NAD NAD+ NMN->NAD Sirt3 Sirt3 NAD->Sirt3 Activates Neuroprotection Neuroprotection Sirt3->Neuroprotection

Caption: P7C3-A20 activates NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.

P7C3_A20_PI3K_AKT_GSK3B_Pathway P7C3_A20 P7C3-A20 PI3K PI3K P7C3_A20->PI3K Activates AKT AKT PI3K->AKT Activates GSK3B GSK3β AKT->GSK3B Inhibits Neuroprotection Neuroprotection AKT->Neuroprotection Apoptosis Apoptosis GSK3B->Apoptosis Promotes

Caption: P7C3-A20 can exert neuroprotective effects through the PI3K/AKT/GSK3β signaling pathway.

Key Experimental Protocols

1. In Vivo Administration in a Mouse Model of Traumatic Brain Injury

  • Animal Model: Adult male C57BL/6J mice.

  • Injury Model: A controlled cortical impact (CCI) model is commonly used to induce a reproducible TBI.

  • P7C3-A20 Preparation: P7C3-A20 is dissolved in a vehicle solution, typically a mixture of DMSO, PEG400, and saline.

  • Administration: P7C3-A20 or vehicle is administered via intraperitoneal (i.p.) injection. A common dosing regimen is 10-20 mg/kg, administered daily for a specified period (e.g., 7 to 30 days), with the first dose given shortly after the injury (e.g., 30 minutes to 3 hours post-TBI).

  • Long-Term Assessment: For chronic studies, administration can be initiated at later time points (e.g., 12 months post-injury) and continued for a defined period (e.g., 1 month)[10].

  • Outcome Measures: Behavioral tests (e.g., Morris water maze for cognitive function, rotarod for motor function), histological analysis of brain tissue to assess lesion volume and neuronal survival, and biochemical assays to measure NAD+ levels.

2. In Vitro Neuronal Viability Assay

  • Cell Culture: Primary cortical or superior cervical ganglion neurons are isolated from embryonic or neonatal rodents and cultured under standard conditions.

  • P7C3-A20 Treatment: P7C3-A20 is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations (e.g., ranging from 100 nM to 1 µM).

  • Experimental Procedure:

    • Plate neurons at a suitable density.

    • After allowing the neurons to adhere and extend neurites, replace the medium with a fresh medium containing various concentrations of P7C3-A20 or vehicle (DMSO).

    • Incubate for a specified period (e.g., 24-48 hours).

  • Assessment of Neurotoxicity: Neurite degeneration and cell viability can be assessed using methods such as:

    • Microscopy: Phase-contrast or fluorescence microscopy to visualize neuronal morphology and neurite integrity. A neurite degeneration index can be calculated.

    • Viability Assays: MTT or LDH assays to quantify cell viability and cytotoxicity, respectively.

3. Cellular Thermal Shift Assay (CETSA) for Target Engagement and Off-Target Identification

  • Objective: To assess the thermal stabilization of proteins upon ligand (P7C3-A20) binding, indicating a direct interaction.

  • Methodology:

    • Cell Treatment: Treat cultured cells (e.g., U2OS cells) with P7C3-A20 or vehicle.

    • Heating: Heat the cell lysates to a range of temperatures.

    • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

    • Detection: Analyze the soluble fraction by Western blotting for specific target proteins (e.g., NAMPT) or by mass spectrometry for a proteome-wide analysis of stabilized proteins[7].

  • Interpretation: An increase in the thermal stability of a protein in the presence of P7C3-A20 suggests a direct or indirect interaction. This method can help identify both the intended target and potential off-targets.

References

Addressing the debate on the direct activation of NAMPT by P7C3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to navigate the ongoing scientific discussion regarding the direct activation of the enzyme Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) by the P7C3 class of neuroprotective compounds. Here, you will find frequently asked questions, troubleshooting guides for common experimental hurdles, detailed experimental protocols, and a summary of the key quantitative findings in this area.

Frequently Asked Questions (FAQs)

Q1: What is the primary evidence supporting the direct activation of NAMPT by P7C3?

A1: The initial hypothesis of direct NAMPT activation by P7C3 is supported by several key findings. A study by Wang et al. (2014) utilized a photo-crosslinking probe derived from P7C3, which was found to bind directly to NAMPT.[1][2] Subsequent experiments in this study demonstrated that active P7C3 analogs could enhance the enzymatic activity of purified NAMPT and increase intracellular NAD+ levels, particularly under conditions of cellular stress.[1][2][3] These findings suggested that P7C3 compounds function as NAMPT activators, thereby promoting the NAD+ salvage pathway and exerting their neuroprotective effects.[4][5]

Q2: What is the conflicting evidence regarding the direct activation of NAMPT by P7C3?

A2: The primary conflicting evidence comes from studies that have failed to replicate direct, high-affinity binding or consistent activation of recombinant NAMPT in biochemical assays. For instance, a doctoral thesis by Ziegler (2022) reported that the Cellular Thermal Shift Assay (CETSA), a method for assessing target engagement in cells, could not confirm a stable interaction between P7C3-A20 and NAMPT in several cell lines.[6] This study suggested that the interaction might be transient or indirect.[6] Furthermore, a 2023 paper by Gardell et al. explicitly states that in their hands, P7C3-A20 did not increase the activity of recombinant NAMPT in biochemical assays.[7] Another study also reported a lack of P7C3-A20 binding to NAMPT in a fluorescence polarization assay.[8]

Q3: Could the effects of P7C3 on NAD+ metabolism be indirect?

A3: The possibility of an indirect mechanism is a central part of the debate. The work by Ziegler (2022) suggests that P7C3 might not directly activate NAMPT but could influence its activity through other cellular mechanisms.[6] The study identified several other potential off-target proteins, including chaperones, that are stabilized by P7C3-A20.[6] It is plausible that P7C3's effects on cellular stress responses or protein homeostasis could indirectly impact NAMPT activity and NAD+ levels. However, P7C3 chemicals have been shown to replenish depleted NAD+ levels in cells, indicating a significant role in NAD+ metabolism.[6]

Q4: Are there alternative binding sites or mechanisms proposed for P7C3's interaction with NAMPT?

A4: While the initial studies pointed towards a direct interaction, the precise binding site of P7C3 on NAMPT has not been elucidated through co-crystal structures.[9][10] Computational modeling has suggested potential docking poses for P7C3 within the NAMPT dimer interface, but these have not been experimentally validated.[11] The discovery of other NAMPT activators that bind to an allosteric site in the "rear channel" of the enzyme raises the question of whether P7C3 might interact with NAMPT in a similarly unconventional manner that is difficult to detect with standard binding assays.[8]

Troubleshooting Experimental Discrepancies

Issue 1: Inconsistent results in NAMPT enzymatic activity assays with P7C3.

  • Possible Cause 1: Assay Format. The method used to measure NAMPT activity can significantly influence the outcome. Coupled enzymatic assays, where the product of NAMPT (NMN) is converted to NAD+ and then to a detectable signal (e.g., fluorescent NADH), are common.[9][12][13] These assays can be sensitive to interference from the test compound.

  • Troubleshooting Tip:

    • Run appropriate controls, including testing P7C3 against the coupling enzymes in the absence of NAMPT to rule out off-target effects.

    • Consider using a direct assay that measures NMN production, for example, using LC-MS, to avoid potential artifacts from coupled reactions.

    • Vary the concentrations of substrates (nicotinamide and PRPP) as some activators show substrate-dependent effects.[8]

  • Possible Cause 2: Recombinant Protein Quality. The source, purity, and post-translational modifications of the recombinant NAMPT can affect its activity and interaction with small molecules.

  • Troubleshooting Tip:

    • Use highly purified and well-characterized recombinant NAMPT.

    • If possible, compare results using NAMPT from different suppliers.

    • Consider that bacterially expressed NAMPT may lack post-translational modifications present in mammalian cells that could be crucial for P7C3 interaction.

Issue 2: Difficulty detecting a direct interaction between P7C3 and NAMPT using biophysical methods (e.g., SPR, ITC, CETSA).

  • Possible Cause 1: Low Affinity or Transient Interaction. The interaction between P7C3 and NAMPT might be of low affinity or have fast on/off rates, making it challenging to detect with methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) which are more suited for higher-affinity interactions.[6]

  • Troubleshooting Tip:

    • For CETSA, optimize the heating gradient and duration to capture potentially subtle shifts in thermal stability.[14][15]

    • Employ methods better suited for detecting weak or transient interactions, such as photo-crosslinking with a P7C3-derived probe, as was done in the initial discovery.[1][4]

  • Possible Cause 2: Indirect Cellular Target. As suggested by some studies, P7C3 might not directly bind NAMPT in a stable manner within the cellular environment.[6]

  • Troubleshooting Tip:

    • Utilize CETSA coupled with mass spectrometry (CETSA-MS) to perform an unbiased screen for P7C3 targets and identify other proteins that are thermally stabilized by the compound.[6] This can help to reveal potential indirect mechanisms of action.

Quantitative Data Summary

Table 1: In Vitro NAMPT Activation by P7C3 Analogs

CompoundConcentration for ActivationFold Activation (approx.)Assay SystemReference
P7C3-A201 µM~1.5 - 2.0Purified human NAMPTWang et al., 2014
P7C3-S2431 µM~1.5Purified human NAMPTWang et al., 2014
P7C3-A20Not specifiedNo activation observedRecombinant NAMPTGardell et al., 2023
P7C3-A20Not specifiedNo binding detectedFluorescence PolarizationGardell et al., 2023

Table 2: Effect of P7C3 on Cellular NAD+ Levels

Cell LineTreatment ConditionP7C3 AnalogEffect on NAD+ LevelsReference
U2OSDoxorubicin-induced NAD+ depletionP7C3-A20Dose-dependent restoration of NAD+ levelsWang et al., 2014
A1A1H2O2-induced NAD+ depletionP7C3-A20Dose-dependently increased H2O2-depleted NAD+ levelsHaffof et al., 2017
U2OSDoxorubicin-induced NAD+ depletionP7C3-A20Replenishment of NAD+ levelsZiegler, 2022
Injured SCSpinal Cord InjuryP7C3Rescued the reduction in NAD+ levelsLi et al., 2017

Experimental Protocols

Protocol 1: In Vitro NAMPT Enzymatic Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methodologies.[9][12][13]

Principle: This is a coupled enzyme assay. NAMPT converts nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by NMNAT. Finally, in the presence of alcohol dehydrogenase (ADH) and ethanol (B145695), NAD+ is reduced to NADH, which is detected by its fluorescence (Excitation: 340 nm, Emission: 460 nm).

Materials:

  • Recombinant human NAMPT

  • NAMPT assay buffer

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • ATP

  • Recombinant NMNAT

  • Alcohol Dehydrogenase (ADH)

  • Ethanol

  • P7C3 analog (test compound) and vehicle (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 2X substrate mix containing NAM, PRPP, and ATP in NAMPT assay buffer.

  • Prepare a 2X coupling enzyme mix containing NMNAT, ADH, and ethanol in NAMPT assay buffer.

  • Add 25 µL of the NAMPT enzyme solution to each well of a 96-well plate.

  • Add 25 µL of the serially diluted P7C3 analog or vehicle control to the respective wells.

  • Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 50 µL of the 2X substrate mix and 2X coupling enzyme mix to all wells.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for P7C3-NAMPT Target Engagement

This protocol is based on the principles described by Molina et al. (2013) and its application in the study of P7C3.[6][14][15]

Principle: CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature. This change in thermal stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining by Western blotting.

Materials:

  • Cell line of interest (e.g., U2OS)

  • Cell culture medium

  • P7C3 analog and vehicle (DMSO)

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-NAMPT antibody

  • Anti-loading control antibody (e.g., GAPDH)

Procedure:

  • Seed cells and grow to 80-90% confluency.

  • Treat cells with the P7C3 analog or vehicle for a specified time (e.g., 1-4 hours).

  • Harvest cells, wash with PBS, and resuspend in lysis buffer.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble NAMPT in each sample by SDS-PAGE and Western blotting using an anti-NAMPT antibody.

  • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the P7C3-treated samples compared to the vehicle control indicates target engagement.

Visualizations

P7C3_NAMPT_Pathway cluster_0 NAD+ Salvage Pathway cluster_1 P7C3 Interaction cluster_2 Downstream Effects NAM Nicotinamide NAMPT NAMPT NAM->NAMPT PRPP NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT ATP NAD NAD+ NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs P7C3 P7C3 Debate Direct Activation? (Binding) P7C3->Debate Debate->NAMPT Neuroprotection Neuroprotection Sirtuins->Neuroprotection CETSA_Workflow start 1. Cell Culture treat 2. Treat with P7C3 or Vehicle start->treat harvest 3. Harvest Cells & Lyse treat->harvest heat 4. Heat Lysates (Temperature Gradient) harvest->heat centrifuge 5. Centrifuge to Pellet Aggregates heat->centrifuge collect 6. Collect Supernatant (Soluble Proteins) centrifuge->collect analyze 7. Western Blot for NAMPT collect->analyze plot 8. Plot Melting Curve analyze->plot end Target Engagement? plot->end Logical_Debate cluster_pro Evidence FOR Direct Activation cluster_con Evidence AGAINST Direct Activation pro1 Photo-crosslinking shows P7C3 binds NAMPT Debate P7C3 Directly Activates NAMPT? pro1->Debate pro2 P7C3 increases activity of purified NAMPT pro2->Debate pro3 P7C3 increases cellular NAD+ pro3->Debate con1 CETSA does not show stable binding in cells con2 No activation of recombinant NAMPT in some assays con3 No co-crystal structure of P7C3-NAMPT Debate->con1 Debate->con2 Debate->con3

References

P7C3 Technical Support Center: Overcoming Inconsistent Results in Neurogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing the P7C3 class of aminopropyl carbazole (B46965) compounds for neurogenesis studies. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure reproducible, reliable results.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may lead to inconsistent or unexpected outcomes in your P7C3-mediated neurogenesis experiments.

Issue 1: Low or No Neurogenic Effect Observed

Potential Cause Recommended Solution
Compound Insolubility or Instability P7C3 and its analogs have limited aqueous solubility. Ensure complete dissolution in a suitable solvent like DMSO before preparing your final working solution. Use fresh DMSO, as it can absorb moisture, which reduces solubility.[1] Prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] For in vivo studies, specific formulations using PEG300, Tween-80, or corn oil may be necessary to ensure bioavailability.[1][2][3]
Suboptimal Compound Concentration The effective concentration of P7C3 and its analogs can vary significantly between in vitro and in vivo models. Perform a dose-response study to determine the optimal concentration for your specific experimental setup. In vitro studies have used concentrations ranging from 0.1 µM to 100 µM.[3][4] For in vivo studies in mice, oral doses have ranged from 1 mg/kg to 40 mg/kg.[1][5][6]
Incorrect P7C3 Analog Selection Different P7C3 analogs exhibit varying potencies. P7C3-A20 and (-)-P7C3-S243 have been shown to have significantly greater neuroprotective efficacy than the parent compound P7C3.[5][7][8] Ensure you are using the most appropriate analog for your model system and desired outcome.
Timing and Duration of Treatment The window for effective P7C3 administration can be critical, especially in acute injury models. For instance, in some traumatic brain injury models, treatment initiation within 24-36 hours post-injury showed significant efficacy.[9] The duration of treatment is also important. In vivo neurogenesis assays often involve daily administration for at least one week.[6]
Cell Type or Animal Model Resistance The responsiveness to P7C3 may vary between different cell lines or animal strains. The primary mechanism of P7C3 is enhancing the survival of newborn neurons, not increasing proliferation.[5][10][11] Therefore, models with very low basal levels of neurogenesis may show a less pronounced effect.

Issue 2: Cytotoxicity Observed in Cell Cultures

Potential Cause Recommended Solution
High Compound Concentration While P7C3 is generally considered non-toxic at effective doses, high concentrations can induce cytotoxicity.[5][8][12] It is crucial to perform a toxicity assay to determine the maximum non-toxic concentration for your specific cell type. Studies in renal cell carcinoma have shown that high concentrations of P7C3 can suppress cell proliferation and promote apoptosis.[13]
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) used to dissolve P7C3 can be toxic to cells. Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).
Compound Purity Impurities in the P7C3 compound could contribute to cytotoxicity. Whenever possible, use high-purity, verified compounds from reputable suppliers.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of P7C3?

A1: P7C3 enhances neurogenesis primarily by increasing the survival rate of immature, newborn neurons rather than by stimulating cell proliferation.[5][10][11] It is believed to exert its neuroprotective effects by augmenting the activity of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[10][14] This leads to the restoration and maintenance of cellular NAD+ levels, which is crucial for various cellular functions and survival.[10][14]

Q2: How should I prepare and store P7C3 compounds?

A2: P7C3 and its analogs are soluble in DMSO.[1][15] It is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO. For long-term storage, aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.[1] For in vivo administration, specific formulations with agents like PEG300, Tween-80, and saline or corn oil may be required to ensure solubility and bioavailability.[1][2][3]

Q3: What are the differences between P7C3, P7C3-A20, and (-)-P7C3-S243?

A3: P7C3-A20 and (-)-P7C3-S243 are analogs of P7C3 that have been chemically optimized for improved potency and drug-like properties.[5][8] Both have demonstrated greater neuroprotective efficacy than the original P7C3 compound in various preclinical models of neurodegenerative diseases and injury.[5][7][8] The choice of analog may depend on the specific experimental model and desired therapeutic effect.

Q4: Can P7C3 be used in both in vitro and in vivo models?

A4: Yes, P7C3 and its analogs have been successfully used in a wide range of both in vitro and in vivo models. In vitro studies often utilize neuronal cell cultures to investigate mechanisms of neuroprotection.[10] In vivo studies have demonstrated the efficacy of P7C3 in rodent and non-human primate models of conditions such as traumatic brain injury, Parkinson's disease, ALS, and age-related cognitive decline.[5][16]

Q5: What are the typical effective concentrations and dosages for P7C3?

A5: The effective concentration can vary. For in vitro experiments, concentrations in the range of 0.1 µM to 10 µM have been reported to be effective.[4] For in vivo studies in mice, oral dosages typically range from 5 mg/kg to 40 mg/kg per day.[6] It is highly recommended to perform a dose-response study to determine the optimal concentration for your specific model and experimental conditions.

Experimental Protocols

In Vitro Neurogenesis Assay

  • Cell Plating: Plate primary neural stem cells or a suitable neurogenic cell line in a 96-well plate at a density optimized for your specific cell type.

  • Compound Preparation: Prepare a stock solution of P7C3 or its analog in DMSO. Further dilute the stock solution in your cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Replace the cell culture medium with the medium containing different concentrations of the P7C3 compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).

  • Neurogenesis Assessment: Assess neurogenesis using markers for neuronal differentiation (e.g., immunocytochemistry for Doublecortin (DCX) or NeuN) and cell survival (e.g., TUNEL assay for apoptosis).

  • Quantification: Quantify the number of differentiated neurons and apoptotic cells using fluorescence microscopy or a high-content imaging system.

In Vivo Neurogenesis Assessment in Mice

  • Animal Model: Use an appropriate mouse model for your study (e.g., wild-type mice for basal neurogenesis or a disease/injury model).

  • Compound Administration: Administer P7C3 or its analog at the desired dosage (e.g., 10 mg/kg) via oral gavage or intraperitoneal injection daily for a specified period (e.g., 7 days). A vehicle control group should be included.

  • BrdU Labeling: To label newly proliferating cells, administer Bromodeoxyuridine (BrdU) via intraperitoneal injection (e.g., 50 mg/kg) on specific days of the experiment.

  • Tissue Collection and Preparation: At the end of the treatment period, perfuse the animals and collect the brain tissue. Process the tissue for immunohistochemistry.

  • Immunohistochemistry: Stain brain sections for BrdU and neuronal markers (e.g., NeuN or DCX) to identify newly born neurons.

  • Stereological Quantification: Use stereological methods to quantify the number of BrdU-positive and double-labeled (BrdU+/NeuN+) cells in the dentate gyrus of the hippocampus.

Visualizations

P7C3_Signaling_Pathway P7C3 P7C3 NAMPT NAMPT P7C3->NAMPT Activates NAD NAD+ NAMPT->NAD Increases Synthesis CellSurvival Increased Neuronal Survival NAD->CellSurvival Apoptosis Inhibition of Apoptosis NAD->Apoptosis Neurogenesis Enhanced Neurogenesis CellSurvival->Neurogenesis Experimental_Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo vitro_start Plate Neural Stem Cells vitro_treat Treat with P7C3/Analog vitro_start->vitro_treat vitro_incubate Incubate vitro_treat->vitro_incubate vitro_assess Assess Neurogenesis (ICC, TUNEL) vitro_incubate->vitro_assess vitro_quantify Quantify Results vitro_assess->vitro_quantify vivo_start Select Animal Model vivo_admin Administer P7C3/Analog vivo_start->vivo_admin vivo_brdu BrdU Labeling vivo_admin->vivo_brdu vivo_collect Tissue Collection vivo_brdu->vivo_collect vivo_ihc Immunohistochemistry vivo_collect->vivo_ihc vivo_quantify Stereological Quantification vivo_ihc->vivo_quantify Troubleshooting_Tree start Inconsistent Results? q_effect Low/No Neurogenic Effect? start->q_effect Yes q_toxicity Cytotoxicity Observed? start->q_toxicity No solubility Check Solubility/ Stability q_effect->solubility Potential Cause concentration Optimize Concentration q_effect->concentration Potential Cause analog Verify Analog Choice q_effect->analog Potential Cause timing Review Treatment Timing/Duration q_effect->timing Potential Cause high_conc Reduce Concentration/ Perform Toxicity Assay q_toxicity->high_conc Potential Cause solvent_tox Check Solvent Concentration q_toxicity->solvent_tox Potential Cause purity Verify Compound Purity q_toxicity->purity Potential Cause

References

Troubleshooting dose-response variability with P7C3-S243 in TBI models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the neuroprotective compound P7C3-S243 in traumatic brain injury (TBI) models.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significant variability in the dose-response of P7C3-S243 in our TBI model. What are the potential causes?

A1: Dose-response variability with P7C3-S243 is a common challenge that can stem from several factors. Here are the key areas to investigate:

  • Timing of Administration: The therapeutic window for P7C3-S243 is critical. Studies have shown that while doses of 3 mg/kg/day and 30 mg/kg/day are effective when initiated 24 hours post-injury, only the 30 mg/kg/day dose showed efficacy when treatment was delayed to 36 hours.[1][2] No protective effect was observed when treatment was initiated 48 hours after the injury.[1][2][3]

  • TBI Model and Severity: The type and severity of the TBI model significantly impact outcomes. Blast-induced TBI models may result in more diffuse axonal injury compared to the more focal injury in fluid percussion or controlled cortical impact models.[4][5] The severity of the injury will directly influence the required therapeutic dose and the observable effect size. Ensure your injury model is consistent and well-characterized.

  • Route of Administration: Both intraperitoneal (i.p.) and oral (p.o.) administration of P7C3-S243 have been shown to be effective.[1][3] However, the pharmacokinetics may differ. Oral administration of the active enantiomer, (-)-P7C3-S243, has demonstrated efficacy in preserving memory at doses of 3, 10, and 30 mg/kg/day.[1] If you are switching between routes, you may need to re-optimize the dosage.

  • Compound Formulation and Stability: P7C3-S243 formulation should be prepared fresh for each experiment to avoid degradation. Ensure the vehicle used for dissolution is appropriate and consistent across all experimental groups. While P7C3 compounds have favorable pharmacokinetic properties, improper storage or handling can affect their stability and efficacy.[3]

  • Stereoisomer Purity: P7C3-S243 exists as enantiomers. The (-)-P7C3-S243 enantiomer is the more active form, while the (+)-P7C3-S243 enantiomer shows significantly lower neuroprotective efficacy.[1][6] Verifying the purity of your compound is crucial for consistent results.

Q2: What is the proposed mechanism of action for P7C3-S243 in TBI?

A2: The neuroprotective effects of P7C3-S243 are primarily attributed to its ability to enhance the activity of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[3][7] TBI can lead to a depletion of cellular NAD+ levels. By activating NAMPT, P7C3-S243 helps to restore and maintain these crucial energy stores.[3][8] This preservation of NAD+ is thought to protect against axonal degeneration and neuronal cell death, key pathologies in TBI.[1][7]

Q3: We are not observing the expected neuroprotective effects on axonal degeneration. What could be the issue?

A3: If you are not seeing the expected preservation of axonal integrity, consider the following:

  • Inappropriate Dosing: Very low doses of P7C3-S243 (e.g., 0.3 mg/kg/day) have been shown to be ineffective in preventing axonal degeneration and preserving synaptic plasticity.[1] Ensure your dose is within the therapeutic range (typically 3-30 mg/kg/day).

  • Timing of Assessment: Axonal degeneration is a progressive process. The time point at which you assess pathology is critical. Studies have shown significant axonal degeneration 12 days post-injury, which was prevented by P7C3-S243 treatment.[1][3]

  • Histological Techniques: Ensure your staining methods for detecting axonal degeneration (e.g., silver staining) are optimized and consistently applied across all tissue samples.

  • TBI Model Characteristics: The nature of axonal injury can vary between TBI models. Blast-induced TBI, for example, is known to cause widespread, diffuse axonal injury.[1]

Q4: Can P7C3-S243 improve cognitive and motor deficits in our TBI model?

A4: Yes, multiple studies have demonstrated that P7C3-S243 can ameliorate cognitive and motor deficits following TBI. Treatment with effective doses has been shown to:

  • Preserve hippocampal-dependent learning and memory.[1][3]

  • Improve motor coordination.[1]

  • Preserve synaptic plasticity (LTP and PPF), which is crucial for cognitive function.[1][9]

If you are not observing these functional improvements, revisit the points in Q1 regarding dose, timing, and model severity.

Data Presentation

Table 1: Dose-Response of P7C3-S243 on Cognitive Function (Barnes Maze) in a Blast-Induced TBI Model

Dose (mg/kg/day, i.p.)Treatment Initiation Post-TBIOutcome on Memory PreservationReference
0.324 hoursNo significant effect[1]
124 hoursPartial, not statistically significant[1]
324 hoursComplete protection[1][3]
1024 hoursComplete protection[1][3]
3024 hoursComplete protection[1][3]
336 hoursNo significant effect[1][2]
3036 hoursEfficacious[1][2]
Any48 hoursNo protective efficacy[1][2][3]

Table 2: Efficacy of Oral Administration of (-)-P7C3-S243 on Memory Preservation in a Blast-Induced TBI Model

Dose (mg/kg/day, p.o.)Treatment Initiation Post-TBIOutcome on Memory PreservationReference
324 hoursMemory preserved[1]
1024 hoursMemory preserved[1]
3024 hoursMemory preserved[1]

Experimental Protocols

Key Experiment: Evaluation of P7C3-S243 Efficacy in a Blast-Induced TBI Mouse Model

  • Animal Model: Male C57/Bl6 mice (12-14 weeks old).

  • TBI Induction: Anesthetized mice are placed in a blast chamber. A pressurized air system is used to rupture a membrane, generating a blast wave directed at the animal's head. Sham-injured animals are anesthetized but not exposed to the blast.

  • Compound Formulation and Administration:

    • P7C3-S243 is formulated as described in previous studies (Pieper et al., 2010).

    • For intraperitoneal (i.p.) injection, the desired total daily dose is divided and administered twice daily.

    • For oral administration (p.o.), the compound is administered once daily.

  • Treatment Groups:

    • Sham + Vehicle

    • TBI + Vehicle

    • TBI + P7C3-S243 (various doses, e.g., 0.3, 1, 3, 10, 30 mg/kg/day)

  • Treatment Schedule: Daily administration for 11 consecutive days, initiated at a specific time point post-TBI (e.g., 24, 36, or 48 hours).

  • Behavioral Testing (Barnes Maze):

    • Testing commences 7 days after injury.

    • The protocol involves training the mice to find an escape hole on a circular platform.

    • A probe test is conducted to assess spatial memory, measuring the time spent in the target quadrant and around the escape hole.

  • Histological Analysis:

    • At the end of the experiment (e.g., day 12), animals are perfused, and brains are collected.

    • Silver staining is used to visualize and quantify axonal degeneration in specific brain regions like the hippocampus and cerebellum.

  • Electrophysiology (Synaptic Plasticity):

    • Hippocampal slices are prepared to measure long-term potentiation (LTP) and paired-pulse facilitation (PPF) as indicators of synaptic function.

Visualizations

P7C3_S243_Signaling_Pathway TBI Traumatic Brain Injury NAD_depletion Decreased NAD+ Levels TBI->NAD_depletion Axonal_Degeneration Axonal Degeneration & Neuronal Cell Death NAD_depletion->Axonal_Degeneration P7C3 P7C3-S243 NAMPT NAMPT Activation P7C3->NAMPT NAD_salvage Enhanced NAD+ Salvage Pathway NAMPT->NAD_salvage NAD_salvage->NAD_depletion Inhibits Neuroprotection Neuroprotection & Improved Functional Recovery NAD_salvage->Neuroprotection Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Assessment Animal_Model Select TBI Model (e.g., Blast-induced) Group_Allocation Randomly Allocate Animals to Treatment Groups Animal_Model->Group_Allocation TBI_Induction Induce TBI Group_Allocation->TBI_Induction P7C3_Admin Administer P7C3-S243 or Vehicle (i.p. or p.o.) TBI_Induction->P7C3_Admin Behavioral Behavioral Testing (e.g., Barnes Maze) P7C3_Admin->Behavioral Histology Histological Analysis (e.g., Silver Staining) Behavioral->Histology Electrophysiology Electrophysiology (LTP/PPF) Histology->Electrophysiology

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Efficacy of (S)-P7C3-OMe and P7C3-A20

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Promising Neuroprotective Compounds

The P7C3 series of aminopropyl carbazole (B46965) compounds has emerged as a promising class of neuroprotective agents with potential therapeutic applications in a range of neurological disorders, including traumatic brain injury (TBI), stroke, and neurodegenerative diseases like Parkinson's and Alzheimer's disease. These compounds exert their effects by activating nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis. This action leads to increased intracellular NAD+ levels, a crucial molecule for neuronal survival and function. This guide provides a detailed comparison of the neuroprotective efficacy of two key analogs: (S)-P7C3-OMe and P7C3-A20, based on available experimental data.

At a Glance: Key Differences and Efficacy

While both this compound and P7C3-A20 belong to the same class of neuroprotective agents, the extent of their efficacy and the volume of supporting research differ significantly. P7C3-A20, a fluorinated analog of the parent compound P7C3, has been extensively studied and has demonstrated robust neuroprotective and proneurogenic effects across various preclinical models. In contrast, data on this compound is less abundant, and there is conflicting information regarding its most active stereoisomer.

One study on a structurally similar methoxy (B1213986) analog suggests that the (S)-enantiomer possesses activity comparable to the parent P7C3, while the (R)-enantiomer is largely inactive[1]. However, other sources describe the neuroprotective activities of the (R)-enantiomer of P7C3-OMe, implying its therapeutic potential[2]. This guide will proceed with the available information, acknowledging the need for further clarification on the stereospecific activity of P7C3-OMe.

Due to the wealth of quantitative data for P7C3-A20, this guide will focus on its demonstrated efficacy, with the understanding that this compound likely operates through a similar mechanism but with potentially different potency.

Mechanism of Action: The NAMPT-NAD+ Pathway

Both compounds share a common mechanism of action centered on the activation of NAMPT. This enzyme is pivotal in recycling nicotinamide to synthesize NAD+, a coenzyme essential for numerous cellular processes, including energy metabolism and DNA repair. In the context of neuronal injury, NAD+ levels are often depleted, leading to cellular dysfunction and death. By enhancing NAMPT activity, P7C3 compounds boost NAD+ levels, thereby promoting neuronal survival and resilience.

NAMPT-NAD+ Signaling Pathway cluster_0 P7C3 Compound Action cluster_1 Cellular Processes This compound / P7C3-A20 This compound / P7C3-A20 NAMPT NAMPT This compound / P7C3-A20->NAMPT activates NAD NAD+ NAMPT->NAD increases synthesis of Sirtuins Sirtuins NAD->Sirtuins activates PARPs PARPs NAD->PARPs activates Neuronal Survival Neuronal Survival Sirtuins->Neuronal Survival DNA Repair DNA Repair PARPs->DNA Repair Reduced Apoptosis Reduced Apoptosis Neuronal Survival->Reduced Apoptosis

P7C3 compounds activate NAMPT, boosting NAD+ levels and promoting neuronal survival.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the quantitative data from preclinical studies on P7C3-A20. Due to the limited availability of specific quantitative data for this compound, a direct numerical comparison is not feasible at this time.

Table 1: Efficacy of P7C3-A20 in a Rat Model of Traumatic Brain Injury (TBI)
ParameterVehicle ControlP7C3-A20 (10 mg/kg)Outcome
Contusion Volume HighSignificantly Reduced (>2-fold decrease)[1]Reduced brain damage
Neuronal Survival (Pericontusional Cortex) Significant Neuronal LossIncreased survival of NeuN-positive neurons[3][4]Neuroprotection
Neurogenesis (BrdU/NeuN double-labeled cells) Baseline IncreaseSignificantly Increased[3][4]Promotes neuronal repair
Sensorimotor Function DeficitsImproved Function[3]Functional recovery
Cognitive Function (Morris Water Maze) DeficitsImproved Performance[3]Functional recovery
Table 2: Efficacy of P7C3-A20 in a Rat Model of Ischemic Stroke
ParameterVehicle ControlP7C3-A20 (twice daily injections for 7 days)Outcome
Cortical and Hippocampal Atrophy Significant AtrophySignificantly Decreased[5][6]Reduced brain damage
Neurogenesis (Subventricular & Dentate Gyrus) Baseline IncreaseSignificantly Increased[5][6]Promotes neuronal repair
Sensorimotor Function (Cylinder & Grid-Walk Tasks) DeficitsSignificantly Better Performance[5][6][7]Functional recovery
Spatial Learning & Memory DeficitsSignificantly Better Performance[5][6][7]Functional recovery
Cortical NAD+ Levels Significantly ReducedRestored to Sham Levels[5][6]Biochemical recovery

Experimental Protocols

Traumatic Brain Injury (TBI) Model in Rats

A common experimental workflow for evaluating neuroprotective compounds in a TBI model is the fluid percussion injury (FPI) model.

TBI Experimental Workflow cluster_0 Pre-Injury cluster_1 Injury & Treatment cluster_2 Post-Injury Assessment Animal Acclimation Animal Acclimation Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimation->Baseline Behavioral Testing Anesthesia Anesthesia Baseline Behavioral Testing->Anesthesia Craniotomy Craniotomy Anesthesia->Craniotomy Fluid Percussion Injury Fluid Percussion Injury Craniotomy->Fluid Percussion Injury Compound Administration (e.g., P7C3-A20) Compound Administration (e.g., P7C3-A20) Fluid Percussion Injury->Compound Administration (e.g., P7C3-A20) Behavioral Testing (Motor & Cognitive) Behavioral Testing (Motor & Cognitive) Compound Administration (e.g., P7C3-A20)->Behavioral Testing (Motor & Cognitive) Histological Analysis (Lesion Volume, Neuronal Survival) Histological Analysis (Lesion Volume, Neuronal Survival) Behavioral Testing (Motor & Cognitive)->Histological Analysis (Lesion Volume, Neuronal Survival) Biochemical Analysis (e.g., NAD+ levels) Biochemical Analysis (e.g., NAD+ levels) Histological Analysis (Lesion Volume, Neuronal Survival)->Biochemical Analysis (e.g., NAD+ levels)

A typical workflow for assessing neuroprotective agents in a rodent TBI model.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are commonly used.

  • Injury Induction: A lateral fluid percussion injury is induced to create a combination of focal and diffuse brain injury. This involves a craniotomy followed by the application of a fluid pressure pulse to the dura.

  • Compound Administration: P7C3-A20 (e.g., 10 mg/kg) or a vehicle is typically administered intraperitoneally at a specific time point post-injury (e.g., 30 minutes) and then continued for a set duration (e.g., twice daily for 7 days)[3].

  • Behavioral Assessments: A battery of tests is used to evaluate sensorimotor and cognitive function at various time points post-injury. These may include the cylinder test for forelimb asymmetry and the Morris water maze for spatial learning and memory[3].

  • Histological and Biochemical Analyses: At the end of the study, brain tissue is collected for analysis. This includes measuring the contusion volume, quantifying neuronal survival (e.g., using NeuN staining), and assessing neurogenesis (e.g., using BrdU and DCX staining). NAD+ levels can also be measured to confirm the compound's mechanism of action[3][4].

Conclusion and Future Directions

The available evidence strongly supports the neuroprotective efficacy of P7C3-A20 in preclinical models of acute neurological injury. Its ability to reduce neuronal loss, promote neurogenesis, and improve functional outcomes makes it a compelling candidate for further drug development.

The neuroprotective potential of this compound is less characterized. The conflicting reports on its active enantiomer highlight a critical knowledge gap that needs to be addressed through further research. Direct, head-to-head comparative studies of this compound and P7C3-A20 under identical experimental conditions are necessary to definitively determine their relative potencies and therapeutic potential.

For researchers and drug development professionals, P7C3-A20 represents a well-validated lead compound. Future investigations could focus on optimizing its pharmacokinetic properties, exploring its efficacy in a wider range of neurodegenerative models, and ultimately, translating these promising preclinical findings into clinical applications. For this compound, foundational studies to clarify its stereospecific activity and to quantify its neuroprotective efficacy are essential next steps.

References

A Comparative Analysis of (-)-P7C3-S243 and Other P7C3 Analogs in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals on the Efficacy and Mechanisms of the P7C3 Class of Neuroprotective Compounds

The P7C3 series of aminopropyl carbazole (B46965) compounds has emerged as a promising class of neuroprotective agents with demonstrated efficacy in a variety of preclinical models of neurodegenerative diseases and neuronal injury.[1][2] These compounds are noted for their ability to promote neuronal survival and enhance neurogenesis.[3][4] This guide provides a detailed comparison of the efficacy of the highly active enantiomer, (-)-P7C3-S243, against other P7C3 analogs, with a focus on supporting experimental data, detailed methodologies, and the underlying mechanism of action.

Mechanism of Action: Activating the NAD+ Salvage Pathway

The neuroprotective effects of the P7C3 compounds are attributed to their ability to activate nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the cellular NAD+ salvage pathway.[5][6] By enhancing NAMPT activity, P7C3 analogs boost the levels of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair.[3][7] This mechanism is particularly relevant in neurological injury and disease, where NAD+ levels are often depleted. Active P7C3 variants have been shown to restore intracellular NAD+ levels, thereby protecting neurons from a range of toxic insults.[5]

Below is a diagram illustrating the signaling pathway through which P7C3 compounds exert their neuroprotective effects.

P7C3_Signaling_Pathway cluster_0 Cellular Environment P7C3_Analogs (-)-P7C3-S243 & Other Active Analogs NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) P7C3_Analogs->NAMPT Activates NMN NMN (Nicotinamide Mononucleotide) NAMPT->NMN Catalyzes Nicotinamide Nicotinamide Nicotinamide->NAMPT Substrate NAD NAD+ (Nicotinamide Adenine Dinucleotide) NMN->NAD Precursor Neuroprotection Neuroprotection (Neuronal Survival, Axon Integrity) NAD->Neuroprotection Promotes

P7C3 compounds activate NAMPT to increase NAD+ levels, leading to neuroprotection.

Efficacy Comparison: (-)-P7C3-S243 vs. Other Analogs

Extensive research has focused on optimizing the original P7C3 compound, leading to the development of more potent analogs such as P7C3-A20 and the stereoisomers of P7C3-S243.[1][8]

In Vitro Efficacy

A key in vitro assay used to assess the efficacy of P7C3 compounds is the doxorubicin-induced cytotoxicity assay. Doxorubicin is a toxin that depletes intracellular NAD+ levels, leading to cell death.[5] The ability of P7C3 analogs to protect cells from doxorubicin-induced toxicity is a direct measure of their capacity to activate the NAMPT pathway.[5]

CompoundAssayModelKey FindingReference
(-)-P7C3-S243 Doxorubicin-induced toxicityCultured U2OS cellsSuperior protection compared to its enantiomer, (+)-P7C3-S243.[5]
(+)-P7C3-S243 Doxorubicin-induced toxicityCultured U2OS cellsSignificantly less active in protecting cells compared to (-)-P7C3-S243.[5]
P7C3-A20 Doxorubicin-induced toxicityCultured U2OS cellsDose-dependently protects cells from doxorubicin-induced toxicity.[5]
(-)-P7C3-S243 NAMPT Enzyme ActivationPurified recombinant NAMPTMore potent activator of NAMPT compared to the racemic mix and (+)-P7C3-S243.[5]
P7C3-A20 NAD+ Level RestorationDoxorubicin-treated cellsFacilitates the replenishment of cellular NAD+ levels.[5]
In Vivo Efficacy

The neuroprotective and proneurogenic properties of P7C3 analogs have been validated in numerous animal models of neurological disorders.

CompoundModelKey Efficacy MeasuresKey FindingReference
(-)-P7C3-S243 Traumatic Brain Injury (TBI) - Blast-inducedBarnes maze (memory), Axonal degeneration (histology)Dose-dependently preserved memory and blocked axonal degeneration. The (+)-enantiomer showed no efficacy at the same dose.[9][10]
P7C3-A20 Traumatic Brain Injury (TBI) - Controlled Cortical ImpactContusion volume, Neuronal survival (NeuN staining), Morris water maze (cognition)Reduced contusion volume, preserved neurons, and improved cognitive function.[4][11]
(-)-P7C3-S243 Parkinson's Disease - MPTP modelDopaminergic neuron survival (TH+ cells)Nearly complete rescue of dopaminergic neurons at 5 mg/kg/day. The (+)-enantiomer was not protective.[1]
P7C3-A20 Parkinson's Disease - MPTP modelDopaminergic neuron survival (TH+ cells)Significantly protected dopaminergic neurons from MPTP-induced toxicity.[1]
P7C3-A20 Amyotrophic Lateral Sclerosis (ALS) - SOD1 G93A modelSpinal motor neuron densityHigher density of spinal motor neurons compared to vehicle-treated animals.[1]
P7C3-A20 Ischemic Stroke - tMCAO modelInfarct volume, Neurological functionReduced brain atrophy and improved sensorimotor and cognitive function.[12]
(-)-P7C3-S243 Alzheimer's Disease - TgF344-AD rat modelCognitive and depressive-like behaviorsProtected against cognitive deficits and depressive-like behavior in aging rats.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of P7C3 compounds.

Doxorubicin-Induced Cytotoxicity Assay

This in vitro assay assesses the ability of P7C3 compounds to protect cells from NAD+ depletion-induced cell death.

Doxorubicin_Assay_Workflow cluster_0 Experimental Workflow Cell_Culture 1. Culture U2OS cells in 96-well plates Pre_treatment 2. Pre-treat cells with P7C3 analog (e.g., 5µM) Cell_Culture->Pre_treatment Doxorubicin 3. Add Doxorubicin (various concentrations) Pre_treatment->Doxorubicin Incubation 4. Incubate for 72 hours Doxorubicin->Incubation Viability_Assay 5. Assess cell viability (e.g., MTT assay) Incubation->Viability_Assay Data_Analysis 6. Analyze data and calculate cell survival rates Viability_Assay->Data_Analysis

Workflow for the doxorubicin-induced cytotoxicity assay.

Protocol Details:

  • Cell Seeding: Human osteosarcoma (U2OS) cells are seeded in 96-well plates and allowed to adhere.

  • Compound Administration: Cells are pre-treated with the P7C3 analog for 2 hours.[5]

  • Toxin Exposure: Doxorubicin is added to the wells at varying concentrations.[5]

  • Incubation: The plates are incubated for 72 hours.[5]

  • Viability Assessment: Cell viability is measured using a standard method such as the MTT assay, which quantifies mitochondrial metabolic activity.[12][14]

In Vivo Neurogenesis Assay

This assay evaluates the proneurogenic effects of P7C3 compounds in living animals.

Protocol Details:

  • Animal Model: Adult mice are used for this assay.

  • Compound Administration: P7C3 analogs are administered daily via intraperitoneal (IP) injection or oral gavage for a specified period (e.g., 7 days).[1]

  • BrdU Labeling: To label newly born cells, the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is administered to the animals.[9]

  • Tissue Processing: After the treatment period, the animals are euthanized, and their brains are collected, fixed, and sectioned.

  • Immunohistochemistry: Brain sections are stained for BrdU and neuronal markers (e.g., NeuN) to identify newly formed neurons.[4]

  • Quantification: The number of BrdU-positive and double-labeled (BrdU+/NeuN+) cells in the dentate gyrus of the hippocampus is quantified using stereological methods.[4]

Traumatic Brain Injury (TBI) Model

The efficacy of P7C3 compounds in a TBI model is assessed through a combination of behavioral, histological, and electrophysiological analyses.

Protocol Details:

  • Injury Induction: A controlled cortical impact or blast-induced injury is induced in anesthetized rodents.[4][10]

  • Compound Administration: Treatment with the P7C3 analog is initiated at a specific time point post-injury (e.g., 24 hours) and continued daily.[9]

  • Behavioral Testing: A battery of behavioral tests is conducted to assess cognitive and motor function, such as the Barnes maze for spatial learning and memory.[9]

  • Histological Analysis: Brain tissue is analyzed for neuronal loss, axonal degeneration (e.g., using silver staining), and neuroinflammation.[9]

  • Electrophysiology: In some studies, hippocampal slices are prepared to measure synaptic plasticity, such as long-term potentiation (LTP).[4]

Summary and Conclusion

The available data strongly indicate that (-)-P7C3-S243 is a highly potent neuroprotective agent, consistently demonstrating superior efficacy compared to its enantiomer, (+)-P7C3-S243, and comparable or, in some contexts, potentially enhanced activity over P7C3-A20. The neuroprotective and proneurogenic effects of these compounds are robustly supported by a body of in vitro and in vivo evidence across multiple models of neurological disease and injury. Their mechanism of action, through the activation of NAMPT and enhancement of the NAD+ salvage pathway, provides a clear biochemical basis for their therapeutic potential. For researchers in the field of neurotherapeutics, (-)-P7C3-S243 represents a lead compound for further investigation and development. The detailed experimental protocols provided herein should facilitate the continued exploration of this promising class of molecules.

References

A Comparative Guide to NAMPT Activators: (S)-P7C3-OMe and SBI-797812

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic strategies aimed at combating age-related and neurodegenerative diseases, the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) has emerged as a promising approach. NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular metabolism and signaling. This guide provides an objective comparison of two distinct NAMPT activators: the P7C3 class of compounds, with a focus on its methoxy (B1213986) derivative (P7C3-OMe), and the novel small molecule SBI-797812. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, supporting experimental data, and relevant protocols.

Overview and Mechanism of Action

(S)-P7C3-OMe belongs to the P7C3 series of aminopropyl carbazole (B46965) compounds, which were initially identified through an in vivo screen for agents that enhance hippocampal neurogenesis.[1][2] The neuroprotective and proneurogenic effects of the P7C3 class are attributed to their ability to activate NAMPT, thereby increasing intracellular NAD+ levels.[3][4][5] It is important to note that studies have indicated the (R)-enantiomer of P7C3-OMe is the more active form.[3] While the P7C3 class of compounds has demonstrated neuroprotective effects in various animal models, some studies have reported a lack of direct binding and activation of recombinant NAMPT in certain in vitro assays, suggesting a potentially complex mechanism of action.[6][7][8]

SBI-797812 is a potent and selective small molecule activator of NAMPT identified through a high-throughput screen.[9][10] Its mechanism is well-defined, acting as a "super catalyst" for NAMPT through multiple actions.[9][10][11][12] SBI-797812 increases NAMPT's affinity for its co-substrate ATP, stabilizes the phosphorylated enzyme intermediate, promotes the consumption of the pyrophosphate by-product, and alleviates feedback inhibition by NAD+.[10][11][12] This multifaceted mechanism leads to a significant increase in the production of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[10]

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of the P7C3 class of compounds and SBI-797812. It is important to consider that direct head-to-head comparisons under identical experimental conditions are limited, and the data is compiled from various independent studies.

Table 1: In Vitro Efficacy of NAMPT Activators

Compound/ClassTargetAssay TypeEC50 (µM)Maximal Activation (Fold Change)Cell Line / ConditionsReference
SBI-797812 Human NAMPTNMN Production0.37 ± 0.062.1Purified enzyme[10]
P7C3-A20 *Human NAMPTCoupled Enzyme Assay-Dose-dependent increasePurified enzyme[4]

*P7C3-A20 is a more potent analog of P7C3 and is often used in studies representing the P7C3 class.

Table 2: Effects of NAMPT Activators on Intracellular NMN and NAD+ Levels

CompoundCell LineTreatmentNMN Increase (Fold Change)NAD+ Increase (Fold Change)Reference
SBI-797812 A54910 µM for 4 hours17.42.2[9]
P7C3-A20 *U2OS1 µM for 6 hours (post-doxorubicin)Dose-dependent increaseDose-dependent increase[4]

*P7C3-A20 demonstrated the ability to restore NAD+ levels in cells depleted of NAD+ by doxorubicin (B1662922) treatment.[4]

Table 3: In Vivo Effects of NAMPT Activators on Tissue NAD+ Levels

CompoundAnimal ModelDose and RouteTissueNAD+ Increase (Fold Change)Reference
SBI-797812 Mouse20 mg/kg, i.p. (4 hours)Liver~1.3[9]
P7C3 Aged Rat40 mg/kg, p.o.BrainNot directly quantified, but neurogenesis and cognitive function were enhanced[13]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

NAMPT_Activation_Pathway cluster_cell Cell cluster_activators NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN ATP NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Cellular_Processes DNA Repair, Gene Silencing, Metabolism Sirtuins->Cellular_Processes PARPs->Cellular_Processes P7C3 This compound P7C3->NAMPT Activates SBI SBI-797812 SBI->NAMPT Activates

Caption: The NAD+ salvage pathway activated by this compound and SBI-797812.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Assay NAMPT Activity Assay (Colorimetric/Fluorometric) Cell_Culture Cell Culture Treatment (e.g., A549, U2OS) Animal_Model Animal Model of Disease (e.g., Neurodegeneration, Aging) Assay->Animal_Model Progression of Study NAD_Measurement Intracellular NAD+/NMN Measurement (LC-MS/MS or Enzymatic Assay) Cell_Culture->NAD_Measurement Dosing Compound Administration (this compound or SBI-797812) Animal_Model->Dosing Tissue_Analysis Tissue Collection and NAD+ Measurement Dosing->Tissue_Analysis Behavioral_Tests Behavioral and Functional Assessments Dosing->Behavioral_Tests

Caption: General experimental workflow for evaluating NAMPT activators.

Experimental Protocols

In Vitro NAMPT Activity Assay (Fluorometric)

This protocol is a coupled enzymatic assay to measure the production of NMN, which is subsequently converted to NAD and then to a fluorescent product.

Materials:

  • Purified recombinant human NAMPT enzyme

  • This compound or SBI-797812

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Adenosine triphosphate (ATP)

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol (B145695)

  • Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds (this compound or SBI-797812) in assay buffer.

  • In a 96-well plate, add the NAMPT enzyme to each well.

  • Add the compound dilutions or vehicle control to the respective wells.

  • Prepare a substrate mix containing NAM, PRPP, and ATP in the assay buffer.

  • Prepare a coupling enzyme mix containing NMNAT, ADH, and ethanol in the assay buffer.

  • Initiate the reaction by adding the substrate mix and coupling enzyme mix to all wells.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence (Excitation ~340 nm, Emission ~460 nm) at multiple time points to determine the reaction velocity.

  • Plot the reaction rate against the compound concentration to determine the EC50.

Measurement of Intracellular NAD+ Levels (LC-MS/MS)

This protocol provides a highly specific and sensitive method for the absolute quantification of intracellular NAD+.[14]

Materials:

  • Cultured cells (e.g., A549, U2OS)

  • This compound or SBI-797812

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent (e.g., 80% methanol), ice-cold

  • LC-MS/MS system

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with the desired concentrations of this compound, SBI-797812, or vehicle control for the specified duration.

  • After treatment, wash the cells with ice-cold PBS.

  • Add ice-cold extraction solvent to the cell pellet to precipitate proteins.

  • Vortex vigorously and incubate on ice.

  • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of NAD+.

  • Normalize the NAD+ concentration to the protein concentration of the cell lysate or the initial cell number.

Conclusion

Both the P7C3 class of compounds and SBI-797812 function as activators of the NAMPT enzyme, representing a promising strategy for boosting NAD+ levels. SBI-797812 has a well-elucidated, multi-faceted mechanism of action that turns NAMPT into a more efficient enzyme.[10][11][12] The P7C3 compounds, including this compound, have demonstrated robust neuroprotective effects in a variety of in vivo models, although their direct interaction with NAMPT may be more complex and warrants further investigation.[1][2][4][7]

The choice between these compounds for research or therapeutic development will depend on the specific context of the study. SBI-797812 offers a tool for direct and potent activation of NAMPT in vitro and in vivo. The P7C3 series, with its extensive in vivo data on neuroprotection, provides a valuable platform for studying the therapeutic effects of NAD+ augmentation in models of neurological diseases.[15][16][17][18] Further head-to-head comparative studies are necessary to fully delineate the relative potency, efficacy, and therapeutic potential of these two classes of NAMPT activators.

References

A Comparative Analysis of (S)-P7C3-OMe and NSI-189 on Neurogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent neurogenic compounds, (S)-P7C3-OMe and NSI-189. The information presented herein is intended for an audience with a background in neuroscience, pharmacology, and drug development, aiming to provide a clear, data-driven comparison to inform research and development decisions.

Executive Summary

This compound and NSI-189 are two investigational small molecules that have garnered significant interest for their potential to stimulate neurogenesis, a process critical for learning, memory, and mood regulation. While both compounds promote the formation of new neurons, they do so through distinct mechanisms, leading to different cellular and physiological outcomes.

NSI-189, a benzylpiperazine-aminopyridine derivative, primarily enhances the proliferation of neural stem and progenitor cells in the hippocampus. In contrast, the P7C3 class of compounds, including this compound, are neuroprotective agents that promote the survival of newborn neurons by activating the NAD⁺ salvage pathway. Preclinical evidence suggests that the survival-promoting mechanism of P7C3 analogs may lead to a greater net increase in hippocampal neurogenesis compared to the pro-proliferative effects of NSI-189.

This guide will delve into the mechanisms of action, present available quantitative data from comparative studies, detail relevant experimental protocols, and provide visual representations of the signaling pathways and experimental workflows.

Mechanism of Action

The fundamental difference between this compound and NSI-189 lies in their molecular targets and the subsequent signaling cascades they initiate.

This compound: Enhancing Neuronal Survival via the NAMPT-NAD⁺ Pathway

The neuroprotective and proneurogenic effects of the P7C3 class of compounds are attributed to their activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the cellular NAD⁺ salvage pathway.[1] By enhancing NAMPT activity, P7C3 compounds boost intracellular levels of nicotinamide adenine (B156593) dinucleotide (NAD⁺), a critical coenzyme for cellular energy metabolism and redox reactions.[2] This enhancement of the NAD⁺ pool is believed to protect newborn neurons from apoptosis, thereby increasing their survival rate and contributing to a net increase in neurogenesis.[3][4] The activity of P7C3 compounds has been shown to reside predominantly in one enantiomer, and for P7C3-OMe, the R-enantiomer was found to retain the majority of proneurogenic activity.[5]

P7C3_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm P7C3 This compound NAMPT NAMPT NAM Nicotinamide (NAM) NMN NMN NAD NAD⁺ Apoptosis Apoptosis Neuron_Survival Neuronal Survival

NSI-189: Promoting Neuronal Proliferation via Putative TrkB/Akt Signaling

NSI-189 is an experimental drug that was developed for major depressive disorder and has been shown to stimulate neurogenesis in the hippocampus.[6] Unlike P7C3 compounds, NSI-189 appears to exert its effects primarily by increasing the proliferation of neural stem cells.[3] Preclinical studies have shown that NSI-189 can increase hippocampal volume and enhance synaptic plasticity. The precise molecular target of NSI-189 remains to be fully elucidated, but its effects have been associated with the activation of the Tropomyosin receptor kinase B (TrkB) and Akt signaling pathways. Furthermore, NSI-189 has been shown to upregulate the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and stem cell factor (SCF).

NSI189_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm NSI189 NSI-189 TrkB TrkB Receptor PI3K PI3K Akt Akt mTOR mTOR Cell_Proliferation Cell Proliferation Synaptic_Plasticity Synaptic Plasticity BDNF_SCF BDNF/SCF ↑

Comparative Efficacy in Neurogenesis: A Data-Driven Overview

A key study directly compared the effects of a potent P7C3 analog, P7C3-A20, with NSI-189 on hippocampal neurogenesis in mice. This study utilized 5-bromo-2'-deoxyuridine (B1667946) (BrdU) labeling to distinguish between cell proliferation and survival. The results highlight the distinct mechanisms and differential efficacy of these two compounds.

Table 1: Comparative Effects of P7C3-A20 and NSI-189 on Hippocampal Neurogenesis in Mice

ParameterVehicleP7C3-A20 (10 mg/kg/day)NSI-189 (10 mg/kg/day)
Neural Precursor Cell Proliferation (BrdU+ cells/mm³ at 1 hr post-injection)BaselineNo significant increase~70% increase
Newborn Neuron Survival (BrdU+ cells/mm³ at 15 days post-injection)Baseline~3-fold increaseMinor, non-significant trend towards increase
Net Magnitude of Neurogenesis BaselineStatistically significant increaseNon-significant dose-dependent increase

Data summarized from Walker et al. (2015). The study used P7C3-A20, a close and highly active analog of this compound. Direct comparative data for this compound was not available.

These findings demonstrate that while NSI-189 is effective at stimulating the birth of new neurons, P7C3-A20 is more effective at ensuring the long-term survival of these newly formed neurons, leading to a greater overall increase in the number of mature neurons.[3]

Detailed Experimental Protocols

To facilitate the replication and further investigation of the effects of this compound and NSI-189, this section provides detailed methodologies for key experiments.

In Vivo Neurogenesis Assay (BrdU Labeling)

This protocol is used to assess the proliferation and survival of newborn cells in the hippocampus of mice.

BrdU_Workflow cluster_0 Experimental Workflow start Acclimatize Mice treatment Daily Compound Administration (this compound or NSI-189) brdu_pulse BrdU Injection (e.g., 50-100 mg/kg, i.p.)

Materials:

  • This compound or NSI-189

  • 5-bromo-2'-deoxyuridine (BrdU)

  • Vehicle solution (e.g., DMSO, saline)

  • Adult mice (e.g., C57BL/6)

  • Standard laboratory equipment for injections, perfusion, and tissue processing.

  • Antibodies: anti-BrdU, anti-NeuN (for neuronal co-labeling)

  • Fluorescent secondary antibodies

  • Microscope for imaging

Procedure:

  • Animal Acclimatization: Acclimatize adult mice to the housing conditions for at least one week prior to the experiment.

  • Compound Administration: Administer this compound, NSI-189, or vehicle daily via the desired route (e.g., intraperitoneal injection, oral gavage) at the chosen dose.

  • BrdU Labeling:

    • For Proliferation: On a designated day of treatment, administer a single dose of BrdU (e.g., 50-100 mg/kg, i.p.).[3]

    • For Survival: Administer BrdU daily for a set number of days (e.g., 1-5 days) concurrently with the compound treatment.

  • Tissue Collection:

    • For Proliferation: Perfuse the animals 2 to 24 hours after the final BrdU injection.

    • For Survival: Continue compound administration for the desired duration (e.g., 15-28 days) after the last BrdU injection before perfusion.

  • Immunohistochemistry:

    • Section the brain tissue and perform immunohistochemical staining for BrdU.

    • For survival analysis, co-label with a mature neuronal marker such as NeuN to confirm the phenotype of the surviving BrdU-positive cells.

  • Quantification: Use stereological methods to quantify the number of BrdU-positive and BrdU+/NeuN+ cells in the dentate gyrus of the hippocampus.

Unpredictable Chronic Mild Stress (UCMS) Model

This model is used to induce a depressive-like phenotype in rodents, which is often associated with reduced neurogenesis.

Materials:

  • Rodent cages and appropriate housing

  • Various stressors (see procedure)

  • Sucrose (B13894) solution (for anhedonia assessment)

Procedure:

  • Baseline Measurement: Before initiating the stress protocol, assess baseline behaviors, such as sucrose preference, to establish a control.

  • Stressor Application: For a period of several weeks (e.g., 4-8 weeks), expose the animals to a series of mild, unpredictable stressors on a daily basis. Stressors may include:

    • Cage tilt (45 degrees)

    • Wet bedding

    • Reversed light/dark cycle

    • Social isolation or crowding

    • Forced swim in cool water

    • Restraint stress

  • Behavioral Assessment: Periodically assess for depressive-like behaviors, such as anhedonia (reduced sucrose preference), to confirm the induction of the desired phenotype.

  • Compound Treatment: this compound or NSI-189 can be administered before, during, or after the stress protocol to evaluate their preventative or therapeutic effects on neurogenesis and behavior.

Concluding Remarks

The comparative analysis of this compound and NSI-189 reveals two distinct yet compelling strategies for promoting neurogenesis. NSI-189's pro-proliferative action presents a direct method for increasing the pool of new neurons, while the P7C3 family's approach of enhancing the survival of these nascent cells offers a potentially more efficient path to augmenting the net magnitude of neurogenesis.

The choice between these compounds for research or therapeutic development will depend on the specific application and desired outcome. For conditions characterized by a deficit in neural stem cell proliferation, NSI-189 may be of particular interest. Conversely, in contexts where the survival of newly generated neurons is compromised, such as in certain neurodegenerative diseases or following brain injury, the neuroprotective mechanism of this compound could prove more beneficial.

Further research, including head-to-head comparative studies with the specific this compound analog and elucidation of the definitive molecular target of NSI-189, is warranted to fully understand the therapeutic potential of these promising neurogenic agents.

References

Validating Neuroprotective Effects: A Comparative Analysis of P7C3 Compounds and Alternatives in Non-Human Primates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neuroprotective compound P7C3-A20 and alternative agents, Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Cerebral Dopamine (B1211576) Neurotrophic Factor (CDNF), in non-human primate models. The data presented is compiled from preclinical studies and aims to offer a clear, data-driven comparison of their efficacy, mechanisms of action, and experimental protocols.

The quest for effective neuroprotective therapies for debilitating neurological disorders is a paramount challenge in modern medicine. The aminopropyl carbazole (B46965) compound P7C3 has emerged as a promising candidate, demonstrating potent neuroprotective effects in various rodent models of neurodegeneration.[1][2] A critical step in the translational pipeline is the validation of these findings in non-human primates, whose neuroanatomy and physiology more closely resemble that of humans. This guide delves into the pivotal study validating P7C3-A20 in rhesus monkeys and contrasts its performance with that of GDNF and CDNF, two other neurotrophic factors investigated in primate models of neurodegenerative disease.

Performance Comparison of Neuroprotective Compounds

The following tables summarize the quantitative outcomes from key non-human primate studies. It is important to note that the experimental models and endpoints differ, reflecting the distinct mechanisms and therapeutic targets of each compound. P7C3-A20 was evaluated for its ability to promote the survival of newborn neurons in the hippocampus of healthy, aged monkeys, a measure relevant to age-related cognitive decline and certain psychiatric disorders. In contrast, GDNF and CDNF were assessed in primate models of Parkinson's disease, focusing on the rescue of dopaminergic neurons.

Compound Primate Model Key Efficacy Endpoint Vehicle/Control Group Treatment Group Percentage Improvement Reference
P7C3-A20 Rhesus Monkey (Aged)Mean number of BrdU+ cells in the dentate gyrus1095 ± 3683275 ± 1847~199% increase in neuronal survival[3]
GDNF (lenti-GDNF) Rhesus Monkey (MPTP-induced Parkinson's)Tyrosine Hydroxylase (TH) immunoreactive neurons in the substantia nigraData not directly comparable (lesioned vs. unlesioned hemisphere)Complete prevention of nigrostriatal degenerationN/A (preventative effect)[4]
CDNF Marmoset Monkey (6-OHDA-induced Parkinson's)Dopamine Transporter (DAT) Binding Activity (SPECT imaging)Pre-treatment levelsSignificant increase post-treatmentStatistically significant increase (p=0.023)[5][6]
Compound Primate Model Functional Outcome Vehicle/Control Group Treatment Group Key Finding Reference
P7C3-A20 Rhesus Monkey (Aged)Not explicitly tested in this studyN/AN/AWell-tolerated with no adverse effects observed over 38 weeks of daily oral administration.[3][3]
GDNF (lenti-GDNF) Rhesus Monkey (MPTP-induced Parkinson's)Motor skill performance (hand-reach task)Significant deficitsReversal of motor deficitsLentiviral delivery of GDNF reversed functional impairments.[4][4]
CDNF Marmoset Monkey (6-OHDA-induced Parkinson's)Not explicitly tested in this studyN/AN/AIncreased DAT binding suggests potential for functional recovery.[5][6][5][6]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of P7C3, GDNF, and CDNF are mediated by distinct signaling pathways. Understanding these mechanisms is crucial for identifying appropriate therapeutic targets and potential combination strategies.

P7C3 Signaling Pathway

P7C3 compounds exert their neuroprotective effects by activating nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[7][1] This leads to an increase in cellular NAD+ levels, which is critical for neuronal survival and function.

P7C3_Pathway P7C3 P7C3 Compounds NAMPT NAMPT P7C3->NAMPT Activates NAD NAD+ Levels NAMPT->NAD Increases Neuroprotection Neuronal Survival (Neuroprotection) NAD->Neuroprotection Promotes

P7C3's mechanism of action.
GDNF Signaling Pathway

GDNF signals through a receptor complex consisting of GFRα1 and the RET proto-oncogene.[3][8][9] Activation of this complex triggers downstream signaling cascades, including the MAPK and Akt pathways, which are crucial for neuronal survival, differentiation, and neurite outgrowth.

GDNF_Pathway GDNF GDNF GFRa1 GFRα1 GDNF->GFRa1 Binds RET RET Receptor GFRa1->RET Activates Downstream Downstream Signaling (MAPK, Akt) RET->Downstream Neuroprotection Neuronal Survival & Growth Downstream->Neuroprotection Promotes

GDNF's primary signaling cascade.
CDNF Signaling Pathway

Unlike traditional neurotrophic factors, CDNF is localized to the endoplasmic reticulum (ER) and its primary role is to modulate the unfolded protein response (UPR) and reduce ER stress.[10][11][12][13] By alleviating ER stress, CDNF promotes cell survival and suppresses inflammation and apoptosis.

CDNF_Pathway ER_Stress ER Stress (Unfolded Proteins) CDNF CDNF ER_Stress->CDNF Induces UPR Unfolded Protein Response (UPR) CDNF->UPR Modulates Neuroprotection Neuronal Survival (Reduced Apoptosis) UPR->Neuroprotection Promotes

CDNF's role in ER stress modulation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following provides a summary of the key experimental protocols used in the non-human primate studies for P7C3-A20, GDNF, and CDNF.

P7C3-A20 Neuroprotection Study in Rhesus Monkeys
  • Animals: Adult male rhesus monkeys (Macaca mulatta).

  • Drug Administration: P7C3-A20 was administered orally at a dose of 10 mg/kg daily for 38 weeks. The control group received a vehicle.[3]

  • Neurogenesis Labeling: To label newborn cells, monkeys received weekly intramuscular injections of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) at a dose of 35 mg/kg for 10 weeks.[3]

  • Tissue Processing and Analysis: Twenty-seven weeks after the final BrdU injection, animals were euthanized, and brain tissue was collected. The brains were cryoprotected and sectioned. Immunohistochemistry was performed to detect BrdU-positive cells in the dentate gyrus of the hippocampus. Unbiased stereology was used to quantify the number of BrdU+ cells.[3]

GDNF Gene Therapy Study in a Rhesus Monkey Model of Parkinson's Disease
  • Animal Model: Parkinson's disease was induced in young adult rhesus monkeys by unilateral intracarotid artery infusion of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[4]

  • Gene Delivery: A lentiviral vector encoding human GDNF (lenti-GDNF) or a control vector (lenti-LacZ) was injected stereotactically into the striatum and substantia nigra one week after MPTP administration.[4]

  • Behavioral Assessment: Motor function was assessed using a hand-reach task to measure fine motor skills.

  • Post-mortem Analysis: Animals were euthanized at various time points. Brain tissue was processed for immunohistochemistry to visualize tyrosine hydroxylase (TH)-positive neurons, a marker for dopaminergic neurons, in the substantia nigra and striatum.

CDNF Protein Infusion Study in a Marmoset Monkey Model of Parkinson's Disease
  • Animal Model: A unilateral lesion of the nigrostriatal pathway was created in adult common marmosets (Callithrix jacchus) by stereotactic injection of 6-hydroxydopamine (6-OHDA) into the caudate nucleus.[5][6]

  • Drug Administration: Recombinant human CDNF was delivered via intracerebroventricular or intrastriatal infusion using osmotic pumps.[5][6]

  • In Vivo Imaging: The integrity of the dopaminergic system was monitored using Single Photon Emission Computed Tomography (SPECT) with a dopamine transporter (DAT) ligand ([¹²³I]FP-CIT).[5][6]

  • Histological Analysis: After the treatment period, brain tissue was collected and analyzed by immunohistochemistry for tyrosine hydroxylase (TH) to assess the number of dopaminergic neurons.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a non-human primate neuroprotection study, from animal model creation to final data analysis.

Experimental_Workflow cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment Analysis Animal_Selection Animal Selection (e.g., Rhesus, Marmoset) Baseline Baseline Assessment (Behavioral, Imaging) Animal_Selection->Baseline Model Disease Model Induction (e.g., MPTP, 6-OHDA, Aging) Baseline->Model Drug_Admin Drug Administration (e.g., Oral, Infusion, Gene Therapy) Model->Drug_Admin Monitoring In-life Monitoring (Health, Behavior) Drug_Admin->Monitoring Post_Assess Post-Treatment Assessment (Behavioral, Imaging) Monitoring->Post_Assess Euthanasia Euthanasia & Tissue Collection Post_Assess->Euthanasia Histo Histology & Immunohistochemistry Euthanasia->Histo Quant Quantitative Analysis (e.g., Stereology, Densitometry) Histo->Quant

A typical non-human primate neuroprotection study workflow.

Conclusion

The validation of P7C3-A20's neuroprotective effects in rhesus monkeys represents a significant milestone in its development as a potential therapeutic for neurodegenerative and neuropsychiatric disorders. While direct comparative data in the same non-human primate model is lacking, this guide provides a framework for understanding the relative strengths and distinct mechanisms of P7C3 compounds, GDNF, and CDNF. P7C3-A20's oral bioavailability and broad neuroprotective effects in a model of age-related neuronal loss are notable advantages. GDNF and CDNF, while requiring more invasive delivery methods, have shown promise in rescuing dopaminergic neurons in primate models of Parkinson's disease. The choice of a therapeutic candidate will ultimately depend on the specific disease indication, the desired mechanism of action, and the feasibility of the delivery method. Further research, including head-to-head comparisons in relevant primate models, will be crucial for determining the optimal neuroprotective strategy for various neurological conditions.

References

A Comparative Analysis of P7C3 Enantiomers: The Superior Neuroprotective Activity of (-)-P7C3-S243

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Neurotherapeutics and Drug Development

The P7C3 class of aminopropyl carbazole (B46965) compounds has emerged as a promising avenue for the development of neuroprotective therapeutics. These agents have demonstrated efficacy in a variety of preclinical models of neurodegenerative diseases and neuronal injury.[1][2][3] A key development in this family of compounds is P7C3-S243, which exists as two stereoisomers, or enantiomers: (-)-P7C3-S243 and (+)-P7C3-S243. This guide provides a detailed comparison of the biological activity of these two enantiomers, supported by experimental data, to inform researchers and drug development professionals.

Mechanism of Action: Activation of the NAMPT-Mediated NAD+ Salvage Pathway

The neuroprotective effects of the P7C3 compounds are attributed to their ability to activate nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1][4] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair.[1][4] By enhancing NAMPT activity, P7C3 compounds boost intracellular NAD+ levels, which can protect neurons from various stressors and insults.[1][4][5]

Comparative Efficacy: (-)-P7C3-S243 vs. (+)-P7C3-S243

Consistent across multiple studies and disease models, the (-)-P7C3-S243 enantiomer demonstrates significantly greater neuroprotective activity than its (+)-counterpart.[2][6] The (+)-enantiomer is often described as having much lower or being considerably less active in in vivo neuroprotection assays.[2][6]

In Vitro Activity: Protection from Doxorubicin-Induced Toxicity

A key in vitro assay used to assess the activity of P7C3 compounds is the protection of cultured cells from doxorubicin-mediated toxicity, a process known to deplete NAD+ levels. In this assay, (-)-P7C3-S243 shows superior protective effects compared to (+)-P7C3-S243.[6]

AssayCompoundActivityReference
Doxorubicin Toxicity Protection (U2OS cells)(-)-P7C3-S243More active[6]
Doxorubicin Toxicity Protection (U2OS cells)(+)-P7C3-S243Less active[6]
In Vivo Neuroprotection: Models of Neurological Disease and Injury

The stereospecific activity of the P7C3-S243 enantiomers is further pronounced in various in vivo models.

1. Parkinson's Disease Model (MPTP-induced neurotoxicity): In a mouse model of Parkinson's disease, where neurotoxicity is induced by MPTP, (-)-P7C3-S243 effectively protects dopaminergic neurons. In contrast, the (+)-enantiomer shows no protective effect under the same experimental conditions.[2]

ModelCompoundDoseOutcomeReference
MPTP Mouse Model(-)-P7C3-S2435 mg/kg/dayNearly complete rescue of TH+ cells[2]
MPTP Mouse Model(+)-P7C3-S243Not specifiedDid not protect[2]

2. Traumatic Brain Injury Model (Blast-Mediated TBI): In a rodent model of blast-mediated traumatic brain injury, (-)-P7C3-S243 demonstrated a dose-dependent preservation of hippocampal-dependent memory.[7] A direct comparison revealed that while the (-) enantiomer preserved normal cognitive function, the (+) enantiomer was as ineffective as the vehicle control.[8] Furthermore, (-)-P7C3-S243 was shown to block axonal degeneration, an effect not observed with the (+) enantiomer.[8][9]

ModelCompoundDoseOutcomeReference
Blast-Mediated TBI (Barnes Maze)(-)-P7C3-S2433 mg/kg/dayPreserved normal memory performance[8]
Blast-Mediated TBI (Barnes Maze)(+)-P7C3-S2433 mg/kg/daySame deficit as vehicle-treated mice[8]
Blast-Mediated TBI (Axon Degeneration)(-)-P7C3-S2433 mg/kg/dayBlocks axonal degeneration[8][9]
Blast-Mediated TBI (Axon Degeneration)(+)-P7C3-S2433 mg/kg/dayNo protection from axonal degeneration[8][9]

3. Alzheimer's Disease Model: Long-term administration of (-)-P7C3-S243 in a rat model of Alzheimer's disease protected against cognitive deficits and depressive-like behaviors without altering amyloid plaque deposition.[10][11] While a direct comparison with the (+) enantiomer was not the focus of this particular study, the profound efficacy of the (-) form further solidifies its therapeutic potential.[10]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. Below are summarized methodologies for key experiments cited.

Doxorubicin-Induced Toxicity Assay
  • Cell Line: Human osteosarcoma (U2OS) cells.

  • Procedure:

    • Cells are pre-treated with the P7C3 compound (e.g., 5µM P7C3-A20, a related active analog) for 2 hours.[6]

    • Doxorubicin is then added at varying concentrations.

    • Cells are incubated for 72 hours.

    • Cell viability is assessed to determine the protective effect of the P7C3 compound.

  • Rationale: This assay evaluates the compound's ability to counteract NAD+ depletion and subsequent cell death induced by doxorubicin.

In Vivo Neuroprotection in MPTP Mouse Model
  • Animal Model: Mice treated with MPTP to induce parkinsonian neurodegeneration.

  • Procedure:

    • Administer the P7C3 enantiomer (e.g., (-)-P7C3-S243 at 5 mg/kg/day) via a suitable route (e.g., intraperitoneal injection).[2]

    • Induce neurotoxicity with MPTP.

    • Continue P7C3 administration for the duration of the study.

  • Rationale: This model assesses the compound's ability to protect dopaminergic neurons from a specific neurotoxin relevant to Parkinson's disease.

Barnes Maze for Cognitive Assessment in TBI Models
  • Animal Model: Mice subjected to blast-mediated traumatic brain injury.

  • Procedure:

    • Initiate daily treatment with the P7C3 enantiomer (e.g., 3 mg/kg/day, intraperitoneally) 24 hours post-injury.[8]

    • Continue treatment for a specified period (e.g., 11 days).

    • Assess spatial learning and memory using the Barnes maze, which requires the animal to learn the location of an escape hole on a circular platform.

    • Key metrics include the time spent in the target quadrant and the number of errors.

  • Rationale: This behavioral test evaluates the compound's ability to preserve hippocampal-dependent cognitive function after traumatic brain injury.

Conclusion

The available experimental evidence consistently and robustly demonstrates the stereospecific activity of P7C3-S243. The (-)-P7C3-S243 enantiomer is the primary driver of the neuroprotective effects observed with this compound, showing significant efficacy in both in vitro and in vivo models of neuronal damage and neurodegeneration. In stark contrast, the (+)-P7C3-S243 enantiomer exhibits markedly lower activity. For researchers and pharmaceutical developers, these findings underscore the critical importance of utilizing the enantiomerically pure (-)-P7C3-S243 for future preclinical and clinical investigations into neuroprotective therapies.

References

Cross-Model Validation of P7C3's Efficacy in Neurodegeneration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective compound P7C3 and its analogues against other alternatives in preclinical models of neurodegenerative diseases. The efficacy of P7C3 is summarized with supporting experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.

Comparative Efficacy of P7C3 and its Analogs

The aminopropyl carbazole (B46965) P7C3 and its optimized analogues, P7C3-A20 and (-)-P7C3-S243, have demonstrated significant neuroprotective effects across a range of neurodegenerative disease models. These compounds have been shown to be orally bioavailable, capable of crossing the blood-brain barrier, and non-toxic at effective doses.[1][2] The primary mechanism of action for the P7C3 class of compounds is the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[3][4] This activity helps to replenish depleted NAD+ levels in neurons under stress, thereby promoting cell survival.[3]

Parkinson's Disease (PD)

In rodent models of Parkinson's disease, P7C3 and its derivatives have shown robust protection of dopaminergic neurons.

Table 1: Comparison of P7C3 Compounds in Parkinson's Disease Models

CompoundAnimal ModelNeurotoxinKey OutcomesReference
P7C3 MouseMPTP- Moderate protection of dopaminergic neurons in the substantia nigra.[5]
P7C3-A20 MouseMPTP- Superior potency and efficacy in protecting dopaminergic neurons compared to P7C3.[5]
(-)-P7C3-S243 Rat6-OHDA- Blocked dopaminergic neuron cell death. - Preserved striatal dopamine (B1211576) and its metabolites. - Preserved normal motor behavior.
Dimebon MouseMPTP- No protective efficacy observed.[5]
Amyotrophic Lateral Sclerosis (ALS)

In a mouse model of ALS, P7C3-A20 demonstrated significant neuroprotective effects, preserving motor neurons and improving motor function.

Table 2: Comparison of P7C3 Compounds in an ALS Model

CompoundAnimal ModelKey OutcomesReference
P7C3 G93A-SOD1 Mouse- Delayed disease progression when administered before symptom onset.[6]
P7C3-A20 G93A-SOD1 Mouse- Protected spinal cord motor neurons from cell death. - Preserved motor function in walking gait and rotarod tests.[6]
Dimebon G93A-SOD1 Mouse- No protective efficacy observed.[6]
Riluzole G93A-SOD1 Mouse- Modestly extends lifespan in some studies, but results can be inconsistent.[7][8][9][7][8][9]
Alzheimer's Disease (AD)

In a rat model of Alzheimer's disease, the highly active analog (-)-P7C3-S243 showed protection against both cognitive and non-cognitive deficits.

Table 3: Efficacy of (-)-P7C3-S243 in an Alzheimer's Disease Model

CompoundAnimal ModelKey OutcomesReference
(-)-P7C3-S243 TgF344-AD Rat- Protected against neuronal cell loss in the hippocampus and cortex. - Blocked depressive-like phenotypes. - Protected from spatial memory deficits. - Did not alter amyloid plaque formation.[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Parkinson's Disease Model: MPTP-Induced Neurotoxicity in Mice

Objective: To assess the neuroprotective efficacy of compounds against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced dopaminergic neuron loss.

Animal Model: Male C57BL/6 mice.[11]

Procedure:

  • MPTP Administration: Mice are administered MPTP hydrochloride at a dose of 30 mg/kg (free base) via intraperitoneal (i.p.) injection once daily for five consecutive days.[11][12]

  • Compound Administration: Test compounds (e.g., P7C3, P7C3-A20) or vehicle are administered, often starting 24 hours after the final MPTP injection to ensure the assessment of neuroprotective, rather than preventative, effects. Dosing regimens can vary, for example, twice-daily i.p. injections for 21 days.[5]

  • Behavioral Assessment: Motor function can be evaluated using tests such as the rotarod test and the pole test.[11][13]

  • Histological Analysis: Brains are collected for immunohistochemical analysis. The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNc) is quantified to determine the extent of dopaminergic neuron survival.[5]

ALS Model: G93A-SOD1 Transgenic Mice

Objective: To evaluate the efficacy of compounds in slowing disease progression and protecting motor neurons in a genetic model of ALS.

Animal Model: Transgenic mice expressing the human G93A mutant form of superoxide (B77818) dismutase 1 (SOD1).[14]

Procedure:

  • Compound Administration: Daily administration of the test compound (e.g., P7C3-A20 at 20 mg/kg/day, i.p.) or vehicle is initiated either before symptom onset (e.g., 40 days of age) or at the onset of disease symptoms (e.g., 80 days of age).[6]

  • Motor Function Assessment: Motor performance is monitored using standardized tests such as the accelerating rotarod and gait analysis.[6]

  • Histological Analysis: Spinal cords are collected at various time points for immunohistochemical staining of choline (B1196258) acetyltransferase (ChAT), a marker for motor neurons. The number of surviving motor neurons in the lumbar spinal cord is then quantified.[6]

Signaling Pathways and Experimental Workflows

P7C3 Mechanism of Action: The NAMPT/NAD+ Pathway

P7C3 compounds exert their neuroprotective effects by activating NAMPT, which enhances the salvage pathway for NAD+ biosynthesis. This is critical for maintaining cellular energy homeostasis and promoting neuronal survival under conditions of stress or injury.

P7C3_Pathway cluster_stress Neuronal Stress / Injury cluster_cell Neuron Neurodegenerative\nDisease Models\n(e.g., MPTP, 6-OHDA, SOD1 mutation) Neurodegenerative Disease Models (e.g., MPTP, 6-OHDA, SOD1 mutation) NAD NAD Neurodegenerative\nDisease Models\n(e.g., MPTP, 6-OHDA, SOD1 mutation)->NAD Depletes P7C3 P7C3 NAMPT NAMPT P7C3->NAMPT Activates NMN NMN Nicotinamide Nicotinamide Nicotinamide->NMN Converts NMN->NAD Synthesizes Sirtuins_PARPs Sirtuins, PARPs, etc. NAD->Sirtuins_PARPs Activates Cell_Survival Neuronal Survival and Function NAD->Cell_Survival Supports Apoptosis Apoptosis NAD->Apoptosis Inhibits Sirtuins_PARPs->Cell_Survival Promotes

Caption: P7C3 activates NAMPT, boosting NAD+ levels to promote neuronal survival.

Experimental Workflow for Preclinical Validation

The following diagram illustrates a typical workflow for evaluating the efficacy of a neuroprotective compound like P7C3 in a preclinical setting.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis and Conclusion Animal_Model Select Animal Model (e.g., MPTP mice, G93A-SOD1 mice) Dosing Administer Compounds (e.g., i.p. injection) Animal_Model->Dosing Compound_Prep Prepare Test Compounds (P7C3, Analogs, Vehicle) Compound_Prep->Dosing Behavioral Behavioral Testing (e.g., Rotarod, Gait Analysis) Dosing->Behavioral Histology Histological Analysis (e.g., TH+, ChAT+ neuron counts) Behavioral->Histology Data_Analysis Statistical Analysis of Behavioral and Histological Data Histology->Data_Analysis Conclusion Draw Conclusions on Compound Efficacy Data_Analysis->Conclusion

Caption: A typical workflow for preclinical evaluation of neuroprotective compounds.

References

Species-Dependent Efficacy of (S)-P7C3-OMe: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the neuroprotective compound (S)-P7C3-OMe and its analogs, detailing its performance in mouse versus primate models. This guide provides supporting experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

The aminopropyl carbazole (B46965) compound this compound and its derivatives have emerged as a promising class of neuroprotective agents. Initially identified through an in-vivo screen for compounds that enhance hippocampal neurogenesis in mice, their efficacy has since been demonstrated in a variety of rodent models of neurodegeneration and nerve cell injury.[1][2] A critical step in the translation of these findings to human therapies is the evaluation of their efficacy and safety in non-human primates. This guide provides a comparative overview of the experimental data from studies in both mice and primates, focusing on the analog P7C3-A20, a close derivative of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies of P7C3-A20 in mice and rhesus monkeys.

Table 1: Neuroprotective Efficacy of P7C3-A20 in Rhesus Monkeys

MetricVehicle ControlP7C3-A20 TreatedOutcome
Number of BrdU+ cells in the dentate gyrusUndisclosed meanUndisclosed meanStatistically significant increase in the number of surviving newborn neurons.[2][3][4]

Data from a 38-week study in adult male rhesus monkeys. BrdU was administered weekly for 10 weeks to label dividing cells.[2][3][4]

Table 2: Comparative Efficacy of P7C3-A20 and NSI-189 on Hippocampal Neurogenesis in Mice

Treatment GroupMetricResult
VehicleNumber of BrdU+ cellsBaseline
P7C3-A20Number of BrdU+ cellsSignificant increase compared to vehicle
NSI-189Number of BrdU+ cellsSignificant increase compared to vehicle
Comparison Net magnitude of hippocampal neurogenesis P7C3-A20 demonstrated a greater enhancement than NSI-189. [2][3][4]

This study highlights the distinct pro-survival mechanism of P7C3-A20 compared to the pro-proliferative effect of NSI-189.[2][3]

Mechanism of Action

P7C3 compounds exert their neuroprotective effects by activating nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis.[1][5][6][7] NAD+ is a crucial coenzyme for numerous cellular processes, including energy metabolism and DNA repair. By enhancing NAMPT activity, P7C3 compounds boost NAD+ levels, which is believed to protect neurons from various stressors and promote their survival.[1][6]

P7C3_Signaling_Pathway cluster_0 Cellular Stress cluster_1 P7C3-OMe Intervention cluster_2 NAD+ Salvage Pathway cluster_3 Cellular Outcome Stress Neurotoxic Insult / Injury NAD_depletion NAD+ Depletion Stress->NAD_depletion Neuroprotection Neuronal Survival and Neurogenesis NAD_depletion->Neuroprotection Leads to Cell Death P7C3 This compound NAMPT NAMPT Activation P7C3->NAMPT NMN NMN Nicotinamide Nicotinamide Nicotinamide->NMN NAMPT NAD NAD+ Synthesis NMN->NAD NMNAT NAD->Neuroprotection Promotes

Signaling pathway of this compound.

Experimental Protocols

Primate Study: P7C3-A20 Efficacy in Rhesus Monkeys
  • Subjects: Adult male rhesus monkeys.[2][3][4]

  • Treatment: Daily oral administration of P7C3-A20 or a vehicle control for 38 weeks.[2][3][4]

  • BrdU Labeling: To label newborn cells, monkeys received a weekly injection of 5'-bromo-2-deoxyuridine (BrdU) during weeks 2 through 11 of the treatment period.[2][3][4]

  • Tissue Analysis: After the 38-week period, brain tissue was collected, and the number of BrdU-positive (BrdU+) cells in the hippocampus was quantified using unbiased stereology. This long-term survival period was chosen because the majority of newborn cells would typically die within this timeframe.[2][3][4]

Primate_Experimental_Workflow Subjects Adult Male Rhesus Monkeys Grouping Random Assignment to Vehicle or P7C3-A20 Group Subjects->Grouping Treatment Daily Oral Administration (38 Weeks) Grouping->Treatment BrdU_Labeling Weekly BrdU Injections (Weeks 2-11) Treatment->BrdU_Labeling Endpoint Tissue Collection and Stereological Analysis of BrdU+ Cells BrdU_Labeling->Endpoint

Primate study experimental workflow.
Mouse Study: Comparative Neurogenesis

  • Subjects: Adult mice.[2]

  • Treatment Groups:

    • Vehicle control

    • P7C3-A20

    • NSI-189 (another proneurogenic drug)

  • Administration: Daily administration of the respective compounds.

  • BrdU Labeling: A single injection of BrdU was administered to label proliferating cells.

  • Tissue Analysis: Brain tissue was collected at a specified time point after BrdU injection, and the number of BrdU+ cells in the dentate gyrus was quantified to assess the net magnitude of hippocampal neurogenesis.[2]

Discussion and Conclusion

The available data strongly suggests that the neuroprotective effects of P7C3 compounds, specifically P7C3-A20, are conserved between mice and non-human primates. In rhesus monkeys, long-term oral administration of P7C3-A20 was well-tolerated and led to a significant increase in the survival of newborn hippocampal neurons.[2][3][4] This finding in a species more closely related to humans is a crucial step in the translational pipeline for this class of compounds.

The comparative study in mice further elucidated the mechanism of P7C3-A20, demonstrating its superior ability to enhance the net magnitude of hippocampal neurogenesis compared to the pro-proliferative compound NSI-189.[2][3][4] This supports the hypothesis that the primary mechanism of P7C3 compounds is the promotion of neuronal survival.

References

Replicating Foundational P7C3 Neurogenesis and Neuroprotection Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the foundational neurogenic and neuroprotective compound P7C3 and its analogs against alternative neuroprotective strategies. The following sections detail the experimental data, protocols, and underlying mechanisms to aid in the replication and extension of these critical studies.

Executive Summary

The aminopropyl carbazole (B46965) P7C3 was identified through an unbiased in vivo screen for compounds that enhance adult hippocampal neurogenesis. Subsequent research has established that P7C3 and its more potent analogs, such as P7C3-A20, exert their effects primarily by enhancing the activity of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. This mechanism promotes neuronal survival and has demonstrated therapeutic potential in a wide array of preclinical models of neurological disorders, including traumatic brain injury (TBI), neurodegenerative diseases, and age-related cognitive decline. This guide will compare the efficacy of P7C3 compounds with other neuroprotective agents, including the neurogenic compound NSI-189 and other broader classes of neuroprotectants, and provide detailed methodologies for key experiments.

Comparative Analysis of Neuroprotective Compounds

The neuroprotective efficacy of P7C3 compounds has been benchmarked against other potential therapeutics, most notably NSI-189, which promotes neurogenesis through a distinct mechanism. While P7C3 enhances the survival of newborn neurons, NSI-189 is primarily pro-proliferative, stimulating the division of neural stem cells.

P7C3 vs. NSI-189: A Mechanistic Comparison
FeatureP7C3 / P7C3-A20NSI-189
Primary Mechanism Enhances survival of newborn neurons[1][2]Stimulates proliferation of neural stem cells[1]
Molecular Target Nicotinamide Phosphoribosyltransferase (NAMPT)[3]Unknown, but modulates mitochondrial function[4]
Effect on Neurogenesis Increases the net number of surviving new neurons[1]Increases the number of dividing neural progenitors[1]
Preclinical Models TBI, Parkinson's, ALS, age-related cognitive decline[5]Major depressive disorder, stroke[1][6]

A direct comparison in mice demonstrated that P7C3-A20 led to a greater net increase in hippocampal neurogenesis compared to NSI-189, suggesting that promoting neuronal survival may be a more effective long-term strategy than simply increasing proliferation.[1][2]

P7C3 vs. Other Neuroprotective Strategies

While direct head-to-head studies are limited, the neuroprotective effects of P7C3 can be conceptually compared to other classes of compounds based on their mechanisms of action.

Therapeutic ClassPrimary MechanismKey ExamplesRelevance to P7C3's Pathway
Antioxidants Scavenge reactive oxygen species (ROS)Resveratrol, Melatonin, Coenzyme Q10[3][7]NAD+ is a critical cofactor for antioxidant enzyme systems.
Anti-inflammatory Agents Inhibit pro-inflammatory signaling pathwaysIbuprofen, Minocycline[8][9]NAD+ levels influence inflammatory responses.
Mitochondrial Stabilizers Enhance mitochondrial function and integrityNSI-189[4]P7C3 is thought to protect mitochondrial membrane integrity.

Foundational Experimental Data

The neuroprotective and pro-neurogenic effects of P7C3 and its analogs have been quantified in numerous foundational studies. The following tables summarize key quantitative findings.

In Vivo Neurogenesis: BrdU Labeling Studies
CompoundAnimal ModelDosageDurationIncrease in BrdU+ Cells (vs. Vehicle)Reference
P7C3Adult Mice10 mg/kg/day (i.p.)30 days~500%[10]
P7C3-A20Adult Mice10 mg/kg/day (i.p.)7 daysSignificant increase in DCX+/BrdU+ cells[11]
P7C3-A20Aged Rats10 mg/kg/day (i.p.)2 monthsCorrelated with improved spatial memory[12]
P7C3-A20Rhesus Monkeys10 mg/kg/day (oral)38 weeksElevated survival of BrdU+ cells[1][2]
Neuroprotection in Traumatic Brain Injury (TBI) Models
CompoundAnimal ModelInjury ModelTreatment ParadigmOutcome MeasuresReference
P7C3-A20RatFluid Percussion Injury10 mg/kg (i.p.) 30 min post-injury, then 2x/day for 7 daysReduced contusion volume, preserved pericontusional neurons, improved sensorimotor function[13]
P7C3-S243MouseBlast-mediated TBI3, 10, 30 mg/kg/day (i.p.) 24h post-injury for 11 daysBlocked axonal degeneration, preserved spatial memory[7]
P7C3-A20MouseControlled Cortical Impact10 mg/kg (i.p.) 30 min post-injury, then 2x/day for 7 daysIncreased DCX+/BrdU+ cells[11]

Experimental Protocols

Detailed methodologies are crucial for replicating foundational findings. The following are protocols for key experiments used to characterize P7C3's effects.

In Vivo Neurogenesis Assessment (BrdU Labeling)
  • Animal Model: Adult C57BL/6 mice are commonly used.

  • Housing: Single housing without environmental enrichment is often used to maintain low baseline neurogenesis.

  • Compound Administration: P7C3 or its analogs are typically administered via intraperitoneal (i.p.) injection at a dose of 10-20 mg/kg daily. For oral administration, doses up to 40 mg/kg have been used.[10]

  • BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is injected i.p. at a dose of 50 mg/kg daily to label dividing cells.[10][14]

  • Tissue Processing: After the treatment period (e.g., 7 or 30 days), animals are transcardially perfused with 4% paraformaldehyde. Brains are harvested and sectioned.

  • Immunohistochemistry: Sections are stained with anti-BrdU antibodies to identify newly proliferated cells and co-stained with neuronal markers like NeuN (mature neurons) or Doublecortin (DCX; immature neurons) to confirm cell fate.[10][11][14]

  • Quantification: Unbiased stereological methods are used to count the number of BrdU-positive and double-labeled cells in the dentate gyrus of the hippocampus.

Morris Water Maze for Cognitive Function
  • Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden escape platform is submerged just below the water's surface.[15][16][17]

  • Procedure:

    • Acquisition Phase: Animals undergo multiple trials per day for several consecutive days to learn the location of the hidden platform using distal visual cues. The time to find the platform (escape latency) is recorded.[15][16]

    • Probe Trial: The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.[15]

  • Data Analysis: Escape latency across training days and time spent in the target quadrant during the probe trial are compared between treatment groups.

Signaling Pathways and Experimental Workflows

P7C3 Mechanism of Action: The NAMPT-NAD+ Pathway

The primary mechanism of P7C3's neuroprotective action is through the activation of NAMPT, which boosts cellular levels of NAD+. This, in turn, is hypothesized to enhance the activity of sirtuins (e.g., SIRT1) and support mitochondrial function, ultimately leading to increased neuronal survival.

P7C3_Mechanism P7C3 P7C3 / Analogs NAMPT NAMPT P7C3->NAMPT Activates NAD NAD+ NAMPT->NAD Increases Synthesis SIRT1 SIRT1 NAD->SIRT1 Activates Mitochondria Mitochondrial Function NAD->Mitochondria Supports Neuroprotection Neuroprotection & Neuronal Survival SIRT1->Neuroprotection Mitochondria->Neuroprotection

Caption: P7C3 activates NAMPT, increasing NAD+ levels, which supports SIRT1 and mitochondrial function, leading to neuroprotection.

Experimental Workflow for In Vivo Neurogenesis Study

The following diagram illustrates the typical workflow for assessing the pro-neurogenic effects of a compound like P7C3.

Neurogenesis_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase Animal_Model Select Animal Model (e.g., Adult Mice) Compound_Admin Daily Compound Administration (i.p.) Animal_Model->Compound_Admin BrdU_Admin Daily BrdU Injection (i.p.) Animal_Model->BrdU_Admin Perfusion Transcardial Perfusion & Brain Extraction Compound_Admin->Perfusion BrdU_Admin->Perfusion Sectioning Brain Sectioning Perfusion->Sectioning Staining Immunohistochemistry (BrdU, NeuN/DCX) Sectioning->Staining Imaging Microscopy & Imaging Staining->Imaging Quantification Stereological Quantification Imaging->Quantification Analysis Data Analysis & Comparison Quantification->Analysis

Caption: Workflow for assessing in vivo neurogenesis from animal treatment to data analysis.

Conclusion

The P7C3 family of compounds represents a promising class of neuroprotective agents with a well-defined mechanism of action centered on the NAMPT-NAD+ pathway. Foundational studies have consistently demonstrated their ability to enhance the survival of newborn neurons and protect mature neurons in various models of neurological disease and injury. While direct comparative data with a broad range of other neuroprotective agents is still emerging, the unique pro-survival mechanism of P7C3 offers a distinct therapeutic strategy compared to pro-proliferative or general antioxidant and anti-inflammatory approaches. The detailed protocols and data presented in this guide are intended to facilitate the replication and further investigation of these foundational findings, ultimately accelerating the translation of novel neuroprotective therapies.

References

Safety Operating Guide

Navigating the Disposal of (S)-P7C3-OMe: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals handling novel neuroprotective compounds like (S)-P7C3-OMe, ensuring safe and compliant disposal is a critical component of laboratory operations. While specific disposal protocols for every research chemical are not always available, a framework of best practices, guided by Safety Data Sheets (SDS) of related compounds and institutional environmental health and safety (EHS) guidelines, provides a clear path forward.

The parent compound of the P7C3 series, P7C3, is classified as toxic if swallowed and can cause serious eye damage, underscoring the need for cautious handling and disposal of all its analogs.[1] Although a Safety Data Sheet for the enantiomer, (R)-P7C3-OMe, does not classify the substance as hazardous under the Globally Harmonized System (GHS), it advises following usual precautionary measures for handling chemicals.[2] Given the potential hazards of related compounds, this compound should be managed as a hazardous chemical waste stream to ensure the highest safety standards.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative that laboratory personnel wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, particularly when in powdered form or being prepared for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure for this compound

The following steps provide a general but comprehensive procedure for the safe disposal of this compound. Note: Researchers must always consult and adhere to their institution's specific EHS guidelines, as these may vary.

1. Waste Identification and Segregation:

  • This compound waste should be classified as a hazardous chemical waste.

  • Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[3][4][5] For instance, avoid combining it with strong acids, bases, or oxidizers unless the reaction products are known and deemed safe for co-disposal.[5][6]

2. Preparing Solid and Liquid Waste for Disposal:

Waste FormCollection and Containment Protocol
Solid Waste - Place pure this compound powder, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) into a designated, sturdy, and sealable hazardous waste container.[3][4] - The container must be compatible with the chemical and clearly labeled.
Solutions - Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container (e.g., a coated glass or polyethylene (B3416737) bottle).[3][5] - Ensure the container has a secure screw-top cap.[5]
Contaminated Labware - Disposable glassware contaminated with this compound should be treated as hazardous waste and placed in an appropriate container.[4] - Non-disposable glassware must be decontaminated.

3. Decontamination of Reusable Glassware:

  • Rinse the glassware three times with a suitable solvent capable of dissolving this compound, such as DMSO or ethanol.[4][7]

  • The first rinseate is considered hazardous and must be collected in the designated liquid hazardous waste container.[3][4]

  • Subsequent rinses may also need to be collected, depending on institutional policy. After thorough rinsing and air-drying, the glassware can typically be returned to general use.

4. Labeling and Storage of Waste Containers:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[4]

  • The label must include the full chemical name, "this compound," and a precise description of the contents, including solvents and their approximate concentrations.[4]

  • Keep containers sealed except when adding waste.[3][4] Store the sealed containers in a designated satellite accumulation area within the laboratory, ensuring secondary containment is used for liquids.[3][5]

5. Arranging for Final Disposal:

  • Once a waste container is full or waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup.[3]

  • Do not dispose of this compound waste via standard trash or by pouring it down the sink.[3] Final disposal will be managed by EHS through certified hazardous waste management vendors, likely via high-temperature incineration.[8][9]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.

G cluster_0 Start: Material to be Disposed cluster_2 Disposal Actions cluster_3 Final Steps start Identify Material This compound Related is_pure Pure Compound or Grossly Contaminated? start->is_pure Check Type is_solution Aqueous/Solvent Solution? start->is_solution Check Type is_container Empty Container? start->is_container Check Type is_labware Contaminated Labware/PPE? start->is_labware Check Type collect_solid Collect in Labeled Solid Hazardous Waste Container is_pure->collect_solid Yes collect_liquid Collect in Labeled Liquid Hazardous Waste Container is_solution->collect_liquid Yes triple_rinse Triple Rinse Container is_container->triple_rinse Yes is_labware->collect_solid Yes store_waste Store Waste in Secondary Containment in SAA collect_solid->store_waste collect_liquid->store_waste collect_rinse Collect 1st Rinseate as Hazardous Waste triple_rinse->collect_rinse dispose_container Deface Label & Dispose of Dry Container in Regular Trash/Glass Waste collect_rinse->dispose_container contact_ehs Contact EHS for Waste Pickup dispose_container->contact_ehs store_waste->contact_ehs

Caption: Decision workflow for the disposal of this compound and related materials.

By adhering to these structured procedures, research professionals can ensure the safe handling and compliant disposal of this compound, protecting both laboratory personnel and the environment, thereby building a foundation of trust in laboratory safety and chemical management.

References

Safeguarding Research: A Comprehensive Guide to Handling (S)-P7C3-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the handling and disposal of the neuroprotective compound (S)-P7C3-OMe are critical for ensuring a secure laboratory environment. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals, emphasizing a conservative approach to safety in the absence of definitive hazard data for this specific enantiomer.

While the safety data sheet (SDS) for the (R)-enantiomer of P7C3-OMe suggests it is not classified as hazardous, the parent compound, P7C3, is known to be toxic if swallowed and can cause serious eye damage.[1][2] Therefore, it is imperative to handle this compound with a high degree of caution, adhering to the following personal protective equipment (PPE) and procedural guidelines.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize any potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Purpose
Eye Protection Safety Goggles or Face ShieldTightly fitting, compliant with EN 166 or equivalent.[3]Protects eyes from splashes of the compound in powder or solution form.
Hand Protection Chemical-resistant glovesNitrile or butyl rubber.[4]Prevents skin contact during handling.
Body Protection Laboratory CoatFlame-resistant, long-sleeved.Protects skin and personal clothing from contamination.[5]
Respiratory Protection NIOSH-approved N95 or higher respiratorRecommended when handling the powder outside of a fume hood.[5]Prevents inhalation of fine particles.
Foot Protection Closed-toe, chemical-resistant shoes---Protects feet from spills.[4][6]

Operational and Disposal Plans

Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. This compound is typically supplied as a powder.[7] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage for the powder is at -20°C for long-term stability (up to 3 years).[7]

Handling and Experimental Procedures: All handling of the solid compound should be conducted in a chemical fume hood to minimize inhalation risk. When weighing the powder, use a draft shield if available and handle it carefully to avoid creating dust.[5] For preparing solutions, add the solvent slowly to the solid to prevent splashing.[5] this compound is soluble in DMSO.[8]

Disposal Plan: Proper disposal is crucial to prevent environmental contamination.

  • Solid Waste: All solid materials contaminated with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of solutions down the drain.[9][10]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Experimental Workflow and Biological Pathway

To facilitate understanding of the handling process and the compound's mechanism of action, the following diagrams illustrate a typical experimental workflow and the signaling pathway influenced by P7C3 compounds.

G cluster_receiving Receiving & Storage cluster_handling Handling (in Fume Hood) cluster_experiment Experiment cluster_disposal Waste Disposal Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store at -20°C Inspect->Store Weigh Weigh Powder Store->Weigh Prepare Prepare Solution (e.g., in DMSO) Weigh->Prepare Treat Treat Cells/Administer to Animal Prepare->Treat Assay Perform Assay Treat->Assay CollectSolid Collect Solid Waste Assay->CollectSolid CollectLiquid Collect Liquid Waste Assay->CollectLiquid

Caption: Experimental workflow for handling this compound.

The P7C3 class of compounds, including this compound, exerts its neuroprotective effects by activating nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[11][12] This leads to increased intracellular NAD+ levels, which is crucial for neuronal survival and function.

G P7C3 This compound NAMPT NAMPT P7C3->NAMPT activates Nicotinamide Nicotinamide NMN NMN Nicotinamide->NMN NAMPT NAD NAD+ NMN->NAD Neuroprotection Neuroprotection (Inhibition of Apoptosis) NAD->Neuroprotection

Caption: Signaling pathway of P7C3 compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.